molecular formula C90H125N19O32 B8235319 ACTH (22-39)

ACTH (22-39)

カタログ番号: B8235319
分子量: 1985.1 g/mol
InChIキー: VNYTZTMGIJDKGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACTH (22-39) is a useful research compound. Its molecular formula is C90H125N19O32 and its molecular weight is 1985.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality ACTH (22-39) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ACTH (22-39) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYTZTMGIJDKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H125N19O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1985.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of ACTH (22-39) in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in regulating cortisol production. However, specific fragments of the ACTH molecule exhibit distinct biological activities. This technical guide focuses on the ACTH (22-39) fragment, also identified as β-cell trophin, and its significant role as a potent insulin (B600854) secretagogue. This document provides an in-depth overview of the current understanding of ACTH (22-39), including its mechanism of action, quantitative effects on insulin secretion, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting the modulation of insulin release for the potential treatment of metabolic disorders.

Introduction

ACTH (22-39), a C-terminal fragment of the full-length adrenocorticotropic hormone, has been identified as a potent stimulator of insulin secretion from pancreatic β-cells.[1][2][3] Also known by the name β-cell trophin, this peptide has been shown to be biologically active and is present in human plasma.[2] Its ability to enhance insulin release has positioned it as a molecule of interest in the study of glucose homeostasis and the pathophysiology of diseases such as type 2 diabetes. This guide will synthesize the available scientific literature to provide a comprehensive technical resource on the core aspects of ACTH (22-39)'s function in insulin secretion.

Quantitative Data on the Effects of ACTH (22-39) on Insulin Secretion

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of ACTH (22-39) on insulin and related metabolic parameters.

Table 1: In Vivo Effects of ACTH (22-39) on Plasma Concentrations

SpeciesConditionParameterBasal ConcentrationPost-Stimulus ConcentrationFold ChangeReference
HumanType 2 Diabetes (diet-treated)Plasma β-cell tropin (nM)0.49 (0.25-0.96)1.31 (0.74-2.30)~2.67[3]
HumanNormalPlasma β-cell tropin (nM)0.17 (0.10-0.28)0.19 (0.11-0.91)No significant change[3]

Table 2: In Vitro Effects of ACTH Peptides on Insulin Secretion

PeptideCell/Tissue TypeConcentrationGlucose ConcentrationEffect on Insulin Secretion (% of Basal)Reference
ACTH (1-24)MIN6 Cells1 nM2 mM~150%[4][5]
ACTH (1-24)MIN6 Cells10 nM2 mM~187%[4][5]
ACTH (1-24)Mouse Islets0.5 nM8 mMTransient Increase[4]
ACTH (1-24)Human Islets0.5 nM2 mMRapid Initial Spike[4]

Note: Direct dose-response data for ACTH (22-39) on isolated islets is limited in the reviewed literature. The data for ACTH (1-24) is provided as a reference for the insulinotropic potential of ACTH-related peptides.

Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which ACTH (22-39) stimulates insulin secretion is an area of ongoing investigation. However, studies on the closely related fragment, ACTH (1-24), provide a strong putative model.

The proposed signaling pathway for ACTH-mediated insulin secretion involves the following key steps:

  • Receptor Binding: ACTH (1-24) binds to the melanocortin 2 receptor (MC2-R) expressed on pancreatic β-cells.[4][5] It is hypothesized that ACTH (22-39) may also interact with this receptor or a yet-to-be-identified G-protein coupled receptor on the β-cell surface.

  • Adenylyl Cyclase Activation: Receptor activation leads to the stimulation of adenylyl cyclase.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][6]

  • Calcium Influx: PKA activation, through a series of downstream events, leads to the opening of voltage-dependent Ca2+ channels in the β-cell membrane.[4][5]

  • Insulin Granule Exocytosis: The resulting influx of extracellular Ca2+ is a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, leading to the release of insulin into the bloodstream.[4][5]

The following diagram illustrates this proposed signaling cascade.

ACTH_Signaling_Pathway cluster_cytoplasm Cytoplasm ACTH (22-39) ACTH (22-39) MC2R MC2-R (putative) ACTH (22-39)->MC2R AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ca_Channel Voltage-gated Ca2+ Channel PKA PKA cAMP->PKA Activates PKA->Ca_Channel Phosphorylates (opens) Ca_ion Ca2+ Insulin_Vesicle Insulin Vesicle Ca_ion->Insulin_Vesicle Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Exocytosis

Proposed signaling pathway for ACTH (22-39)-mediated insulin secretion.

Experimental Protocols

The investigation of ACTH (22-39)'s effect on insulin secretion typically employs in vitro assays using isolated pancreatic islets or insulin-secreting cell lines. The following are detailed methodologies for two key experimental approaches.

Dynamic Insulin Secretion Assay (Perifusion)

This method allows for the real-time measurement of insulin secretion in response to various stimuli.

Methodology:

  • Islet Isolation and Culture: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient purification. Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Perifusion System Setup: A perifusion system is assembled with multiple chambers to allow for simultaneous experiments. Each chamber is connected to a peristaltic pump that delivers a continuous flow of perifusion buffer. The system is maintained at 37°C.

  • Islet Loading: A specific number of islets (e.g., 100-200 islet equivalents) are placed in each perifusion chamber.

  • Equilibration: Islets are perifused with a basal glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.

  • Stimulation: The perifusion buffer is switched to one containing the desired concentration of ACTH (22-39) and/or other secretagogues (e.g., high glucose).

  • Fraction Collection: The effluent from each chamber is collected at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.

  • Insulin Quantification: The insulin concentration in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The insulin secretion rate is plotted over time to visualize the dynamic response to the stimuli.

Perifusion_Workflow Islet_Isolation 1. Islet Isolation and Culture System_Setup 2. Perifusion System Setup Islet_Isolation->System_Setup Islet_Loading 3. Islet Loading System_Setup->Islet_Loading Equilibration 4. Equilibration (Basal Glucose) Islet_Loading->Equilibration Stimulation 5. Stimulation (ACTH 22-39) Equilibration->Stimulation Fraction_Collection 6. Fraction Collection Stimulation->Fraction_Collection Insulin_Quantification 7. Insulin Quantification (ELISA/RIA) Fraction_Collection->Insulin_Quantification Data_Analysis 8. Data Analysis Insulin_Quantification->Data_Analysis

Workflow for dynamic insulin secretion (perifusion) assay.
Static Insulin Secretion Assay

This method provides a snapshot of insulin secretion over a fixed period in response to a stimulus.

Methodology:

  • Islet Preparation: Isolated islets are hand-picked and distributed into multi-well plates (e.g., 10-15 islets per well) in a culture medium.

  • Pre-incubation: The islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish basal conditions.

  • Stimulation: The pre-incubation buffer is removed and replaced with fresh buffer containing either low glucose (control) or a stimulating concentration of glucose with or without various concentrations of ACTH (22-39).

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Supernatant Collection: After incubation, the supernatant from each well is collected.

  • Insulin Quantification: The insulin concentration in the supernatant is measured by ELISA or RIA.

  • Data Normalization: Insulin secretion can be expressed as a percentage of the basal secretion or normalized to the total insulin content of the islets (determined after cell lysis).

Static_Secretion_Workflow Islet_Prep 1. Islet Preparation Pre_incubation 2. Pre-incubation (Low Glucose) Islet_Prep->Pre_incubation Stimulation 3. Stimulation (ACTH 22-39) Pre_incubation->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Insulin_Quantification 6. Insulin Quantification (ELISA/RIA) Supernatant_Collection->Insulin_Quantification Data_Normalization 7. Data Normalization Insulin_Quantification->Data_Normalization

References

The Enigmatic Role of ACTH(22-39) in Pancreatic Islet Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a well-characterized pituitary peptide, is primarily known for its role in regulating corticosteroid production in the adrenal cortex. However, fragments of ACTH, particularly the C-terminal peptide ACTH(22-39), also known as β-cell trophin, have been identified as potent modulators of pancreatic islet function. This technical guide provides an in-depth exploration of the mechanism of action of ACTH(22-39) on pancreatic islets, consolidating available research findings, outlining key experimental protocols, and presenting quantitative data to facilitate further investigation and drug development in the field of metabolic disease.

Mechanism of Action of ACTH Peptides on Pancreatic β-Cells

Research has primarily focused on the effects of full-length ACTH(1-39) and its biologically active fragment ACTH(1-24) on insulin (B600854) secretion. The proposed signaling cascade for these peptides in pancreatic β-cells is initiated by their interaction with the melanocortin 2 receptor (MC2-R).[1][2] The activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which is a crucial step in the signaling pathway.[1][3] The culmination of this cascade is the influx of extracellular calcium (Ca2+) through voltage-dependent Ca2+ channels, a critical trigger for the exocytosis of insulin-containing granules.[1][3]

While the signaling pathway for the longer ACTH peptides is relatively well-defined, the precise mechanism for ACTH(22-39) is not as clearly elucidated. It is widely recognized as an insulin secretagogue[4][5][6]; however, its specific receptor and the initial steps of its signal transduction in pancreatic β-cells are not definitively established in the currently available literature. There is some indication from studies on other cell types that ACTH(22-39) may also act via the MC2-R.

Interestingly, there are conflicting reports regarding the effect of modified forms of ACTH(22-39). One synthetic, modified version of ACTH(22-39) has been reported to inhibit insulin production in pancreatic β-cells, suggesting that specific structural alterations can dramatically change the peptide's biological activity.[7] This highlights the complexity of its regulatory role and warrants further investigation into the structure-activity relationship of ACTH(22-39) analogues.

Signaling Pathway of ACTH(1-24) in Pancreatic β-Cells

ACTH_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH(1-24) MC2R MC2-R ACTH->MC2R AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Influx PKA PKA cAMP->PKA Activates PKA->Ca_channel Phosphorylates Insulin_vesicle Insulin Vesicle Ca_ion->Insulin_vesicle Triggers exocytosis Insulin_release Insulin Secretion Insulin_vesicle->Insulin_release

Signaling cascade of ACTH(1-24) in pancreatic β-cells.

Effect of ACTH(22-39) on Glucagon (B607659) Secretion

Currently, there is a notable lack of information in the scientific literature regarding the direct effects of ACTH(22-39) on glucagon secretion from pancreatic α-cells. While the regulation of glucagon release by various factors is an active area of research[8][9][10][11], the specific role of β-cell trophin in this process remains to be elucidated. This represents a significant knowledge gap and a promising avenue for future research to fully understand the paracrine and endocrine roles of ACTH fragments within the pancreatic islet.

Quantitative Data on Insulin Secretion

The insulinotropic effects of ACTH peptides have been quantified in several studies. The data is summarized below for comparison.

PeptideConcentrationCell/Islet TypeGlucose LevelEffect on Insulin SecretionReference
ACTH(1-24)1 nMMIN6 cell monolayers2 mM~150% of basal secretion[1][3]
ACTH(1-24)10 nMMIN6 cell monolayers2 mM~187% of basal secretion[1][3]
ACTH(1-24)0.5 nMPerifused mouse islets8 mMTransient increase[2]
ACTH(1-24)1 nMPerifused human islets2 mMRapid initial spike[2]
ACTH(1-39)0.1 - 10 nMMIN6 cell monolayers2 mMDose-dependent increase[2]
ACTH(22-39)2.5 x 10-11 MRat adipocytesNot specified50% maximal insulin-like activity[12]
ACTH(22-39)Not specifiedPerfused fatty rat pancreasBasalFivefold greater release vs. lean[13]

Experimental Protocols

To facilitate further research into the mechanism of action of ACTH(22-39), detailed methodologies for key experiments are provided below.

Pancreatic Islet Perifusion Assay

This dynamic assay allows for the real-time measurement of hormone secretion from isolated pancreatic islets in response to various stimuli.

Perifusion_Workflow cluster_prep Islet Preparation cluster_perifusion Perifusion cluster_analysis Analysis Islet_Isolation Isolate pancreatic islets (e.g., collagenase digestion) Islet_Culture Culture islets for 24-48h Islet_Isolation->Islet_Culture Load_Islets Load ~100 IEQ into perifusion chamber Islet_Culture->Load_Islets Equilibration Equilibrate with basal glucose buffer (e.g., 1-3 mM) for ~60 min Load_Islets->Equilibration Stimulation Introduce test compounds (e.g., ACTH(22-39)) in buffer Equilibration->Stimulation Fraction_Collection Collect effluent fractions at timed intervals (e.g., 1-2 min) Stimulation->Fraction_Collection Hormone_Assay Measure insulin/glucagon in fractions (RIA/ELISA) Fraction_Collection->Hormone_Assay Data_Analysis Normalize data and plot hormone concentration vs. time Hormone_Assay->Data_Analysis

Workflow for a pancreatic islet perifusion experiment.

Methodology:

  • Islet Isolation and Culture: Isolate pancreatic islets from the desired species (e.g., mouse, rat, human) using a standard collagenase digestion method followed by purification. Culture the isolated islets for 24-48 hours to allow for recovery.[14][15]

  • Perifusion System Setup: Prepare perifusion buffers with varying concentrations of glucose and the test substance (ACTH(22-39)). Maintain the buffers at 37°C and gas with 95% O2/5% CO2.

  • Islet Loading: Load approximately 100 islet equivalents (IEQ) into each perifusion chamber.

  • Equilibration: Perifuse the islets with a basal glucose buffer (e.g., 1-3 mM glucose) for approximately 60 minutes to establish a stable baseline of hormone secretion.[16]

  • Stimulation: Switch to the perifusion buffer containing the desired concentration of ACTH(22-39) and/or different glucose concentrations.

  • Fraction Collection: Collect the effluent from the chambers at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.[16]

  • Hormone Measurement: Quantify the concentration of insulin and glucagon in each fraction using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[14][17]

  • Data Analysis: Plot the hormone concentration against time to visualize the dynamics of secretion in response to the stimulus.

Static Incubation of Pancreatic Islets

This method is suitable for determining the total amount of hormone secreted over a fixed period in response to a stimulus.

Methodology:

  • Islet Preparation: After isolation and recovery, hand-pick batches of islets (e.g., 10 islets per replicate) and place them in multi-well plates.[18]

  • Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) at 37°C.[19]

  • Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing the desired concentrations of glucose and ACTH(22-39).

  • Incubation: Incubate the islets for a fixed duration (e.g., 60 minutes) at 37°C.[18]

  • Sample Collection: At the end of the incubation period, collect the supernatant (containing the secreted hormones) and lyse the islets (e.g., with acid-ethanol) to determine the intracellular hormone content.

  • Hormone Measurement: Measure the hormone concentrations in the supernatant and islet lysates using RIA or ELISA.

  • Data Normalization: Express the secreted hormone as a percentage of the total hormone content (secreted + intracellular).

Measurement of Intracellular Signaling Molecules

To elucidate the signaling pathway of ACTH(22-39), it is essential to measure the downstream second messengers.

Intracellular cAMP Measurement:

  • Islet Treatment: Incubate isolated islets with ACTH(22-39) for a short period. It is advisable to include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the islets using a suitable lysis buffer.

  • cAMP Assay: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.

Intracellular Ca2+ Imaging:

  • Islet Loading: Load isolated islets with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging: Place the islets on a glass-bottom dish on the stage of an inverted fluorescence microscope equipped with a perfusion system.

  • Stimulation and Recording: Perfuse the islets with a buffer containing ACTH(22-39) and record the changes in intracellular Ca2+ concentration by measuring the fluorescence intensity over time.

Conclusion and Future Directions

ACTH(22-39), or β-cell trophin, is a fascinating peptide with a clear insulinotropic effect on pancreatic β-cells. While the broader signaling mechanism of ACTH peptides in islets involves the MC2-R/cAMP/PKA pathway, the specific molecular interactions of ACTH(22-39) require further detailed investigation. The contradictory finding of an inhibitory effect of a modified form of this peptide underscores the potential for developing analogues with tailored activities for therapeutic applications in diabetes. A significant gap in our understanding is the effect of ACTH(22-39) on glucagon secretion, which is crucial for a complete picture of its role in islet physiology.

Future research should focus on:

  • Receptor Identification: Unambiguously identifying the receptor for ACTH(22-39) in pancreatic β-cells.

  • Signaling Pathway Elucidation: Mapping the complete downstream signaling cascade following receptor activation.

  • Glucagon Secretion Studies: Investigating the direct and indirect effects of ACTH(22-39) on pancreatic α-cells.

  • Structure-Activity Relationship: Exploring how modifications to the peptide sequence alter its biological activity, which could lead to the development of novel therapeutics for metabolic disorders.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to address these unanswered questions and to unlock the full therapeutic potential of ACTH(22-39) and related peptides.

References

ACTH (22-39) signaling pathways in non-adrenal tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ACTH (22-39) Signaling in Non-Adrenal Tissues

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central component of the hypothalamic-pituitary-adrenal (HPA) axis. Derived from the precursor molecule pro-opiomelanocortin (POMC), its canonical function is the stimulation of glucocorticoid synthesis and secretion from the adrenal cortex via the melanocortin-2 receptor (MC2R). However, proteolytic processing of ACTH and POMC yields various smaller fragments with distinct biological activities. Among these is ACTH (22-39), an octadecapeptide also known as β-cell tropin.

Unlike the N-terminal fragments of ACTH which are involved in steroidogenesis and melanogenesis, ACTH (22-39) exhibits unique functions in non-adrenal tissues, particularly in metabolic regulation and immunology. Crucially, its mechanisms of action are independent of the well-characterized melanocortin receptors (MC1R, MC3-5R) that bind α-MSH and the N-terminus of ACTH. This guide provides a comprehensive overview of the known signaling pathways and physiological effects of ACTH (22-39) in key non-adrenal systems, summarizing the quantitative data, experimental methodologies, and current understanding of its molecular interactions.

Pancreatic β-Cell Signaling: The Insulin (B600854) Secretagogue Pathway

One of the most significant non-adrenal functions of ACTH (22-39) is its potent stimulation of insulin secretion from pancreatic β-cells, earning it the name "β-cell tropin".[1][2][3] This activity suggests a role in glucose homeostasis and implicates it in the pathophysiology of metabolic disorders like Type 2 diabetes.

Physiological Effect and Quantitative Data

ACTH (22-39) acts as a powerful insulin secretagogue in rodents.[1] Studies have shown that its plasma levels are significantly elevated in patients with diet-treated Type 2 diabetes, both in the fasting state and in response to a glucose challenge, suggesting a potential compensatory mechanism or a role in the disease process.[1]

Table 1: Plasma Concentrations of ACTH (22-39) / β-Cell Tropin | Condition | Subject Group | Plasma Concentration (nM) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Fasting | Control Subjects | 0.17 (0.10–0.28) | \multirow{2}{}{p = 0.007} | \multirow{4}{}{[1]} | | | Diabetic Subjects | 0.49 (0.25–0.96) | | | Post-Glucose Infusion | Control Subjects | 0.19 (0.11–0.91) | \multirow{2}{*}{p = 0.0002} | | | | Diabetic Subjects | 1.31 (0.74–2.30) | | Data presented as geometric mean (1 SD range).

Signaling Pathway

The precise receptor for ACTH (22-39) on pancreatic β-cells remains unidentified. Binding assays have demonstrated that ACTH (22-39) does not displace ligands from the melanocortin receptors MC1, MC3, MC4, or MC5, indicating it operates through a novel, uncharacterized receptor.[4][5]

While the upstream receptor is unknown, the general intracellular signaling cascade for insulin secretagogues in β-cells is well-established. It typically involves the depolarization of the cell membrane, influx of extracellular calcium (Ca²⁺), and the activation of amplifying pathways involving second messengers like cyclic AMP (cAMP).[6][7] Studies on full-length ACTH (1-24) have shown its insulinotropic effect is dependent on both the cAMP/Protein Kinase A (PKA) pathway and extracellular Ca²⁺ influx.[8][9] It is plausible that ACTH (22-39), upon binding its own receptor, initiates a similar downstream cascade to trigger the exocytosis of insulin-containing granules.

G cluster_membrane β-Cell Plasma Membrane cluster_cytosol Cytosol acth2239 ACTH (22-39) (β-Cell Tropin) receptor Unknown Receptor 'BCTR' (?) acth2239->receptor Binds gprotein G-Protein (?) receptor->gprotein Activates (?) ca_channel Ca²⁺ Channel gprotein->ca_channel ac Adenylyl Cyclase (AC) gprotein->ac ca_ion Ca²⁺ ca_channel->ca_ion Influx cAMP cAMP ac->cAMP Generates exocytosis Insulin Granule Exocytosis ca_ion->exocytosis Triggers cAMP->exocytosis Amplifies insulin Insulin Secretion exocytosis->insulin

Figure 1: Hypothesized signaling pathway for ACTH (22-39) in pancreatic β-cells.
Key Experimental Protocol: Dynamic Perifusion of Pancreatic Islets

The functional activity of insulin secretagogues like ACTH (22-39) is most accurately assessed using a dynamic perifusion assay.[10][11] This method allows for the real-time measurement of insulin release from isolated islets in response to changing secretagogue concentrations, mimicking in vivo conditions more closely than static incubations.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from donor pancreata (e.g., mouse, rat, or human) by collagenase digestion followed by density gradient purification.

  • Apparatus Setup: A perifusion system is assembled, consisting of a multichannel peristaltic pump, reservoirs containing basal and stimulation buffers, tubing, and temperature-controlled chambers holding the isolated islets (typically 100-200 islet equivalents per chamber).

  • Equilibration: Islets are placed in the chambers and first perifused with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer with low glucose, ~2-3 mM) for a stabilization period (e.g., 60 minutes) to establish a baseline insulin secretion rate. The flow rate is kept constant (e.g., 100 µL/min).

  • Stimulation: The buffer is switched to one containing the stimulus. For ACTH (22-39), this would be the basal buffer supplemented with the desired concentration of the peptide.

  • Fraction Collection: The effluent from each chamber is collected into a 96-well plate at regular intervals (e.g., every 1-2 minutes) using a fraction collector.

  • Quantification: The insulin concentration in each collected fraction is measured using a standard method like an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The results are plotted as insulin concentration versus time, allowing for the characterization of the dynamics of the secretory response (e.g., first and second phase release).

Adipocyte Signaling: The Lipogenic Pathway

In rodent models, ACTH (22-39) demonstrates a significant, insulin-like effect on adipose tissue by promoting lipogenesis.[12] This is in stark contrast to full-length ACTH (1-39), which typically stimulates lipolysis (fat breakdown) in adipocytes via the MC2R and cAMP/PKA pathway.[13]

Physiological Effect and Quantitative Data

ACTH (22-39) stimulates the incorporation of glucose into lipids, including fatty acids and glycerol, in isolated rat adipocytes.[12] Its potency highlights its potential as a significant metabolic regulator in fat tissue.

Table 2: Lipogenic Activity of ACTH (22-39) in Rat Adipocytes

Parameter Value Reference

| 50% Maximal Activity Concentration (EC₅₀) | 2.5 x 10⁻¹¹ M |[12] |

Signaling Pathway

Similar to its action in the pancreas, the receptor for ACTH (22-39) in adipocytes is unknown. The observed "insulin-like" effects suggest that its signaling pathway may converge with the canonical insulin signaling cascade, which involves the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effectors to promote glucose uptake and its conversion into triglycerides for storage. However, whether ACTH (22-39) directly activates components of the insulin pathway or operates through a parallel system that yields the same metabolic outcome is yet to be determined.

G cluster_membrane Adipocyte Plasma Membrane cluster_cytosol Cytosol acth2239 ACTH (22-39) receptor Unknown Receptor acth2239->receptor Binds signaling_cascade Insulin-like Signaling Cascade (?) receptor->signaling_cascade Activates (?) glucose_transporter Glucose Transporter (e.g., GLUT4) glucose Glucose glucose_transporter->glucose Uptake signaling_cascade->glucose_transporter Promotes Translocation lipogenesis Lipogenesis signaling_cascade->lipogenesis Stimulates glucose->lipogenesis Metabolic Conversion lipids Triglycerides (Stored Lipids) lipogenesis->lipids

Figure 2: Postulated lipogenic signaling pathway for ACTH (22-39) in adipocytes.
Key Experimental Protocol: Adipocyte Lipogenesis Assay

The lipogenic activity of ACTH (22-39) is quantified by measuring the rate of incorporation of radiolabeled precursors into newly synthesized lipids in isolated adipocytes.

Methodology:

  • Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats by mincing the tissue and digesting it with collagenase in a suitable buffer (e.g., Krebs-Ringer). The mature, lipid-filled adipocytes are then separated by flotation.

  • Incubation: A suspension of isolated adipocytes is incubated in a buffer containing a radiolabeled precursor, typically ³H₂O or [U-¹⁴C]-glucose, at 37°C.

  • Treatment: Different concentrations of ACTH (22-39), insulin (as a positive control), and a vehicle control are added to respective batches of the cell suspension.

  • Lipid Extraction: After a set incubation period (e.g., 90-120 minutes), the reaction is stopped, and the total lipids are extracted from the adipocytes using an organic solvent mixture, such as chloroform:methanol.

  • Quantification: The radioactivity incorporated into the extracted lipid phase is measured using liquid scintillation counting.

  • Data Analysis: The rate of lipogenesis is expressed as nanomoles of precursor incorporated into lipid per unit of cells per hour. Dose-response curves are generated to calculate parameters like EC₅₀.

Immunological Role: A C-Terminal Epitope

Recent evidence suggests that the C-terminal region of ACTH, which includes the 22-39 sequence, plays a role in immunology, not as a classical signaling molecule, but as an antigenic determinant.

Observed Phenomenon

In certain paraneoplastic syndromes and in cases of immune-related adverse events from cancer immunotherapies (e.g., immune checkpoint inhibitors), the ectopic expression of POMC by tumors can lead to an autoimmune response.[14] Studies have identified that autoantibodies generated in these conditions specifically recognize the C-terminal 25-39 region of ACTH.[15] These anti-POMC/ACTH antibodies can then cross-react with the pituitary gland, leading to autoimmune hypophysitis and isolated ACTH deficiency. This indicates that while ACTH (1-24) carries the primary steroidogenic activity, the C-terminal fragment carries significant immunological activity.[15]

G tumor Tumor Cell (Ectopic Expression) pomc POMC / ACTH (Processed) tumor->pomc Secretes acth2539 ACTH (25-39) Epitope pomc->acth2539 Presents apc Antigen Presenting Cell (APC) tcell T-Helper Cell apc->tcell Presents to acth2539->apc Uptake by bcell B-Cell tcell->bcell Activates antibody Anti-ACTH (25-39) Autoantibody bcell->antibody Produces pituitary Pituitary Corticotroph antibody->pituitary Binds & Causes Inflammation

Figure 3: Logical workflow of the immunological role of the C-terminal ACTH fragment.
Key Experimental Protocol: Epitope Mapping via Competitive Immunofluorescence

Identifying the specific region of a protein recognized by an antibody is crucial. Competitive immunofluorescence is a powerful technique used to map such epitopes.

Methodology:

  • Tissue Preparation: Thin sections of pituitary gland tissue (which naturally express ACTH in corticotroph cells) are prepared and fixed onto microscope slides.

  • Serum Collection: Serum containing the autoantibodies is collected from the patient.

  • Competitive Pre-absorption: The patient's serum is divided into several aliquots. Each aliquot is pre-incubated (pre-absorbed) with a different synthetic peptide fragment: one with full-length ACTH (1-39), one with ACTH (1-24), one with an irrelevant peptide (negative control), and one without any peptide (positive control).

  • Immunostaining: The pre-absorbed serum samples are then applied to the pituitary tissue sections. If the autoantibody's binding site is blocked by the peptide in the pre-absorption step, it will not be able to bind to the ACTH within the tissue.

  • Detection: A fluorescently labeled secondary antibody that binds to human antibodies is applied to all slides.

  • Microscopy and Analysis: The slides are viewed under a fluorescence microscope. A strong fluorescent signal indicates that the autoantibody was able to bind to the tissue. A diminished or absent signal indicates that the pre-absorption peptide successfully competed for the antibody's binding site. By observing that pre-absorption with ACTH (1-39) but not ACTH (1-24) blocks the signal, researchers can deduce that the epitope resides within the C-terminal 25-39 region.[15]

Conclusion

The ACTH (22-39) fragment, or β-cell tropin, represents a fascinating area of endocrinology with significant implications for non-adrenal systems. Its potent insulin-releasing and lipogenic activities position it as a key player in metabolic regulation. Furthermore, its role as an immunological epitope highlights a distinct function separate from the canonical hormonal activities of the larger ACTH molecule.

The most critical gap in our current understanding is the identity of the receptor or receptors that mediate the effects of ACTH (22-39) in the pancreas and adipose tissue. Its signaling is clearly independent of the known melanocortin receptor family. The discovery and characterization of this novel receptor system will be a pivotal step forward, potentially unlocking new therapeutic targets for the treatment of Type 2 diabetes, obesity, and autoimmune disorders. The methodologies outlined in this guide provide the foundational tools for researchers and drug development professionals to further investigate these non-canonical ACTH signaling pathways.

References

The Journey from Precursor to Peptide: An In-depth Guide to the Endogenous Processing of Pro-Opiomelanocortin (POMC) to ACTH and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate molecular processes involved in the conversion of pro-opiomelanocortin (POMC) into adrenocorticotropic hormone (ACTH) and its subsequent cleavage product, corticotropin-like intermediate lobe peptide (CLIP), which encompasses the ACTH(22-39) fragment. Understanding this pathway is crucial for research into stress physiology, metabolic diseases, and the development of novel therapeutics targeting the melanocortin system.

The Pro-Opiomelanocortin (POMC) Precursor

Pro-opiomelanocortin is a remarkable prohormone, serving as the precursor to a diverse array of bioactive peptides with distinct physiological roles.[1][2] Synthesized primarily in the pituitary gland, hypothalamus, skin, and other tissues, POMC undergoes a series of tissue-specific post-translational modifications, including proteolytic cleavage, to yield its final peptide products.[1][2][3][4] The expression of the POMC gene and the subsequent processing of its protein product are tightly regulated, ensuring a precise physiological response.[5]

The Proteolytic Processing Cascade of POMC

The conversion of the 32-kDa POMC proprotein into its constituent peptides is a highly ordered process that occurs within the regulated secretory pathway.[2][3][6] This journey begins in the endoplasmic reticulum and trans-Golgi network (TGN), where initial cleavage events may occur, and is completed within dense-core secretory granules.[1][3][6][7] The specific peptides generated are dictated by the complement of prohormone convertases present in a given cell type.[1][7]

Key Enzymes in POMC Processing

The primary enzymes responsible for the cleavage of POMC are members of the prohormone convertase (PC) family of subtilisin-like endoproteases.[1][7]

  • Prohormone Convertase 1/3 (PC1/3): This enzyme initiates the processing of POMC in the anterior pituitary by cleaving it to generate pro-ACTH and β-lipotropin (β-LPH).[1][3][7] PC1/3 then further cleaves pro-ACTH to yield the N-terminal fragment of POMC (N-POMC), a joining peptide, and ACTH(1-39).[3][8]

  • Prohormone Convertase 2 (PC2): In tissues such as the hypothalamus and the intermediate lobe of the pituitary, PC2 is highly expressed and acts on ACTH(1-39).[1][3][7] PC2 cleaves ACTH to produce ACTH(1-17) and corticotropin-like intermediate lobe peptide (CLIP), which corresponds to ACTH(18-39).[1][5]

  • Other Processing Enzymes: Following the initial endoproteolytic cleavages, other enzymes such as carboxypeptidase E (CPE) and peptidyl α-amidating monooxygenase (PAM) are involved in trimming and modifying the resulting peptides to generate final products like α-MSH.[3][4]

Cellular Localization of Processing Events

The processing of POMC is spatially and temporally organized within the cell. After its synthesis in the rough endoplasmic reticulum, POMC is transported to the trans-Golgi network (TGN).[3][6] It is within the TGN and, more predominantly, in the maturing dense-core secretory granules that the prohormone convertases become active and cleave POMC into its various peptide products.[1][7]

G Cellular Localization of POMC Processing cluster_0 Endoplasmic Reticulum cluster_1 Trans-Golgi Network (TGN) cluster_2 Secretory Granules POMC Synthesis POMC Synthesis POMC Sorting & Initial Cleavage POMC Sorting & Initial Cleavage POMC Synthesis->POMC Sorting & Initial Cleavage Transport Final Processing Final Processing POMC Sorting & Initial Cleavage->Final Processing Budding Peptide Storage Peptide Storage Final Processing->Peptide Storage

Caption: Cellular trafficking and processing of POMC.

The Generation of ACTH and CLIP

The generation of ACTH and its subsequent fragment, CLIP, is a key branch in the POMC processing pathway.

ACTH(1-39) Production

In the corticotrophs of the anterior pituitary, PC1/3 is the dominant prohormone convertase.[1][7] It sequentially cleaves POMC to produce ACTH(1-39), which is then secreted into the bloodstream to regulate adrenal steroidogenesis.[5][9]

Cleavage of ACTH to Yield CLIP (ACTH(18-39))

In other tissues, such as the intermediate lobe of the pituitary and the hypothalamus, the presence of PC2 leads to the further processing of ACTH.[1][3][4] PC2 cleaves ACTH between amino acids 17 and 18, releasing ACTH(1-17) and CLIP (ACTH(18-39)).[1] The ACTH(22-39) fragment is therefore a C-terminal portion of CLIP.

G POMC to ACTH and CLIP Processing Pathway POMC Pro-Opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 beta_LPH β-Lipotropin POMC->beta_LPH PC1/3 ACTH ACTH(1-39) Pro_ACTH->ACTH PC1/3 N_POMC N-POMC Pro_ACTH->N_POMC PC1/3 JP Joining Peptide Pro_ACTH->JP PC1/3 ACTH_1_17 ACTH(1-17) ACTH->ACTH_1_17 PC2 CLIP CLIP (ACTH(18-39)) ACTH->CLIP PC2

Caption: Enzymatic cleavage of POMC to ACTH and CLIP.

Tissue-Specific Processing of POMC

The differential expression of PC1/3 and PC2 in various tissues leads to distinct profiles of POMC-derived peptides.

TissuePrimary POMC-Derived PeptidesKey Enzymes
Anterior Pituitary ACTH, β-Lipotropin, N-POMCPC1/3
Intermediate Pituitary α-MSH, CLIP, β-EndorphinPC1/3, PC2
Hypothalamus α-MSH, CLIP, β-EndorphinPC1/3, PC2
Skin ACTH, α-MSHPC1/3, PC2

This table summarizes the major peptide products and enzymes in different tissues based on available literature. The exact ratios and presence of peptides can vary.

Experimental Protocols for Studying POMC Processing

The elucidation of the POMC processing pathway has been made possible through a variety of sophisticated experimental techniques.

Peptide Extraction and Quantification

Objective: To isolate and measure the levels of POMC-derived peptides from tissues or cell cultures.

Methodology:

  • Tissue Homogenization: Tissues are homogenized in an acidic extraction buffer (e.g., 5 M acetic acid, 0.1% β-mercaptoethanol) to inactivate endogenous proteases.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

  • Solid-Phase Extraction: The supernatant containing the peptides is passed through a C18 Sep-Pak cartridge. The cartridge is washed, and the peptides are eluted with an organic solvent (e.g., acetonitrile (B52724) in 0.1% trifluoroacetic acid).

  • Quantification: The peptide content in the eluate can be quantified using various methods, including:

    • Radioimmunoassay (RIA): A highly sensitive method that uses specific antibodies to detect and quantify individual peptides.[10]

    • Enzyme-Linked Immunosorbent Assay (ELISA): An alternative immunoassay format for peptide quantification.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the separation and quantification of multiple peptides in a complex mixture.[11][12][13]

Peptide Separation and Identification

Objective: To separate and identify the different POMC-derived peptides in a sample.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a reverse-phase HPLC column.[10]

  • Fraction Collection: Fractions are collected at regular intervals as they elute from the HPLC column.

  • Peptide Identification: The peptides in each fraction can be identified by:

    • Radioimmunoassay (RIA): Screening fractions with antibodies specific to different POMC-derived peptides.

    • Mass Spectrometry (MS): Analyzing the mass-to-charge ratio of the peptides in each fraction to determine their molecular weight and sequence.

G Experimental Workflow for POMC Peptide Analysis Tissue Tissue/Cell Sample Extraction Peptide Extraction Tissue->Extraction Separation HPLC Separation Extraction->Separation Quantification Quantification (RIA, ELISA, LC-MS/MS) Separation->Quantification Identification Identification (MS, RIA) Separation->Identification

Caption: Workflow for POMC-derived peptide analysis.

Conclusion

The endogenous processing of pro-opiomelanocortin to ACTH and its fragments, including CLIP, is a fundamental process in endocrinology and neurobiology. The tissue-specific nature of this processing, governed by the differential expression of prohormone convertases, allows for a single precursor protein to give rise to a multitude of bioactive peptides. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is essential for advancing our knowledge of human physiology and for the development of targeted therapies for a range of diseases.

References

An In-depth Technical Guide on ACTH (22-39): Effects on Feeding Behavior and Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone primarily known for its role in the stress response. While full-length ACTH and its N-terminal fragments, such as α-melanocyte-stimulating hormone (α-MSH), are well-documented anorexigenic agents that suppress appetite, emerging evidence reveals a contrasting role for its C-terminal fragments. This technical guide focuses on ACTH (22-39), a C-terminal fragment that has been demonstrated to exert orexigenic effects, stimulating feeding behavior. This document provides a comprehensive overview of the current understanding of ACTH (22-39), including its effects on food intake, the experimental protocols used to elucidate these effects, and the current knowledge regarding its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development who are investigating the complex mechanisms of appetite regulation.

Introduction

The regulation of feeding behavior and energy homeostasis is a complex process involving a network of central and peripheral signals. The pro-opiomelanocortin (POMC) gene gives rise to a precursor protein that is post-translationally cleaved into several bioactive peptides, including ACTH and α-MSH. These peptides are key components of the melanocortin system, which plays a pivotal role in appetite control. While the anorexigenic actions of ACTH and α-MSH, primarily mediated by the melanocortin-4 receptor (MC4R), are well-established, the physiological significance of other POMC-derived fragments is still under investigation.[1][2]

Recent studies have highlighted a paradoxical effect of C-terminal ACTH fragments on feeding. Specifically, ACTH (18-39) and its shorter fragment, ACTH (22-39), have been shown to increase food intake, particularly in fasted animals.[2][3] This orexigenic effect is noteworthy as it is not mediated by the MC4R, suggesting the involvement of a distinct signaling pathway.[2][3] This guide will delve into the specifics of ACTH (22-39) and its role in appetite regulation, providing a detailed analysis of the available data and experimental methodologies.

Quantitative Data on the Effects of ACTH (22-39) on Feeding Behavior

The primary evidence for the orexigenic effect of ACTH (22-39) comes from studies involving intracerebroventricular (ICV) administration in rats. The following tables summarize the key quantitative findings from the seminal study by Al-Barazanji et al. (2001), which demonstrated a significant increase in food consumption in fasted rats following central administration of C-terminal ACTH fragments.[2][3]

Table 1: Effect of Intracerebroventricular (ICV) Administration of ACTH Fragments on Cumulative Food Intake in 16-Hour Fasted Rats

Treatment (Dose)1-hour Post-injection (g)2-hours Post-injection (g)4-hours Post-injection (g)
Vehicle (aCSF)2.8 ± 0.44.1 ± 0.55.5 ± 0.6
ACTH (1-39) (1 nmol)1.5 ± 0.32.5 ± 0.43.8 ± 0.5
α-MSH (1 nmol)1.7 ± 0.32.9 ± 0.44.2 ± 0.5
ACTH (18-39) (1 nmol)4.5 ± 0.56.2 ± 0.67.8 ± 0.7
ACTH (22-39) (1 nmol) 4.8 ± 0.6 6.8 ± 0.7 8.5 ± 0.8 *

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extrapolated from graphical representations in Al-Barazanji et al. (2001).

Table 2: Effect of Intracerebroventricular (ICV) Administration of ACTH Fragments on Cumulative Food Intake in Ad Libitum Fed Rats

Treatment (Dose)1-hour Post-injection (g)2-hours Post-injection (g)4-hours Post-injection (g)
Vehicle (aCSF)0.5 ± 0.10.8 ± 0.21.2 ± 0.3
ACTH (1-39) (1 nmol)0.2 ± 0.10.4 ± 0.10.6 ± 0.2*
α-MSH (1 nmol)0.3 ± 0.10.5 ± 0.10.8 ± 0.2
ACTH (18-39) (1 nmol)0.6 ± 0.20.9 ± 0.31.4 ± 0.4
ACTH (22-39) (1 nmol) 0.7 ± 0.2 1.0 ± 0.3 1.5 ± 0.4

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extrapolated from graphical representations in Al-Barazanji et al. (2001).

These data clearly indicate that while full-length ACTH and α-MSH suppress food intake in both fasted and fed states, the C-terminal fragments ACTH (18-39) and ACTH (22-39) significantly and persistently increase food intake, with this effect being most pronounced in fasted animals.[2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes a standard procedure for implanting a guide cannula into the lateral ventricle of a rat for the direct central administration of peptides.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical tools (scalpel, scissors, forceps, hemostats)

  • Dental drill

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Stainless steel screws

  • Dental cement

  • Injection syringe (e.g., Hamilton syringe) connected to an internal cannula (28-gauge) via PE50 tubing

  • Artificial cerebrospinal fluid (aCSF) for vehicle control

  • ACTH (22-39) peptide

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and mount it securely in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify the bregma.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface), drill a small hole through the skull.

  • Implant the guide cannula to the predetermined depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the rat, remove the dummy cannula, and insert the internal cannula connected to the syringe.

  • Infuse the desired volume of ACTH (22-39) solution or vehicle (typically 5-10 µL) over a period of 1-2 minutes.

  • Replace the dummy cannula after the injection.

Feeding Behavior Measurement

This protocol outlines the procedure for measuring food intake in rats following ICV administration of a test substance.

Materials:

  • Individually housed rats with ICV cannulas

  • Pre-weighed standard laboratory chow

  • Specialized cages with spill-resistant food containers and collection trays

  • Electronic balance

Procedure:

  • Fast the rats for a predetermined period (e.g., 16 hours) with free access to water, if the experimental design requires it. For ad libitum studies, ensure continuous access to food and water.

  • At the beginning of the dark cycle (the active feeding period for rats), administer the test substance (ACTH (22-39)) or vehicle via the ICV cannula.

  • Immediately after the injection, provide a pre-weighed amount of food.

  • Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage collected in the trays.

  • Calculate the cumulative food intake at each time point.

  • Water intake can be measured concurrently using a similar method with pre-weighed water bottles.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The anorexigenic effect of full-length ACTH and α-MSH is mediated through the activation of MC4R, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. In contrast, the orexigenic effect of ACTH (22-39) is independent of this pathway. The exact receptor and signaling cascade for ACTH (22-39) remain to be fully elucidated.

Anorexigenic_Signaling_Pathway cluster_0 Anorexigenic Pathway ACTH (1-39) ACTH (1-39) MC4R MC4R ACTH (1-39)->MC4R α-MSH α-MSH α-MSH->MC4R Gs Gs MC4R->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Anorexia Anorexia PKA->Anorexia Leads to

Caption: Anorexigenic signaling of ACTH and α-MSH via MC4R.

Orexigenic_Signaling_Pathway cluster_1 Orexigenic Pathway ACTH (22-39) ACTH (22-39) Unknown_Receptor Unknown Receptor (Not MC4R) ACTH (22-39)->Unknown_Receptor Signaling_Cascade Unknown Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates Orexia Orexia Signaling_Cascade->Orexia Leads to Experimental_Workflow cluster_workflow In Vivo Feeding Study Workflow A Animal Acclimatization & ICV Cannulation Surgery B Post-operative Recovery (≥ 1 week) A->B C Fasting Period (e.g., 16 hours) or Ad Libitum Feeding B->C D ICV Injection of ACTH (22-39) or Vehicle C->D E Presentation of Pre-weighed Food D->E F Measurement of Food Intake at Multiple Time Points E->F G Data Analysis and Statistical Comparison F->G

References

Non-Canonical Signaling Pathways Activated by ACTH (22-39): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone, primarily known for its role in stimulating the adrenal cortex to produce and release corticosteroids. This canonical signaling pathway is mediated by the full-length ACTH (1-39) peptide binding to the melanocortin 2 receptor (MC2R), a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity.

While the N-terminal region of ACTH is crucial for this classical signaling cascade, emerging evidence suggests that C-terminal fragments of ACTH, including ACTH (22-39), may possess biological activities that are independent of the canonical cAMP pathway. These activities hint at the existence of non-canonical signaling pathways that could open new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of the non-canonical signaling pathways activated by the ACTH (22-39) fragment, also known in part as Corticotropin-like Intermediate Lobe Peptide (CLIP) when referring to the ACTH(18-39) fragment.

Putative Non-Canonical Signaling Pathways of ACTH (22-39)

Research into the specific signaling mechanisms of ACTH (22-39) is still in its early stages. However, several biological effects have been observed that are not mediated by the classical cAMP pathway, suggesting the involvement of alternative intracellular signaling cascades.

Calcium Mobilization

One of the most notable non-canonical effects attributed to ACTH peptides involves the mobilization of intracellular calcium. While the canonical pathway is cAMP-dependent, studies have shown that ACTH can induce transient increases in intracellular calcium ([Ca2+]i). A study on rat bone marrow stromal cells demonstrated that ACTH promotes chondrogenic nodule formation and induces these calcium transients, an effect suggested to be mediated via the MC2R[1]. Although this study utilized the full-length ACTH, it points towards a potential MC2R-linked, Gq-coupled, or alternative mechanism for calcium release that could be relevant for its fragments. The precise mechanism by which ACTH (22-39) might induce calcium signaling remains to be elucidated.

Diagram of Putative Calcium Signaling Pathway

G ACTH_22_39 ACTH (22-39) Unknown_Receptor Putative Receptor (MC2R variant or novel receptor) ACTH_22_39->Unknown_Receptor Binding PLC Phospholipase C (PLC) Unknown_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release ER->Ca2_release Ca2_downstream Downstream Ca2+-dependent Signaling Ca2_release->Ca2_downstream Increased [Ca2+]i PKC->Ca2_downstream Modulation

Putative Calcium Mobilization Pathway for ACTH (22-39).

NF-κB and NRF2 Signaling

There are commercial indications that ACTH (22-39) may modulate the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (NRF2) pathways[]. The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. The NRF2 pathway is a primary defense mechanism against oxidative stress. Activation of these pathways would represent a significant departure from the known endocrine functions of ACTH. However, primary research literature to substantiate these claims and delineate the precise mechanisms is currently lacking.

Diagram of Hypothesized NF-κB and NRF2 Activation

G cluster_nfkb NF-κB Pathway cluster_nrf2 NRF2 Pathway IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Nuclear Translocation Gene_expression_nfkb Inflammatory Gene Expression NFkB_nucleus->Gene_expression_nfkb Transcription NFkB_complex IκB NF-κB Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Nrf2_complex Keap1 Nrf2 ACTH_22_39 ACTH (22-39) Upstream_Signal_NFkB Upstream Signaling (Unknown) ACTH_22_39->Upstream_Signal_NFkB Upstream_Signal_Nrf2 Upstream Signaling (Unknown) ACTH_22_39->Upstream_Signal_Nrf2 Upstream_Signal_NFkB->IKK Activation Upstream_Signal_Nrf2->Keap1 Inhibition

Hypothesized modulation of NF-κB and NRF2 pathways by ACTH (22-39).

Quantitative Data Summary

Quantitative data on the non-canonical signaling of ACTH (22-39) is sparse. The available information is summarized below.

ParameterPeptideCell Type/SystemObserved EffectConcentration/DoseCitation
Feeding BehaviorACTH (18-39) & ACTH (22-39)Fasted Rats (intracerebroventricular injection)Increased food intakeNot specified[3]
cAMP AccumulationACTH (18-39) & ACTH (22-39)HEK-293 cells with recombinant MC4 receptorNo stimulation or inhibition of ACTH-stimulated cAMPUp to 100 µM[3]
ChondrogenesisACTH (1-39)Rat Bone Marrow Stromal CellsIncreased chondrogenic nodule formationDose-dependent[1]
Intracellular CalciumACTH (1-39)Rat Bone Marrow Stromal CellsTransient increases in [Ca2+]iDose-dependent[1]
Pancreatic SecretionACTH (18-39) (CLIP)Isolated Rat Pancreatic LobulesStimulates amylase and protein secretion10⁻⁹ - 10⁻⁶ M[4]
LipogenesisACTH (22-39) (as beta-cell-tropin)Rat AdipocytesStimulated incorporation of ³H₂O into total lipidsEC₅₀ ≈ 2.5 x 10⁻¹¹ M[5]

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes a general method for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2.

Objective: To determine if ACTH (22-39) induces a transient increase in [Ca2+]i in a specific cell line.

Materials:

  • Cells of interest (e.g., bone marrow stromal cells, adrenal cells)

  • Cell culture medium

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • ACTH (22-39) peptide stock solution

  • Positive control (e.g., ATP or ionomycin)

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add ACTH (22-39) at the desired concentration to the perfusion buffer and record the fluorescence ratio (F340/F380).

    • After the response, add a positive control to ensure cell viability and responsiveness.

    • To confirm the signal is due to intracellular calcium release, experiments can be repeated in Ca2+-free HBSS with EGTA.

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Workflow for Calcium Measurement

G Start Start Plate_Cells Plate cells on glass coverslips Start->Plate_Cells Load_Dye Load cells with Fura-2 AM Plate_Cells->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Mount_Chamber Mount coverslip in perfusion chamber Wash_Cells->Mount_Chamber Record_Baseline Record baseline fluorescence ratio (F340/F380) Mount_Chamber->Record_Baseline Add_Peptide Add ACTH (22-39) Record_Baseline->Add_Peptide Record_Response Record fluorescence ratio change Add_Peptide->Record_Response Add_Control Add positive control (e.g., ATP) Record_Response->Add_Control Analyze_Data Analyze data Add_Control->Analyze_Data End End Analyze_Data->End

Experimental workflow for intracellular calcium measurement.

Protocol 2: NF-κB Reporter Assay

This protocol describes a general method for assessing the activation of the NF-κB signaling pathway using a luciferase reporter gene.

Objective: To determine if ACTH (22-39) can activate the NF-κB signaling pathway.

Materials:

  • Host cell line (e.g., HEK293T)

  • Cell culture medium and transfection reagents

  • NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • ACTH (22-39) peptide stock solution

  • Positive control (e.g., TNF-α)

  • Luciferase assay system

Procedure:

  • Transfection:

    • Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a multi-well plate and allow them to recover for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of ACTH (22-39).

    • Include a vehicle control and a positive control (TNF-α).

    • Incubate for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay:

    • Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the ACTH (22-39)-treated samples to the vehicle control.

Conclusion and Future Directions

The C-terminal fragment of ACTH, ACTH (22-39), appears to exhibit biological activities that are distinct from the canonical steroidogenic pathway initiated by the full-length hormone. These non-canonical effects, which may include modulation of intracellular calcium, NF-κB, and NRF2 pathways, are currently not well understood, and the cognate receptors and downstream signaling components remain to be identified. The orexigenic and metabolic effects of ACTH C-terminal fragments further highlight the potential for a broader physiological role beyond the adrenal cortex.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of detailed understanding of the non-canonical signaling of ACTH (22-39) underscores the need for further fundamental research. Elucidating the receptors and signaling pathways involved could uncover novel therapeutic targets for a range of conditions, from metabolic disorders to inflammatory diseases. Future studies should focus on receptor binding assays with a broad panel of candidate receptors, comprehensive intracellular signaling pathway analysis, and in vivo studies to correlate these signaling events with the observed physiological effects.

References

Structure-Activity Relationship of ACTH C-Terminal Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] Its primary role is to stimulate the adrenal cortex to produce and secrete glucocorticoids. The biological activity for steroidogenesis is overwhelmingly attributed to the N-terminal region of the peptide, specifically the first 24 residues, with fragments shorter than 20 amino acids being largely inactive.[4] While the C-terminal portion of ACTH (residues 25-39) contributes to the peptide's stability and circulatory half-life, recent research has unveiled distinct biological activities and binding properties of C-terminal fragments that are independent of the canonical steroidogenic pathway.[4][5] This guide provides an in-depth analysis of the structure-activity relationships of ACTH C-terminal fragments, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways for researchers and drug development professionals.

The Canonical ACTH Signaling Pathway

ACTH exerts its primary effects by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[1][4] Functional expression and signaling of MC2R require the presence of a crucial accessory protein, the melanocortin receptor accessory protein (MRAP).[2][5]

The binding of ACTH to the MC2R/MRAP complex initiates a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][4][6] The accumulation of intracellular cAMP serves as a second messenger, activating cAMP-dependent protein kinase A (PKA).[4][7] PKA then phosphorylates a cascade of downstream targets, leading to two major outcomes:

  • Acute steroidogenesis: Stimulation of cholesterol transport into the mitochondria, a rate-limiting step facilitated by proteins like the Steroidogenic Acute Regulatory (StAR) protein.[4]

  • Chronic effects: Upregulation of the expression of genes involved in steroid synthesis.

This cascade culminates in the conversion of cholesterol to pregnenolone (B344588) and, subsequently, the synthesis and secretion of glucocorticoids like cortisol.[4]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ACTH ACTH MC2R MC2R / MRAP Complex ACTH->MC2R Binds Gs Gs Protein (α, β, γ) MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (activated) cAMP->PKA Activates Cholesterol Cholesterol (from LDL) PKA->Cholesterol ↑ Uptake & Transport Pregnenolone Pregnenolone Cholesterol->Pregnenolone Converted via StAR & Enzymes Cortisol Cortisol (secreted) Pregnenolone->Cortisol → Steroidogenesis Pathway

Caption: Canonical ACTH signaling cascade in adrenocortical cells.

Structure-Activity Relationship (SAR) Analysis

The N-Terminal Domain: Prerequisite for Steroidogenesis

It is well-established that the full steroidogenic activity of ACTH is contained within the N-terminal 1-24 amino acid sequence (ACTH(1-24)), which is equipotent to the full-length ACTH(1-39).[8][9][10][11] Further C-terminal truncation leads to a progressive loss of activity at the MC2R. A critical region for receptor activation is the basic tetrapeptide sequence, Lys-Lys-Arg-Arg, at positions 15-18.[8][9] Removal of these residues dramatically reduces potency, and fragments lacking this core sequence are essentially inactive for steroidogenesis.[4][5] The minimal fragment capable of stimulating the MC2R, albeit with very low potency, has been identified as ACTH(1-15).[9][12]

Table 1: Activity of C-Terminally Truncated ACTH Analogs at the Human MC2R Data sourced from HEK293 cells expressing hMC2R and MRAP, with activity measured by cAMP production.[9][12]

Peptide FragmentSequenceEC₅₀ (nM)
ACTH(1-24)SYSMEHFRWGKPVGKKRRPVKVYP0.22
ACTH(1-18)SYSMEHFRWGKPVGKKRR0.22
ACTH(1-17)SYSMEHFRWGKPVGKKR1.76
ACTH(1-16)SYSMEHFRWGKPVGKK25.1
ACTH(1-15)SYSMEHFRWGKPVGK1450
ACTH(1-14)SYSMEHFRWGKPVG>10,000
The C-Terminal Domain: A Hub for Binding and Novel Functions

While devoid of direct steroidogenic activity, C-terminal fragments of ACTH exhibit unique biological properties, including receptor binding, modulation of N-terminal activity, and distinct central nervous system effects.

Receptor Binding and Modulation: Studies have shown that C-terminal fragments can bind with high affinity to adrenal cortex membranes. The fragment ACTH(11-24) binds with a nanomolar dissociation constant (Kd), and this binding is competitively inhibited by the core ACTH(15-18) sequence.[13] Crucially, this binding does not lead to the activation of adenylate cyclase, indicating that these fragments can occupy the receptor without initiating the canonical signaling cascade.[13] Furthermore, dimeric conjugates of C-terminal fragments like ACTH(11-24) and ACTH(7-24) have been shown to significantly decrease steroid production induced by full-length ACTH, suggesting an antagonistic or down-regulatory role, possibly through receptor cross-linking.[14]

Table 2: Binding Affinities of ACTH C-Terminal Fragments to Rat Adrenal Cortex Membranes [13]

Ligand / CompetitorParameterValue (nM)
[³H]ACTH(11-24)K_d1.8 ± 0.1
[³H]ACTH(15-18)K_d2.1 ± 0.1
ACTH(15-18)K_i2.3 ± 0.2
ACTH(11-24)K_i2.2 ± 0.1

Central Nervous System Effects: Beyond the adrenal gland, ACTH fragments have known neuromodulatory roles. In contrast to the well-known anorectic (appetite-suppressing) effects of N-terminal fragments like α-MSH, certain C-terminal fragments have demonstrated an opposite, orexigenic (appetite-stimulating) effect. Intracerebroventricular injection of ACTH(18-39) and ACTH(22-39) in fasted rats led to a significant and lasting increase in food intake.[15] This effect does not appear to be mediated by the MC4 receptor, the primary target for melanocortin-induced anorexia, suggesting these C-terminal fragments act through a different, as-yet-unidentified receptor system in the brain.[15]

Key Experimental Protocols

A thorough investigation of ACTH fragment activity requires a suite of specialized bioassays. The following sections detail the methodologies for the key experiments cited in this guide.

Experimental_Workflow cluster_assays Perform Assay start Prepare Biological System (e.g., Cells, Tissues) treatment Treat with ACTH Fragments (Dose-Response) start->treatment incubation Incubate (Time Course) treatment->incubation assay_cAMP Cell Lysis & cAMP Immunoassay incubation->assay_cAMP assay_steroid Collect Supernatant & Steroid ELISA/RIA incubation->assay_steroid assay_bind Membrane Prep & Radioligand Binding incubation->assay_bind assay_pERK Cell Lysis & pERK Western/TR-FRET incubation->assay_pERK analysis Data Analysis (e.g., EC₅₀, K_d, K_i) assay_cAMP->analysis assay_steroid->analysis assay_bind->analysis assay_pERK->analysis conclusion Determine Activity & Potency analysis->conclusion

Caption: Generalized workflow for assessing ACTH fragment bioactivity.
Steroidogenesis Assay

This assay directly measures the primary biological output of ACTH action in the adrenal gland.

  • Objective: To quantify the production of corticosteroids (e.g., corticosterone, aldosterone, cortisol) in response to stimulation by ACTH fragments.

  • Methodology:

    • Preparation: Isolate adrenal glands from a suitable animal model (e.g., rat, frog). Prepare either perifused tissue slices or isolated adrenal fasciculata cells via collagenase digestion.[14][16]

    • Incubation: Incubate the cells or tissue slices in a suitable buffer (e.g., Krebs-Ringer bicarbonate) at 37°C.

    • Stimulation: Add various concentrations of the ACTH fragments to be tested. Include a positive control (e.g., ACTH(1-24)) and a negative control (vehicle).

    • Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the cell culture supernatant or the perfusate from the tissue slices.

    • Quantification: Measure the concentration of the target steroid in the collected samples using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

    • Analysis: Plot the steroid concentration against the log of the peptide concentration to generate dose-response curves and calculate parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect).

Intracellular cAMP Production Assay

This assay measures the activity of the second messenger directly downstream of MC2R activation.

  • Objective: To quantify the accumulation of intracellular cAMP following receptor stimulation by ACTH fragments.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the target receptor, such as HEK293 cells co-transfected with human MC2R and MRAP.[15] Plate the cells in multi-well plates and grow to confluence.

    • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Stimulation: Add the ACTH fragments at a range of concentrations and incubate for a short period (e.g., 15-30 minutes) at 37°C.[17]

    • Lysis: Terminate the reaction and lyse the cells to release intracellular contents.

    • Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, typically based on a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[6]

    • Analysis: Normalize the data (e.g., to total protein content) and generate dose-response curves to determine the EC₅₀ for each fragment.

ERK1/2 Phosphorylation Assay

This assay investigates alternative or parallel signaling pathways activated by ACTH.

  • Objective: To measure the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) as an endpoint for non-canonical ACTH signaling.[18]

  • Methodology:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., adrenal cell lines) in multi-well plates. Serum-starve the cells if necessary to reduce basal phosphorylation levels. Treat the cells with ACTH fragments for various time points (e.g., 5 min to 24 hours).[18][19]

    • Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Quantification:

      • Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (for normalization). Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[18]

      • Immunoassay (TR-FRET/ELISA): Use a quantitative assay kit (e.g., THUNDER™, AlphaScreen®) which employs a pair of antibodies (one for total ERK, one for pERK) labeled with fluorophores. The signal generated is proportional to the amount of pERK in the lysate.

    • Analysis: Quantify the pERK signal and normalize it to the total ERK signal. Analyze the time course and dose-response of ERK phosphorylation.

Conclusion and Future Directions

The structure-activity relationship of ACTH is a tale of two domains. The N-terminal region (specifically residues 1-24) is unequivocally the driver of steroidogenesis through MC2R-mediated cAMP signaling, with the basic 15-18 sequence serving as a critical activation motif. In contrast, C-terminal fragments, while lacking this canonical activity, are not merely inert structural components. They possess high-affinity binding sites on adrenal membranes and can modulate the activity of the full-length hormone.[13][14] Moreover, they exhibit distinct, centrally-mediated orexigenic effects, highlighting a functional divergence that opens new avenues for research.[15]

For drug development professionals, these findings suggest that C-terminal fragments could serve as scaffolds for designing novel therapeutics. For instance, developing stable analogs of C-terminal fragments could lead to MC2R antagonists for conditions involving ACTH excess. Conversely, elucidating the receptor responsible for their feeding effects could identify new targets for treating metabolic disorders. Future research should focus on identifying the specific receptors for these non-canonical effects and further exploring the potential for C-terminal fragments to modulate cellular processes beyond the adrenal gland.

References

In silico modeling of ACTH (22-39) receptor interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of Adrenocorticotropic Hormone (ACTH) and Melanocortin 2 Receptor (MC2R) Interaction

Introduction

The adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce glucocorticoids.[1][2] Its biological effects are mediated by the melanocortin 2 receptor (MC2R), a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] Understanding the molecular interactions between ACTH and MC2R is crucial for elucidating the mechanisms of adrenal function and for the development of novel therapeutics for related disorders.

In silico modeling techniques, such as homology modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools for investigating these interactions at an atomic level.[5][6] This guide provides a technical overview of the computational approaches used to model the ACTH-MC2R complex, with a specific focus on the ACTH (22-39) fragment. While most research has concentrated on the N-terminal regions of ACTH for receptor binding and activation, this document will also address the current understanding and knowledge gaps concerning the C-terminal fragment, ACTH (22-39).

The ACTH-MC2R Interaction: Key Molecular Determinants

The specificity of the ACTH-MC2R interaction is unique among the melanocortin receptors. While other melanocortin receptors can bind various melanocortin peptides, MC2R is exclusively activated by ACTH.[7][8] This specificity is attributed to key amino acid sequences within the ACTH peptide. The His-Phe-Arg-Trp (HFRW) motif, common to all melanocortins, is a critical pharmacophore for receptor binding.[8][9] Additionally, a Lys-Lys-Arg-Arg-Pro (KKRRP) motif within ACTH is considered a second pharmacophore essential for the activation of MC2R.[9]

Studies utilizing truncated ACTH peptides have shown that ACTH(1-16) is the minimal sequence required for MC2R binding and signaling.[8] The region spanning residues 1-24 of ACTH is often considered to possess the full biological activity of the native hormone.[8] Information regarding the direct interaction and functional role of the ACTH (22-39) fragment is limited in the current body of scientific literature.

A crucial component for functional MC2R is the melanocortin-2 receptor accessory protein (MRAP), a small single-transmembrane protein.[10] MRAP is essential for the correct trafficking of MC2R to the cell surface and for its ability to bind ACTH.[4][11]

In Silico Modeling Workflow for the ACTH-MC2R Complex

The computational investigation of the ACTH-MC2R interaction follows a multi-step workflow. This process begins with obtaining the primary sequences and culminates in the analysis of the dynamic behavior of the complex.

G seq Sequence Retrieval (MC2R & ACTH) mc2r_model MC2R Homology Modeling seq->mc2r_model acth_model ACTH Peptide Modeling seq->acth_model validate Model Validation mc2r_model->validate acth_model->validate docking Molecular Docking validate->docking pose_select Pose Selection & Refinement docking->pose_select md_sim Molecular Dynamics Simulation pose_select->md_sim analysis Trajectory Analysis md_sim->analysis binding_energy Binding Free Energy Calculation analysis->binding_energy

A generalized workflow for the in silico modeling of the ACTH-MC2R interaction.

Experimental Protocols

Homology Modeling of the MC2R

Due to the challenges in crystallizing GPCRs, a high-resolution experimental structure of MC2R is not always available. Therefore, homology modeling is the primary method to generate a three-dimensional structure.

  • Template Selection : A BLAST search against the Protein Data Bank (PDB) is performed using the human MC2R amino acid sequence to identify suitable templates. High-resolution crystal structures of related GPCRs, such as the β1-adrenergic receptor, are often used as templates.[12]

  • Sequence Alignment : The target sequence (MC2R) is aligned with the template sequence(s). The alignment of the seven transmembrane (TM) helices is critical and can be guided by conserved motifs in Class A GPCRs.[13]

  • Model Building : Software such as MODELLER or SWISS-MODEL is used to generate the 3D model of MC2R based on the sequence alignment and the template structure.

  • Loop Modeling : The extracellular and intracellular loop regions, which often have low sequence identity with the template, are modeled de novo or using template-based methods.

  • Model Validation : The quality of the generated model is assessed using tools like PROCHECK for stereochemical quality and Ramachandran plot analysis. The model's energy can be minimized to relieve any steric clashes.

Ab Initio Modeling of ACTH Peptides

Short peptides like ACTH do not have a stable, folded structure in solution. Ab initio methods are therefore used to predict their conformation.

  • Structure Prediction : For a given ACTH fragment, such as ACTH (22-39), computational tools that predict peptide structures from their amino acid sequence are employed.

  • Conformational Sampling : Techniques like molecular dynamics simulations in an implicit solvent can be used to explore the conformational space of the peptide and identify low-energy structures.[6][12]

Molecular Docking

Molecular docking predicts the preferred orientation of the ACTH peptide when it binds to the MC2R model.

  • Preparation of Structures : The MC2R model and the ACTH peptide structure are prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

  • Docking Simulation : Docking software (e.g., AutoDock, HADDOCK, ZDOCK) is used to sample a large number of possible binding poses of the peptide in the receptor's binding pocket.

  • Scoring and Clustering : The generated poses are scored based on a scoring function that estimates the binding affinity. The poses are then clustered to identify the most favorable and frequently occurring binding modes.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ACTH-MC2R complex in a simulated physiological environment.

  • System Setup : The docked complex is embedded in a lipid bilayer (to mimic the cell membrane) and solvated with water and ions.

  • Simulation Protocol : The system is first minimized to remove bad contacts, then gradually heated to physiological temperature and equilibrated. A production run, typically on the nanosecond timescale, is then performed.[5][6]

  • Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and salt bridges), and calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

  • Binding Free Energy Calculation : Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the complex from the MD trajectory.[5]

Quantitative Data on ACTH-MC2R Interaction

While specific quantitative data for the ACTH (22-39) fragment is scarce, data from studies on other ACTH fragments provide a valuable reference for the binding and activation of MC2R.

ACTH FragmentAssay TypeMeasured ParameterValueReference
ACTH (1-24)Luciferase Reporter AssayEC505.5 x 10-9 M[14]
ACTH (1-39)cAMP AssayEC50Varies by study[8]
ACTH (1-17)cAMP AssayFull Agonist Activity-[8]
ACTH (1-16)cAMP AssayFull Agonist Activity (least potent)-[8]
Peptides < 16 aaBinding & Signaling AssaysLoss of affinity and activity-[8]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

MC2R Signaling Pathways

Upon binding of ACTH, MC2R undergoes a conformational change that activates intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, but other pathways have also been identified.

Primary Gs-cAMP-PKA Pathway

G ACTH ACTH MC2R MC2R ACTH->MC2R binds MRAP MRAP MC2R->MRAP requires G_protein Gs Protein MC2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Steroidogenic Gene Transcription CREB->Gene activates

The canonical ACTH-MC2R signaling pathway via Gs, cAMP, and PKA.

The binding of ACTH to the MC2R, in complex with MRAP, activates the Gs alpha subunit of the associated G protein.[10] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3] This cascade ultimately results in the increased transcription of genes encoding steroidogenic enzymes, leading to the synthesis and secretion of glucocorticoids.[2]

Alternative Signaling Pathways

There is also evidence that MC2R can couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[10] This would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).

G ACTH ACTH MC2R MC2R ACTH->MC2R binds Gq_protein Gq/11 Protein MC2R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Alternative MC2R signaling through the Gq/11 and PLC pathway.

Conclusion and Future Directions

In silico modeling provides a powerful framework for investigating the molecular intricacies of the ACTH-MC2R interaction. Through a combination of homology modeling, molecular docking, and dynamic simulations, researchers can generate detailed hypotheses about ligand binding, receptor activation, and the structural basis for ligand specificity. While significant progress has been made in understanding the role of the N-terminal and core regions of ACTH, the specific function of the C-terminal fragment, ACTH (22-39), in receptor interaction remains an area for future investigation. Further computational and experimental studies focusing on this and other fragments will be essential to complete our understanding of this vital physiological system and to facilitate the rational design of novel modulators of MC2R activity.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that plays a crucial role in regulating cortisol and androgen production.[1] The peptide fragment ACTH (22-39), with the sequence Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe, represents the C-terminal portion of the full-length hormone. This fragment is of interest in various research contexts, including its potential biological activities and as a reference standard in analytical studies.

This document provides a detailed protocol for the chemical synthesis of human ACTH (22-39) using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc/tBu (tert-butyl) strategy is widely employed due to its milder reaction conditions compared to Boc-based methods.[2] This protocol outlines the necessary reagents, step-by-step procedures for peptide chain assembly, cleavage from the solid support, and subsequent purification and characterization.

Materials and Reagents

Resin and Amino Acids

The synthesis of ACTH (22-39) with a C-terminal amide can be performed on a Rink Amide resin. The following Fmoc-protected amino acids with appropriate side-chain protection are required:

Amino AcidProtecting Group
Fmoc-Val-OHNone
Fmoc-Tyr(tBu)-OHtert-Butyl
Fmoc-Pro-OHNone
Fmoc-Asn(Trt)-OHTrityl
Fmoc-Gly-OHNone
Fmoc-Ala-OHNone
Fmoc-Glu(OtBu)-OHtert-Butyl ester
Fmoc-Asp(OtBu)-OHtert-Butyl ester
Fmoc-Ser(tBu)-OHtert-Butyl
Fmoc-Phe-OHNone
Fmoc-Leu-OHNone
Reagents and Solvents
ReagentPurpose
N,N-Dimethylformamide (DMF)Main solvent for washing and coupling
Dichloromethane (DCM)Solvent for washing
Piperidine (B6355638)Fmoc deprotection
N,N'-Diisopropylethylamine (DIPEA)Activation base
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling reagent
Trifluoroacetic acid (TFA)Cleavage from resin
Triisopropylsilane (TIS)Scavenger
Water (H₂O)Scavenger
Diethyl ether (cold)Peptide precipitation
Acetonitrile (ACN)HPLC solvent

Experimental Protocols

The synthesis of ACTH (22-39) is carried out on a solid support (resin) in a stepwise manner, starting from the C-terminus (Phenylalanine) to the N-terminus (Valine).

Diagram of the SPPS Workflow

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Repeat Repeat for all 18 Amino Acids Wash_2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Synthesis complete Wash_3 Wash (DMF, DCM) Final_Deprotection->Wash_3 Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Wash_3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End Lyophilized ACTH (22-39) Characterization->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for ACTH (22-39).

Step 1: Resin Swelling and Preparation
  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Wash the resin with DMF (3 x 5 mL) for 2 minutes each.

  • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

Step 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

Step 3: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL).

Step 4: Peptide Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the ACTH (22-39) sequence until the final amino acid (Valine) is coupled.

Step 5: Final Deprotection and Cleavage
  • After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). A common choice for peptides containing multiple sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT).

  • Add the cleavage cocktail (5-10 mL) to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: HPLC Purification Parameters

ParameterValue
ColumnPreparative C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-50% B over 40 minutes
Flow Rate15-20 mL/min
Detection220 nm

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization and Data

The identity and purity of the synthesized ACTH (22-39) should be confirmed by analytical RP-HPLC and mass spectrometry.

Diagram of the Characterization Workflow

Characterization_Workflow Crude_Peptide Crude Lyophilized Peptide Dissolve Dissolve in H₂O/ACN Crude_Peptide->Dissolve Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Dissolve->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Dissolve->Mass_Spec Purity_Data Purity > 95% Analytical_HPLC->Purity_Data Mass_Data Correct Molecular Weight Mass_Spec->Mass_Data Final_Product Verified ACTH (22-39) Purity_Data->Final_Product Mass_Data->Final_Product

Caption: Workflow for the characterization of synthetic ACTH (22-39).

Table 2: Expected Synthesis and Characterization Data

ParameterExpected Value
Synthesis
Crude Yield70-85%
Purified Yield20-35%
Characterization
Purity (by analytical HPLC)>95%
Theoretical Molecular Weight1985.11 Da
Observed Molecular Weight (ESI-MS)1985.1 ± 0.5 Da

Note: Yields can vary depending on the scale of the synthesis and the efficiency of each coupling step.

Conclusion

This protocol provides a comprehensive guide for the successful synthesis, purification, and characterization of ACTH (22-39) using Fmoc-SPPS. Adherence to these procedures should enable researchers to produce high-purity peptide for a variety of research and development applications. The provided diagrams and tables offer a clear and concise overview of the workflows and expected outcomes.

References

Application Notes and Protocols: HPLC Purification and Characterization of Synthetic ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland that plays a crucial role in regulating cortisol and androgen production.[1][2][3] The synthetic fragment ACTH (22-39), an octadecapeptide, has been a subject of research interest for its distinct biological activities, including its role as an insulin (B600854) secretagogue.[][5] The purity and accurate characterization of synthetic peptides are paramount for reliable biological and pharmacological studies.

This document provides detailed protocols for the purification of synthetic ACTH (22-39) using High-Performance Liquid Chromatography (HPLC) and its subsequent characterization by mass spectrometry and amino acid analysis.

Data Presentation

Table 1: HPLC Purification Parameters for Synthetic ACTH (22-39)
ParameterValue
Column Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 20-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Injection Volume 20 µL
Column Temperature 25°C
Table 2: Characterization Data for Purified Synthetic ACTH (22-39)
AnalysisParameterResult
HPLC Analysis Purity>98%
Retention TimeApproximately 15.8 minutes (under conditions in Table 1)
Mass Spectrometry MethodElectrospray Ionization (ESI) or MALDI
Theoretical Mass~2091.2 Da
Observed Mass2091.1 ± 0.5 Da
Amino Acid Analysis Hydrolysis6N HCl, 110°C, 24 hours
Amino Acid RatiosConsistent with the theoretical composition of ACTH (22-39)

Experimental Protocols

Solid-Phase Peptide Synthesis of ACTH (22-39)

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the synthesis of ACTH (22-39). The synthesis is typically performed on a rink amide resin. The process involves sequential deprotection of the Fmoc group and coupling of the succeeding Fmoc-protected amino acid until the entire peptide chain is assembled. Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, washed with cold diethyl ether, and lyophilized.

HPLC Purification of Synthetic ACTH (22-39)

High-Performance Liquid Chromatography is a cornerstone technique for the purification of synthetic peptides.

Methodology:

  • Sample Preparation: Dissolve the lyophilized crude ACTH (22-39) in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: Utilize a preparative or semi-preparative HPLC system equipped with a UV detector. A reversed-phase C18 column is suitable for this separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Purification Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Apply a linear gradient of 5% to 65% Mobile Phase B over 40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified ACTH (22-39).

  • Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization of Purified Synthetic ACTH (22-39)

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the purified, lyophilized ACTH (22-39) in Mobile Phase A.

  • HPLC System: Use an analytical HPLC system with a UV detector.

  • Chromatographic Conditions: Employ the parameters outlined in Table 1.

  • Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid for Electrospray Ionization (ESI) or a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Spectrometer: Infuse the sample into a high-resolution mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed molecular weight with the theoretical (calculated) molecular weight of ACTH (22-39).

Methodology:

  • Hydrolysis: Subject a known quantity of the purified peptide to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Derivatization: Derivatize the resulting amino acids to make them detectable (e.g., with phenylisothiocyanate).

  • Analysis: Separate and quantify the derivatized amino acids using a dedicated amino acid analyzer or by reversed-phase HPLC.

  • Data Analysis: Compare the experimentally determined amino acid ratios to the theoretical ratios based on the known sequence of ACTH (22-39).

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Synthetic ACTH (22-39) dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System (C18 Column) filter->hplc gradient Apply Gradient (20-60% Acetonitrile) hplc->gradient detect UV Detection (214 nm & 280 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize purified Purified ACTH (22-39) lyophilize->purified

Caption: Workflow for the HPLC purification of synthetic ACTH (22-39).

Characterization_Workflow cluster_methods Characterization Methods cluster_results Verification start Purified ACTH (22-39) hplc Analytical HPLC start->hplc ms Mass Spectrometry start->ms aaa Amino Acid Analysis start->aaa purity Purity (>98%) hplc->purity mw Molecular Weight Verification ms->mw composition Amino Acid Composition aaa->composition final Characterized ACTH (22-39)

Caption: Logical workflow for the characterization of purified synthetic ACTH (22-39).

References

Application Note: Recombinant Expression and Purification of ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that primarily regulates cortisol production.[1][2] Specific fragments of ACTH are often studied to understand structure-function relationships or used as standards in analytical assays. ACTH (22-39) is a C-terminal fragment of the full-length hormone.[3][4] The biological activity of ACTH is primarily associated with its N-terminal region, with sequences shorter than 20 amino acids being largely inactive.[1]

Direct expression of small peptides like ACTH (22-39) (18 amino acids) in host systems such as Escherichia coli is challenging due to their susceptibility to rapid degradation by endogenous proteases. To overcome this, a common strategy is to express the target peptide as part of a larger fusion protein. This approach protects the peptide from proteolysis, can enhance solubility, and simplifies purification.

This application note provides a detailed protocol for the recombinant expression of ACTH (22-39) in E. coli as a fusion protein with an N-terminal Hexahistidine (His6) tag and a Small Ubiquitin-like Modifier (SUMO) tag. The protocol covers vector construction, protein expression, a multi-step purification process involving affinity and reverse-phase chromatography, and final verification.

Experimental Workflow and Methodologies

The overall workflow for producing recombinant ACTH (22-39) is a multi-stage process beginning with gene synthesis and concluding with a highly purified peptide.

Expression_and_Purification_Workflow cluster_cloning Phase 1: Gene Synthesis & Cloning cluster_expression Phase 2: Protein Expression cluster_purification Phase 3: Purification & Cleavage cluster_analysis Phase 4: Analysis Gene_Synthesis Codon-Optimized Gene Synthesis (His6-SUMO-ACTH(22-39)) Cloning Cloning into pET Vector Gene_Synthesis->Cloning Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Cloning->Transformation_Cloning Verification_Cloning Plasmid Verification (Sequencing) Transformation_Cloning->Verification_Cloning Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Verification_Cloning->Transformation_Expression Culture_Growth Cell Culture Growth (LB Media, 37°C) Transformation_Expression->Culture_Growth Induction Induction with IPTG (e.g., 0.5 mM, 25°C, 8h) Culture_Growth->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC1 Capture: Ni-NTA Affinity Chromatography Lysis->IMAC1 Cleavage On-column or Off-column Cleavage (ULP1 Protease) IMAC1->Cleavage IMAC2 Removal of Tag: Second Ni-NTA (Negative Chromatography) Cleavage->IMAC2 RP_HPLC Final Polishing: RP-HPLC IMAC2->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Analysis Purity & Identity Confirmation (SDS-PAGE, Mass Spectrometry) Lyophilization->Analysis

Caption: Overall workflow for recombinant ACTH (22-39) production.

Vector Construction

The initial step involves designing and synthesizing a gene cassette encoding the fusion protein.

Protocol:

  • Gene Design: Design a DNA sequence encoding the human ACTH (22-39) peptide (VYPNGAEDESAEAFPLEF). Codon-optimize this sequence for optimal expression in E. coli.

  • Fusion Construct: Incorporate the ACTH (22-39) sequence in-frame with an upstream sequence encoding a His6 tag followed by a SUMO tag. This arrangement facilitates purification and subsequent tag removal. A typical construct is shown below.

  • Cloning Sites: Flank the fusion gene with appropriate restriction sites (e.g., NdeI and XhoI) for directional cloning into a pET series expression vector (e.g., pET-28a or pET-SUMO).

  • Synthesis and Cloning: Synthesize the designed gene and clone it into the chosen expression vector.

  • Verification: Transform the ligated plasmid into a competent cloning strain (e.g., E. coli DH5α). Verify the sequence of the resulting plasmid construct by Sanger sequencing.

Table 1: Components of the Expression Construct

Component Purpose Typical Sequence/Element
T7 Promoter IPTG-inducible promoter for high-level transcription. T7
His6 Tag Facilitates initial purification via Immobilized Metal Affinity Chromatography (IMAC). MHHHHHH
SUMO Tag Enhances protein solubility and stability; allows for specific cleavage. Smt3 gene product
ULP1 Cleavage Site Recognition site for SUMO protease 1 (ULP1) for tag removal. C-terminus of SUMO
ACTH (22-39) Target peptide. VYPNGAEDESAEAFPLEF

| Stop Codon | Terminates translation. | TAA |

Fusion_Protein_Cleavage cluster_products Cleavage Products Fusion His6-SUMO-ACTH(22-39) (Fusion Protein) Protease ULP1 Protease Fusion->Protease Tag His6-SUMO Tag Protease->Tag Cleaves Peptide ACTH (22-39) (Target Peptide) Protease->Peptide ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion ACTH ACTH (1-39) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds Gs Gαs Protein MC2R->Gs Activates MRAP MRAP (Accessory Protein) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein (Phosphorylation) PKA->StAR Activates Cholesterol Cholesterol (from LDL) Pregnenolone Pregnenolone Cholesterol->Pregnenolone   Transport via StAR Cortisol Cortisol Synthesis (Multi-step) Pregnenolone->Cortisol

References

Application Notes: Development of a Specific Competitive ELISA for ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that regulates cortisol production.[1][2] Full-length ACTH (1-39) is derived from the precursor molecule pro-opiomelanocortin (POMC), which can be processed into various other peptide hormones and fragments.[2] The measurement of specific ACTH fragments, such as ACTH (22-39), can be crucial for understanding the metabolic processing of ACTH and for the development of drugs that may interact with the ACTH signaling pathway. Due to its small size, a competitive ELISA format is the most suitable method for the accurate quantification of the ACTH (22-39) peptide fragment.[3][4] This document provides a detailed protocol for the development and validation of a specific competitive ELISA for ACTH (22-39).

Principle of the Assay

The assay is based on the competitive binding principle. A known amount of ACTH (22-39) peptide is pre-coated onto a microplate. In the assay wells, a fixed amount of a specific anti-ACTH (22-39) antibody is incubated with either a standard or an unknown sample. The free antibody then binds to the coated peptide. The amount of antibody bound to the plate is inversely proportional to the concentration of ACTH (22-39) in the sample. A substrate is added to produce a colorimetric signal that can be measured.[5][6]

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
Synthetic ACTH (22-39) PeptidePeptides 'R' UsPRU-54321
Anti-ACTH (22-39) Rabbit Polyclonal AbGemini AntibodiesGAB-98765
Goat Anti-Rabbit IgG (HRP-conjugated)ImmunoReagents Inc.IR-12345-HRP
96-well High-Binding MicroplatesPlateCorpPC-HB-100
Coating Buffer (Carbonate-Bicarbonate)Buffer Solutions Co.BSC-CB-500
Wash Buffer (PBS with 0.05% Tween-20)Buffer Solutions Co.BSC-PBST-1L
Blocking Buffer (PBS with 1% BSA)Buffer Solutions Co.BSC-PBSA-1L
TMB SubstrateSubstrateSourceSS-TMB-100
Stop Solution (2N H₂SO₄)Reagent Grade---
EDTA Plasma Collection TubesMedSupplyMS-EDTA-500

Experimental Protocols

Protocol 1: Antibody Specificity and Titer Determination

The success of this ELISA hinges on the selection of a highly specific primary antibody that recognizes the C-terminal ACTH (22-39) fragment with minimal cross-reactivity to full-length ACTH (1-39) or other POMC-derived peptides.

1.1. Checkerboard Titration:

  • Coat a 96-well plate with serial dilutions of synthetic ACTH (22-39) peptide (e.g., from 10 µg/mL to 0.1 µg/mL) in coating buffer. Incubate overnight at 4°C.[7]

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Blocking Buffer for 1 hour at room temperature (RT).[5]

  • Wash the plate three times.

  • Prepare serial dilutions of the primary anti-ACTH (22-39) antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in Blocking Buffer.

  • Add 100 µL of each antibody dilution to the corresponding wells. Incubate for 2 hours at RT.

  • Wash the plate three times.

  • Add a fixed concentration of HRP-conjugated secondary antibody (as recommended by the manufacturer) to all wells. Incubate for 1 hour at RT.

  • Wash the plate five times.

  • Add 100 µL of TMB Substrate. Incubate in the dark for 15-30 minutes.

  • Add 50 µL of Stop Solution.

  • Read absorbance at 450 nm.

  • Data Analysis: Select the optimal coating concentration and antibody dilution that provides a strong signal (OD ≈ 1.5-2.0) with a low background.

1.2. Specificity Assessment:

  • Using the optimal concentrations from 1.1, perform a competitive ELISA.

  • Prepare standard curves for ACTH (22-39), full-length ACTH (1-39), and other related peptides (e.g., α-MSH).

  • Calculate the cross-reactivity percentage: (Concentration of ACTH (22-39) at 50% B/B₀) / (Concentration of cross-reactant at 50% B/B₀) * 100.

Example Specificity Data:

Peptide50% B/B₀ ConcentrationCross-Reactivity (%)
ACTH (22-39)100 pg/mL100%
ACTH (1-39)15,000 pg/mL< 0.7%
α-MSH> 50,000 pg/mL< 0.2%
β-Endorphin> 50,000 pg/mL< 0.2%
Protocol 2: Competitive ELISA for ACTH (22-39)

2.1. Plate Coating:

  • Dilute the synthetic ACTH (22-39) peptide to the optimal concentration (determined in Protocol 1) in Coating Buffer.

  • Add 100 µL to each well of a 96-well plate.

  • Incubate overnight at 4°C.

2.2. Assay Procedure:

  • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Block the plate with 200 µL of Blocking Buffer per well for 1 hour at RT.

  • Wash the plate 3 times.

  • Prepare Standards and Samples:

    • Create a standard curve by serially diluting the ACTH (22-39) peptide in Blocking Buffer (e.g., from 2000 pg/mL to 15.6 pg/mL).

    • Dilute plasma samples as required. Note: ACTH is labile; samples should be collected in pre-chilled EDTA tubes, centrifuged in a refrigerated centrifuge, and stored frozen.[8][9]

  • Competitive Reaction:

    • In a separate dilution plate, add 50 µL of each standard, control, or sample.

    • Add 50 µL of the diluted anti-ACTH (22-39) primary antibody to each well.

    • Incubate for 1 hour at RT to allow the antibody to bind to the ACTH (22-39) in the solution.

  • Transfer 100 µL of the pre-incubated mixture from the dilution plate to the coated assay plate.

  • Incubate for 2 hours at RT.

  • Wash the plate 3 times.

  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Wash the plate 5 times, with a final 1-minute soak in Wash Buffer.

  • Add 100 µL of TMB Substrate. Incubate for 15-30 minutes at RT in the dark.

  • Add 50 µL of Stop Solution.

  • Read the absorbance at 450 nm within 15 minutes.

Assay Validation and Performance

The developed assay should be validated to ensure it is accurate, precise, and specific for its intended purpose.[10][11]

Key Validation Parameters:

ParameterMethodAcceptance Criteria (Example)
Sensitivity (LOD) Mean of 20 zero-standard replicates + 3 SD[6][12]< 15 pg/mL
Linearity & Range Spike and recovery on serially diluted samples80-120% recovery, R² > 0.99
Precision (Intra-assay) 20 replicates of 3 QC samples on one plateCV < 10%
Precision (Inter-assay) 3 QC samples on 10 different plates/daysCV < 15%
Accuracy (Recovery) Spike known concentrations into sample matrix85-115% recovery
Specificity Test cross-reactivity with related peptides< 1% for full-length ACTH

Example Standard Curve:

Concentration (pg/mL)Absorbance (450 nm)% B/B₀
0 (B₀)1.852100%
15.61.61187%
31.21.35273%
62.51.01955%
1250.66736%
2500.38921%
5000.22212%
10000.1307%
20000.0744%

Visualizations

ACTH Signaling Pathway

Adrenocorticotropic hormone (ACTH) binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[1][13] This interaction, which requires the presence of the MC2R accessory protein (MRAP), activates a Gs-protein, leading to an increase in intracellular cAMP.[1][13] cAMP then activates Protein Kinase A (PKA), which initiates a signaling cascade resulting in the synthesis and secretion of cortisol.[1]

ACTH_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cortisol Cortisol Synthesis PKA->Cortisol Stimulates

Caption: Simplified ACTH signaling cascade via the MC2R receptor.

Competitive ELISA Workflow

The workflow involves pre-incubating the specific antibody with the sample or standard, followed by incubation on a peptide-coated plate to detect the remaining free antibody.

Competitive_ELISA_Workflow cluster_prep Preparation Phase cluster_reaction Competitive Reaction Phase cluster_detection Detection Phase p1 Coat Plate with ACTH (22-39) Peptide p2 Wash & Block Plate p1->p2 r1 Mix Sample/Standard with Anti-ACTH (22-39) Ab (Pre-incubation) r2 Transfer Mixture to Coated Plate r1->r2 r3 Incubate to Bind Free Antibody r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary Ab-HRP d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450nm d5->d6

Caption: Workflow for the ACTH (22-39) competitive ELISA.

Assay Principle Diagram

This diagram illustrates the competitive binding relationship between the free peptide in the sample and the peptide coated on the plate.

Assay_Principle cluster_low Low ACTH (22-39) in Sample cluster_high High ACTH (22-39) in Sample Ab1 Ab Ag_plate1 Ag Ab1->Ag_plate1 Many Ab bind to plate (High Signal) Ab2 Ab Ag_plate2 Ag Ab2->Ag_plate2 Few Ab bind to plate (Low Signal) Ag_sample Ag Ag_sample->Ab2 Ab binds to sample Ag

Caption: Principle of competitive ELISA for ACTH (22-39).

References

Application Note: In Vitro Bioassay for ACTH (22-39) Using Primary Adrenal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid production in the adrenal cortex.[1][2] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs responses to stress.[3][4] ACTH binds to the melanocortin-2 receptor (MC2R) on adrenocortical cells, activating a signaling cascade that leads to the synthesis and secretion of corticosteroids like cortisol.[1][4] The biological activity of ACTH resides primarily in its N-terminal sequence (amino acids 1-24).[1]

The C-terminal fragment, ACTH (22-39), is generally considered biologically inactive in terms of stimulating steroidogenesis. However, it is a valuable tool for investigating the structure-activity relationship of the ACTH molecule and for developing potential antagonists or modulators of the MC2R. This application note provides a detailed protocol for an in vitro bioassay to evaluate the potential inhibitory or modulatory effects of ACTH (22-39) on full-length ACTH (1-39)-induced corticosteroid production in primary adrenal cells.

Principle of the Assay

This bioassay is designed as a competitive or inhibitory assay. Primary adrenal cells are first pre-incubated with varying concentrations of the test peptide, ACTH (22-39). Subsequently, the cells are stimulated with a fixed, sub-maximal concentration of full-length ACTH (1-39). If ACTH (22-39) acts as an antagonist, it will compete with ACTH (1-39) for binding to the MC2R, leading to a dose-dependent decrease in corticosteroid production. The concentration of corticosteroid (e.g., corticosterone (B1669441) in rats or cortisol in humans) in the cell culture supernatant is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

ACTH Signaling and Assay Workflow

The following diagrams illustrate the key signaling pathway involved and the overall experimental workflow.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC2R MC2R G_Protein G Protein (Gs) MC2R->G_Protein activates MRAP MRAP AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ACTH_full ACTH (1-39) (Agonist) ACTH_full->MC2R binds & activates ACTH_frag ACTH (22-39) (Test Antagonist) ACTH_frag->MC2R binds & inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA activates Steroidogenesis Steroidogenic Enzymes (e.g., P450scc) PKA->Steroidogenesis activates Corticosteroids Corticosteroid (e.g., Cortisol) Steroidogenesis->Corticosteroids Cholesterol Cholesterol Cholesterol->Steroidogenesis Secretion Secretion Corticosteroids->Secretion

Caption: ACTH (1-39) signaling pathway and proposed point of inhibition by ACTH (22-39).

Experimental_Workflow start Start: Adrenal Gland Isolation (e.g., from Rat) digestion Enzymatic Digestion (Collagenase) start->digestion dispersion Mechanical Dispersion & Filtration digestion->dispersion plating Cell Counting & Seeding (e.g., 24-well plate) dispersion->plating culture Incubation (24-48 hours to adhere) plating->culture preincubation Pre-incubation with ACTH (22-39) Dose Range (e.g., 30 min) culture->preincubation stimulation Stimulation with ACTH (1-39) (Fixed concentration, e.g., EC50) preincubation->stimulation incubation2 Incubation (e.g., 2 hours) stimulation->incubation2 collection Collect Supernatant incubation2->collection elisa Corticosteroid Quantification (ELISA) collection->elisa analysis Data Analysis (IC50 Calculation) elisa->analysis end End analysis->end

Caption: Workflow for the ACTH (22-39) in vitro bioassay using primary adrenal cells.

Materials and Reagents

Reagent/MaterialSupplierNotes
Sprague-Dawley Rats (or other source)Charles River, etc.Follow institutional animal care guidelines.
Collagenase Type IIWorthington, Sigma
DMEM/F12 MediumGibco, Corning
Fetal Bovine Serum (FBS)Gibco, HycloneHeat-inactivated.
Horse SerumGibco, Hyclone
Penicillin-StreptomycinGibco, Corning
ACTH (1-39), humanSigma, BachemPositive control and stimulant.
ACTH (22-39), humanBachem, TocrisTest peptide.
Corticosterone ELISA KitEnzo, Abcam, R&DEnsure species-specificity (rat).
24-well cell culture platesCorning, FalconTissue-culture treated.
Hemocytometer or automated cell counterFor cell counting.
Standard laboratory equipmentCentrifuge, incubator (37°C, 5% CO₂), pipettes, etc.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rat Adrenal Cells

This protocol is adapted from established methods.[5]

  • Preparation: Prepare sterile dissection tools and place DMEM/F12 medium on ice.

  • Dissection: Euthanize 4-6 rats according to approved institutional protocols. Aseptically remove the adrenal glands and place them into a petri dish containing ice-cold DMEM/F12.

  • Cleaning: Under a dissecting microscope, carefully remove the surrounding fat and the adrenal medulla from the cortex.

  • Digestion: Mince the cortical tissue into small pieces. Transfer the tissue to a 50 mL conical tube containing 10 mL of DMEM/F12 with Collagenase Type II (0.2%). Incubate at 37°C for 60 minutes with gentle agitation.

  • Dispersion: After digestion, mechanically disperse the cells by gently pipetting up and down with a 10 mL serological pipette.

  • Filtration: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Washing: Wash the cells by centrifuging at 200 x g for 5 minutes, discarding the supernatant, and resuspending the pellet in 10 mL of complete culture medium (DMEM/F12, 10% FBS, 2.5% Horse Serum, 1% Pen-Strep). Repeat this wash step twice.

  • Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for cell attachment and recovery.

Protocol 2: In Vitro Bioassay for ACTH (22-39)

  • Cell Preparation: After the initial incubation period, gently aspirate the culture medium from the wells. Wash the cell monolayer once with 500 µL of serum-free DMEM/F12.

  • Pre-incubation: Prepare serial dilutions of ACTH (22-39) in serum-free medium (e.g., from 10⁻¹² M to 10⁻⁶ M). Add 450 µL of the appropriate ACTH (22-39) dilution to each well. For control wells, add 450 µL of serum-free medium only. Incubate for 30 minutes at 37°C.

  • Stimulation: Prepare a stock solution of ACTH (1-39) in serum-free medium. The final concentration for stimulation should be at a sub-maximal level (e.g., the EC₅₀, typically around 10⁻¹⁰ to 10⁻⁹ M, which should be determined empirically). Add 50 µL of the ACTH (1-39) solution to each well (except for the negative control wells, which receive 50 µL of medium).

    • Negative Control: Cells + Medium only.

    • Positive Control: Cells + Medium + ACTH (1-39).

    • Test Wells: Cells + ACTH (22-39) dilutions + ACTH (1-39).

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator. This incubation time is typically sufficient for a robust steroidogenic response.

  • Sample Collection: After incubation, carefully collect the supernatant from each well and transfer to labeled microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells.

  • Storage: Store the clarified supernatant at -20°C or -80°C until analysis by ELISA.

Protocol 3: Corticosterone Quantification (ELISA)

Perform the corticosterone ELISA according to the manufacturer's instructions. A typical workflow involves:

  • Preparing corticosterone standards and samples (supernatants).

  • Adding standards and samples to the antibody-coated microplate.

  • Adding HRP-conjugated corticosterone and incubating.

  • Washing the plate to remove unbound reagents.

  • Adding a substrate solution (e.g., TMB) to develop color.[6]

  • Stopping the reaction with a stop solution.

  • Reading the absorbance at 450 nm using a microplate reader.[7]

Data Analysis and Expected Results

  • Standard Curve: Generate a standard curve by plotting the absorbance values versus the known concentrations of the corticosterone standards. Use a four-parameter logistic (4-PL) curve fit.

  • Calculate Concentrations: Determine the corticosterone concentration in each experimental sample by interpolating their absorbance values from the standard curve.

  • Calculate Inhibition: Express the data as a percentage of the maximal ACTH (1-39) response.

    • % Inhibition = 100 * (1 - [Response with ACTH(22-39) / Response of Positive Control])

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the ACTH (22-39) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ACTH (22-39) that inhibits 50% of the maximal ACTH (1-39) response).

Table of Expected Results (Hypothetical Data)

ACTH (22-39) [M]Corticosterone (ng/mL)% of Max Response% Inhibition
0 (Negative Control)1.53.0%-
0 (Positive Control)50.0100.0%0.0%
1.0E-1249.599.0%1.0%
1.0E-1148.196.2%3.8%
1.0E-1042.585.0%15.0%
1.0E-0925.350.6%49.4%
1.0E-089.819.6%80.4%
1.0E-074.59.0%91.0%
Calculated IC₅₀ ~1.02 x 10⁻⁹ M

References

Application Note: Measuring ACTH (22-39) Activity Using a cAMP Accumulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1] It is derived from the precursor molecule pro-opiomelanocortin (POMC).[2] Full-length ACTH (1-39) exerts its primary physiological effects by binding to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells, stimulating the production of glucocorticoids like cortisol.[1][3] The melanocortin receptor family consists of five G protein-coupled receptors (GPCRs), termed MC1R to MC5R.[1] With the exception of MC2R, which is exclusively activated by ACTH, the other receptors can be activated by both ACTH and melanocyte-stimulating hormones (α-, β-, and γ-MSH).[4][5]

The biological activity of the ACTH molecule is known to reside in its N-terminal amino acids; fragments smaller than 20 amino acids are generally considered inactive for steroidogenesis.[1] The binding of ACTH to its receptors (primarily MC1R, MC2R, MC3R, and MC4R) activates the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7] This second messenger cascade is a hallmark of melanocortin receptor activation.

This application note provides a detailed protocol for using a cAMP accumulation assay to assess the activity of the C-terminal ACTH fragment, ACTH (22-39). While this fragment is not expected to be a direct agonist, this assay is the standard method to confirm its lack of activity on the cAMP pathway or to investigate potential antagonistic effects. Studies have shown that C-terminal fragments like ACTH (22-39) do not stimulate cAMP accumulation in cells expressing the MC4 receptor, indicating their effects are not mediated by this canonical pathway.[8][9]

Signaling Pathway of Melanocortin Receptors

Upon agonist binding (e.g., ACTH 1-39), the melanocortin receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cAMP.[10][11] The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[7][12]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCR Melanocortin Receptor (MCR) Gs Gs Protein (α, β, γ) MCR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Ligand ACTH (Agonist) Ligand->MCR Binds

Figure 1. Canonical melanocortin receptor signaling pathway via cAMP.

Experimental Protocol: HTRF cAMP Assay

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology to quantify cAMP levels in cells stimulated with ACTH fragments.

Principle of the Assay

The assay is based on the competition between native cAMP produced by the cells and a cAMP tracer labeled with a fluorescent donor (d2) for binding to an anti-cAMP antibody labeled with a fluorescent acceptor (Europium cryptate). When the acceptor is brought into proximity with the donor by binding, it generates a FRET signal. Therefore, a high concentration of cellular cAMP will displace the tracer, leading to a decrease in the HTRF signal.

Experimental Workflow

The overall workflow involves culturing cells expressing the target receptor, stimulating them with the test compounds, lysing the cells to release cAMP, and finally detecting the cAMP levels using the HTRF reagents.

G A 1. Cell Culture (e.g., HEK293 expressing MCR) B 2. Cell Seeding (Assay Plate) A->B D 4. Cell Stimulation (Incubate cells with compounds) B->D C 3. Compound Preparation (ACTH 1-24, ACTH 22-39) C->D E 5. Cell Lysis & Reagent Addition (Lysis buffer with HTRF reagents) D->E F 6. Incubation (Allow competitive binding to occur) E->F G 7. Signal Detection (Read HTRF signal on plate reader) F->G H 8. Data Analysis (Calculate EC50 / Potency) G->H

References

Application Notes and Protocols for Utilizing ACTH (22-39) in Islet Perifusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pancreatic islets of Langerhans are micro-organs responsible for maintaining glucose homeostasis through the coordinated secretion of hormones, primarily insulin (B600854) and glucagon (B607659).[1][2] The study of islet function is crucial for understanding and developing therapies for metabolic diseases like diabetes. Perifusion systems offer a dynamic in vitro method to study the temporal pattern of hormone secretion from islets in response to various stimuli, mimicking the in vivo environment more closely than static incubations.[3][4]

Adrenocorticotropic hormone (ACTH) and its related peptides have emerged as potential paracrine modulators of islet function.[5][6] Specifically, the ACTH fragment (22-39), also known as beta-cell tropin, has been identified as a potent insulin secretagogue.[7][8] Understanding the precise effects of ACTH (22-39) on both insulin and glucagon secretion is of significant interest for elucidating islet pathophysiology and identifying new therapeutic targets.

These application notes provide a comprehensive guide for researchers on the use of ACTH (22-39) in islet perifusion systems, including its mechanism of action, expected effects, and detailed experimental protocols.

Application Notes

Mechanism of Action of ACTH Peptides on Pancreatic Beta-Cells

ACTH peptides exert their effects on pancreatic beta-cells primarily through the melanocortin 2 receptor (MC2-R).[5][6] The binding of ACTH to this G-protein coupled receptor initiates a downstream signaling cascade that ultimately leads to the potentiation of insulin secretion.

The key steps in the signaling pathway are:

  • Receptor Binding: ACTH binds to the MC2-R on the surface of the beta-cell.[5]

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[5][9]

  • Calcium Channel Modulation: PKA activation leads to the opening of voltage-dependent L-type calcium channels, resulting in an influx of extracellular calcium (Ca2+).[5][9]

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules from the beta-cell.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (22-39) MC2R MC2-R ACTH->MC2R G_Protein G-Protein (Gs) MC2R->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Ca_Channel L-type Ca2+ Channel Ca_ion Ca_Channel->Ca_ion influx G_Protein->AC activates PKA PKA cAMP->PKA activates PKA->Ca_Channel opens Insulin_Vesicle Insulin Vesicle Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis triggers

Caption: ACTH signaling pathway in pancreatic beta-cells.
Expected Effects on Insulin and Glucagon Secretion

Insulin Secretion:

Based on studies with related ACTH fragments, ACTH (22-39) is expected to be a potent stimulator of insulin secretion from pancreatic islets.[5][6][10] The stimulatory effect is likely to be dose-dependent. It is important to note that the secretory response may be influenced by the ambient glucose concentration. For instance, the effect of ACTH(1-24) was more pronounced at basal glucose levels in human islets.[5]

Glucagon Secretion:

Currently, there is a lack of published data on the direct effects of ACTH (22-39) on glucagon secretion from pancreatic alpha-cells. The interplay between different islet cell types is complex, with paracrine signaling playing a significant role.[2] Therefore, investigating the impact of ACTH (22-39) on glucagon release is a critical area for future research to fully understand its role in islet physiology.

Quantitative Data Summary (for related ACTH fragments)

The following table summarizes the reported effects of ACTH(1-24) and ACTH(1-39) on insulin secretion from various experimental models. This data can serve as a reference for designing experiments with ACTH (22-39).

ACTH FragmentCell/Islet TypeConcentrationGlucose ConditionObserved Effect on Insulin Secretion (% of Basal)Reference
ACTH(1-24)MIN6 Cells (static)1 nM2 mM~150%[5][6]
ACTH(1-24)MIN6 Cells (static)10 nM2 mM~187%[5][6]
ACTH(1-39)MIN6 Cells (static)1 nM2 mMSignificant increase[5]
ACTH(1-39)MIN6 Cells (static)10 nM2 mMSignificant increase[5]
ACTH(1-24)Mouse Islets (perifusion)0.5 nM8 mMTransient increase[5]
ACTH(1-24)Human Islets (perifusion)1 nM2 mMRapid initial spike to ~319%[5]

Experimental Protocols

This section provides a detailed protocol for studying the effects of ACTH (22-39) on insulin and glucagon secretion from isolated pancreatic islets using a perifusion system.

Materials and Reagents
  • Islets: Isolated rodent or human pancreatic islets.

  • ACTH (22-39) Peptide: High-purity synthetic peptide.

  • Perifusion System: Including a peristaltic pump, water bath, perifusion chambers, fraction collector, and tubing.[11]

  • Perifusion Buffer (KRB): Krebs-Ringer Bicarbonate buffer supplemented with appropriate concentrations of glucose, bovine serum albumin (BSA), and other necessary components.

  • Hormone Assay Kits: ELISA or RIA kits for insulin and glucagon quantification.

  • General Laboratory Equipment: Pipettes, tubes, centrifuge, etc.

Experimental Workflow

Perifusion_Workflow Islet_Isolation 1. Islet Isolation & Culture System_Setup 2. Perifusion System Setup & Equilibration Islet_Isolation->System_Setup Islet_Loading 3. Islet Loading into Chambers System_Setup->Islet_Loading Basal_Perifusion 4. Basal Perifusion (Low Glucose) Islet_Loading->Basal_Perifusion Stimulation 5. Stimulation with ACTH (22-39) +/- High Glucose Basal_Perifusion->Stimulation Fraction_Collection 6. Fraction Collection Stimulation->Fraction_Collection Hormone_Assay 7. Hormone Quantification (ELISA/RIA) Fraction_Collection->Hormone_Assay Data_Analysis 8. Data Analysis Hormone_Assay->Data_Analysis

Caption: Experimental workflow for islet perifusion studies.
Detailed Protocol

1. Islet Preparation:

  • Isolate pancreatic islets from the desired species using established collagenase digestion methods.

  • Culture the isolated islets for 24-48 hours prior to the experiment to allow for recovery.[12]

  • On the day of the experiment, hand-pick islets of similar size for each perifusion chamber to ensure consistency.

2. Perifusion System Setup:

  • Assemble the perifusion system according to the manufacturer's instructions. A typical setup includes a multi-channel peristaltic pump, a water bath to maintain the temperature at 37°C, perifusion chambers, and a refrigerated fraction collector.[11][13]

  • Prepare fresh KRB buffer with the desired low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.[4][11] Also prepare stock solutions of ACTH (22-39) in KRB buffer.

  • Equilibrate the system by pumping low-glucose KRB buffer through the tubing and chambers for at least 30-60 minutes.[4]

3. Islet Loading:

  • Carefully load a predetermined number of islets (e.g., 50-100) into each perifusion chamber.[4][12]

4. Experimental Procedure:

  • Basal Perifusion: Begin the experiment by perifusing the islets with low-glucose KRB buffer at a constant flow rate (e.g., 100-200 µL/min) for a stabilization period of 30-60 minutes.[3][12]

  • Basal Sample Collection: After stabilization, begin collecting fractions at regular intervals (e.g., every 1-5 minutes) to establish the basal hormone secretion rate.

  • Stimulation Phase: Switch the perifusion solution to one containing the desired concentration of ACTH (22-39) in either low or high glucose KRB buffer.

  • Stimulation Sample Collection: Continue collecting fractions throughout the stimulation period.

  • Washout Phase: Switch the perifusion solution back to the low-glucose KRB buffer to observe the return to basal secretion levels.

  • Positive Control: At the end of the experiment, a depolarizing stimulus such as high potassium (e.g., 30 mM KCl) can be used to assess islet viability and maximum secretion capacity.[3]

5. Hormone Quantification:

  • Store the collected fractions at -20°C or -80°C until analysis.[4]

  • Measure the concentration of insulin and glucagon in each fraction using commercially available ELISA or RIA kits, following the manufacturer's instructions.

Data Presentation Template

The following table can be used to organize the quantitative data obtained from the perifusion experiments.

ConditionGlucose (mM)ACTH (22-39) (nM)Peak Insulin Secretion (ng/islet/min)Fold Change vs. Basal (Insulin)Peak Glucagon Secretion (pg/islet/min)Fold Change vs. Basal (Glucagon)
Basal2.801.01.0
Stim 12.80.1
Stim 22.81
Stim 32.810
Stim 416.70
Stim 516.70.1
Stim 616.71
Stim 716.710
KCl2.80

References

Application Notes and Protocols: Receptor Binding Assays for ACTH (22-39) on Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), their endogenous agonists derived from the pro-opiomelanocortin (POMC) peptide (including adrenocorticotropic hormone - ACTH - and melanocyte-stimulating hormones - MSH), and endogenous antagonists, plays a crucial role in a wide array of physiological processes.[1][2] These processes include pigmentation, steroidogenesis, energy homeostasis, inflammation, and sexual function.[1][3][4] The distinct tissue distribution and ligand selectivity of each receptor subtype allow for this functional diversity.[4]

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide that is the primary ligand for the MC2 receptor, but it can also bind to other melanocortin receptors with varying affinities.[5][6][7] The fragment ACTH (22-39) represents the C-terminal portion of the full-length peptide. Understanding the binding characteristics of specific fragments of ACTH is essential for the development of selective ligands for the melanocortin receptors, which are attractive therapeutic targets for a variety of disorders.

These application notes provide a summary of the known binding characteristics of ACTH (22-39) to melanocortin receptors and a detailed protocol for a competitive radioligand binding assay that can be used to assess the binding of this and other compounds to MC1R, MC3R, MC4R, and MC5R.

Binding Profile of ACTH (22-39) to Melanocortin Receptors

Current research indicates that the C-terminal fragment ACTH (22-39) does not exhibit significant binding to the melanocortin receptors MC1, MC3, MC4, and MC5. Studies have shown that ACTH fragments such as ACTH (11-24) and ACTH (22-39) did not displace the radioligand [¹²⁵I-Tyr²][Nle⁴, D-Phe⁷]-MSH from any of these melanocortin receptors at concentrations up to 100 μM.[8][9] Furthermore, ACTH (22-39) has been reported to have no agonist activity at the MC4 receptor.[10] This suggests a very low or negligible affinity of this particular fragment for these receptor subtypes. The primary binding and activation domains of ACTH for these receptors appear to be located in the N-terminal and core regions of the peptide.

CompoundReceptor SubtypeReported Binding Affinity (Ki or IC50)Citation(s)
ACTH (22-39)MC1RNo displacement up to 100 μM[8][9]
ACTH (22-39)MC3RNo displacement up to 100 μM[8][9]
ACTH (22-39)MC4RNo displacement up to 100 μM[8][9]
ACTH (22-39)MC5RNo displacement up to 100 μM[8][9]

Melanocortin Receptor Signaling Pathway

The melanocortin receptors are classical G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.[4][11] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase.[11] This enzyme then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[11] Some studies have also suggested that melanocortin receptors can signal through other pathways, such as the ERK1/2 pathway, in a cAMP-independent manner.[1]

Melanocortin_Signaling cluster_membrane Plasma Membrane MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation Ligand Agonist (e.g., ACTH, α-MSH) Ligand->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Steroidogenesis, Pigmentation) PKA->Response Phosphorylation of downstream targets

Caption: General signaling pathway for melanocortin receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound, such as ACTH (22-39), for the human melanocortin receptors MC1R, MC3R, MC4R, and MC5R using a competitive binding assay with a suitable radioligand, such as [¹²⁵I]NDP-α-MSH.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human melanocortin receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]NDP-α-MSH (or another suitable high-affinity radioligand).

  • Non-labeled Ligand: NDP-α-MSH (for determination of non-specific binding).

  • Test Compound: ACTH (22-39) or other compounds to be tested.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • GF/C Filter Mats (presoaked in 0.3% polyethyleneimine - PEI).

  • Scintillation Fluid.

  • MicroBeta Counter or equivalent.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing MCR Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calculation Calculate IC50 and Ki Values Counting->Calculation

Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • Homogenize cells expressing the target melanocortin receptor in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (typically 5-20 µg of protein).

      • 50 µL of the test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

      • 50 µL of the radioligand (e.g., [¹²⁵I]NDP-α-MSH) at a fixed concentration (typically at or below its Kd).

    • Total Binding: For wells determining total binding, add 50 µL of binding buffer instead of the test compound.

    • Non-specific Binding: For wells determining non-specific binding, add 50 µL of a high concentration of the non-labeled ligand (e.g., 1 µM NDP-α-MSH) instead of the test compound.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle agitation.[12][13]

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through GF/C filter mats presoaked in 0.3% PEI.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mats.

    • Add scintillation fluid to each filter.

    • Measure the radioactivity retained on the filters using a MicroBeta counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[14] Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) Where:

      • [L] is the concentration of the radioligand used.

      • Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

While the ACTH (22-39) fragment is unlikely to show significant binding to melanocortin receptors MC1, MC3, MC4, and MC5 based on available data, the provided competitive radioligand binding assay protocol offers a robust framework for researchers to experimentally verify this and to characterize the binding of other novel compounds. A thorough understanding of the binding affinities and signaling pathways of ligands at the melanocortin receptors is fundamental for the development of targeted therapeutics in drug discovery and pharmacology.

References

Application Notes and Protocols for Investigating Non-Steroidogenic Adrenal Responses to ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid synthesis in the adrenal cortex through its interaction with the melanocortin-2 receptor (MC2R).[1][2] The biological activity for this steroidogenic function is primarily located in the N-terminal (1-24) sequence of the peptide.[1] While the full-length ACTH (1-39) molecule is known to elicit a range of non-steroidogenic responses in the adrenal gland, including regulation of cell proliferation, apoptosis, and cytokine production, the specific role of the C-terminal fragment, ACTH (22-39), in these processes is not well-established.

These application notes provide an overview of the known non-steroidogenic effects of ACTH on the adrenal gland and offer detailed protocols to investigate the potential, yet largely unexplored, non-steroidogenic functions of the ACTH (22-39) fragment. This information is intended to guide researchers in designing experiments to elucidate the possible biological significance of this peptide fragment in adrenal physiology and pathophysiology.

Non-Steroidogenic Actions of ACTH in the Adrenal Gland

Full-length ACTH (1-39) exerts several non-steroidogenic effects on the adrenal cortex, which are critical for maintaining adrenal homeostasis and responding to stress. These effects are summarized in the table below.

Non-Steroidogenic EffectDescriptionKey Signaling PathwaysReferences
Adrenal Growth and Proliferation ACTH can have dual effects, either promoting proliferation and hypertrophy or, in some contexts, inducing an anti-proliferative effect, particularly in adrenocortical tumor cells.[1][3]cAMP/PKA, Akt/PKB[1][3]
Apoptosis ACTH has been shown to have both pro-apoptotic and anti-apoptotic effects depending on the experimental model and adrenal cell type. For instance, it can induce apoptosis in isolated adrenal cortex cells in vitro, while in animal models, it appears to have a trophic, anti-apoptotic action.[3][4]-[3][4]
Adrenal Blood Flow ACTH can increase adrenal blood flow, which indirectly supports steroidogenesis.[3][5]-[3][5]
Cytokine Production ACTH can modulate the production of cytokines within the adrenal gland, such as increasing Interleukin-6 (IL-6) release.[6][7][8][9]AP-1 signaling[6][8][9]

Investigating the Role of ACTH (22-39)

Current literature suggests that the ACTH (22-39) fragment does not bind to the MC2R or other known melanocortin receptors (MC1, MC3, MC4, and MC5), and is considered inactive in terms of stimulating steroidogenesis. However, the potential for this C-terminal fragment to elicit non-steroidogenic responses through alternative signaling pathways remains an open area of investigation. The following experimental protocols are provided to enable researchers to explore these potential effects.

Experimental Protocols

Protocol 1: Adrenal Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of ACTH (22-39) on the viability and proliferation of adrenal cortical cells in culture.

Materials:

  • Adrenal cortical cell line (e.g., Y1, NCI-H295R) or primary adrenal cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • Serum-free cell culture medium

  • ACTH (22-39) peptide

  • Full-length ACTH (1-39) (as a positive control)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed adrenal cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of ACTH (22-39) and full-length ACTH (1-39) in serum-free medium. A typical concentration range to test would be from 1 pM to 10 µM. Add the diluted peptides to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability/Proliferation Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves.

G Experimental Workflow for Cell Viability Assay cluster_workflow A Seed Adrenal Cells B Serum Starvation (24h) A->B C Treat with ACTH (22-39) / Controls B->C D Incubate (24, 48, 72h) C->D E Add Viability Reagent D->E F Measure Signal (Plate Reader) E->F G Data Analysis F->G

Workflow for assessing adrenal cell viability.

Protocol 2: Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in adrenal cells treated with ACTH (22-39).

Materials:

  • Adrenal cortical cell line or primary adrenal cells

  • Complete cell culture medium

  • Serum-free cell culture medium

  • ACTH (22-39) peptide

  • Full-length ACTH (1-39) (as a control)

  • Staurosporine (as a positive control for apoptosis)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of ACTH (22-39), full-length ACTH (1-39), staurosporine, or vehicle control in serum-free medium for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

G Signaling Pathway for Apoptosis Detection cluster_pathway Treatment Cell Treatment (ACTH 22-39) Apoptosis Apoptosis Induction Treatment->Apoptosis PS_exposure Phosphatidylserine Exposure Apoptosis->PS_exposure Membrane_Permeability Loss of Membrane Integrity Apoptosis->Membrane_Permeability AnnexinV_binding Annexin V-FITC Binding PS_exposure->AnnexinV_binding Flow_Cytometry Flow Cytometry Analysis AnnexinV_binding->Flow_Cytometry PI_staining Propidium Iodide Staining Membrane_Permeability->PI_staining PI_staining->Flow_Cytometry

Apoptosis detection by Annexin V/PI staining.

Protocol 3: Cytokine Production Assay

This protocol is for measuring the release of cytokines, such as IL-6, from adrenal cells in response to ACTH (22-39).

Materials:

  • Adrenal cortical cell line or primary adrenal cells

  • Complete cell culture medium

  • Serum-free cell culture medium

  • ACTH (22-39) peptide

  • Full-length ACTH (1-39) (as a positive control)

  • LPS (as a positive control for cytokine induction)

  • ELISA kit for the specific cytokine of interest (e.g., IL-6)

Procedure:

  • Cell Culture and Treatment: Seed cells in 24-well plates and treat with various concentrations of ACTH (22-39), full-length ACTH (1-39), LPS, or vehicle control in serum-free medium.

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.

G Logical Relationship for Cytokine Assay cluster_logic Stimulus ACTH (22-39) Stimulation Cell_Response Adrenal Cell Response Stimulus->Cell_Response Cytokine_Release Cytokine Release into Supernatant Cell_Response->Cytokine_Release ELISA_Measurement ELISA for Cytokine Quantification Cytokine_Release->ELISA_Measurement Result Quantification of Cytokine Production ELISA_Measurement->Result

Workflow for cytokine production analysis.

Conclusion

While the classical steroidogenic actions of ACTH are well-characterized and attributed to its N-terminal domain, the non-steroidogenic effects of the full-length hormone suggest a more complex regulatory role within the adrenal gland. The biological significance of the C-terminal fragment, ACTH (22-39), remains largely unknown. The protocols provided herein offer a framework for researchers to systematically investigate the potential non-steroidogenic activities of ACTH (22-39) on adrenal cell viability, apoptosis, and cytokine production. Such studies are crucial for a comprehensive understanding of the multifaceted roles of ACTH and its fragments in adrenal physiology and for the potential development of novel therapeutic strategies targeting non-canonical adrenal pathways.

References

Application Notes and Protocols for Mass Spectrometry-Based Quantification of ACTH (22-39) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a crucial role in regulating cortisol production. Proteolytic cleavage of ACTH results in various fragments, and the quantification of these fragments, such as ACTH (22-39), is of growing interest in clinical research for a more comprehensive understanding of the hypothalamic-pituitary-adrenal (HPA) axis. This document provides a detailed protocol for the quantification of ACTH (22-39) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of ACTH and its fragments, ensuring high sensitivity and specificity.[1][2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of ACTH (22-39) in plasma is depicted below. It involves sample preparation using immunoaffinity capture, followed by LC-MS/MS analysis.

workflow Experimental Workflow for ACTH (22-39) Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection is_spike Spike with Internal Standard plasma->is_spike ip Immunoaffinity Precipitation (Anti-ACTH Antibody) is_spike->ip wash Wash Beads ip->wash elute Elution of ACTH (22-39) wash->elute lc Liquid Chromatography (Reverse Phase) elute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Workflow for ACTH (22-39) analysis.

Signaling Pathway Context

ACTH is derived from its precursor protein, pro-opiomelanocortin (POMC), through a series of enzymatic cleavages. Understanding this pathway is essential for interpreting the presence and significance of various ACTH fragments.

pomc_pathway Simplified POMC Processing Pathway POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH ACTH_1_39 ACTH (1-39) Pro_ACTH->ACTH_1_39 ACTH_22_39 ACTH (22-39) ACTH_1_39->ACTH_22_39 Other_Fragments Other Fragments (e.g., α-MSH, CLIP) ACTH_1_39->Other_Fragments

Caption: POMC processing to ACTH fragments.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of peptide hormones like ACTH.

  • Collection: Collect whole blood into pre-chilled plastic lavender-top (EDTA) tubes.[5]

  • Processing: Immediately place the collected tubes on ice. Within one hour of collection, centrifuge the samples at 4°C to separate the plasma.[5]

  • Storage: Transfer the plasma to labeled polypropylene (B1209903) tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]

Sample Preparation: Immunoaffinity Precipitation

This protocol utilizes an anti-ACTH antibody for the selective enrichment of ACTH (22-39) from the plasma matrix.[2][4]

  • Reagents:

    • Anti-ACTH antibody (specific to a region within the 22-39 sequence if available, otherwise a C-terminal binding antibody)

    • Protein A/G magnetic beads

    • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20

    • Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in water

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

    • Internal Standard (IS): Stable isotope-labeled ACTH (22-39) or a structurally similar peptide. Murine ACTH has been used for intact ACTH analysis.[2]

  • Procedure:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the internal standard.

    • Add the anti-ACTH antibody and incubate with gentle mixing for 2 hours at 4°C.

    • Add pre-washed protein A/G magnetic beads and incubate for another 1 hour at 4°C.

    • Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer.

    • Elute the bound peptides by adding 100 µL of Elution Buffer and incubating for 10 minutes.

    • Separate the beads on a magnetic rack and transfer the eluate to a new tube.

    • Neutralize the eluate with an appropriate volume of Neutralization Buffer.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reverse-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for ACTH (22-39) and the internal standard need to be optimized. As a starting point, theoretical m/z values can be calculated based on the amino acid sequence of ACTH (22-39) (Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe).

Quantitative Data

The following tables summarize typical quantitative performance parameters that should be established during method validation. The values for related ACTH fragments are provided for reference.[1][3]

AnalyteLinear Range (pg/mL)Lower Limit of Quantification (LLOQ) (pg/mL)
Intact ACTH9 - 19389
ACTH (1-24)10 - 40010
ACTH (22-39) To be determined To be determined
QC LevelConcentration (pg/mL)Accuracy (%)Precision (%CV)
Low QC(Target: 3x LLOQ)To be determinedTo be determined
Mid QC(Geometric Mean of Range)To be determinedTo be determined
High QC(Target: 80% of ULOQ)To be determinedTo be determined

Conclusion

The described immunoaffinity LC-MS/MS method provides a robust and specific approach for the quantification of ACTH (22-39) in human plasma. This method can be a valuable tool for researchers and drug development professionals investigating the roles of ACTH fragments in health and disease. Method validation, including the determination of linearity, accuracy, precision, and sensitivity, is essential before its application in clinical studies.

References

Troubleshooting & Optimization

ACTH (22-39) peptide solubility and reconstitution in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and reconstitution of ACTH (22-39) peptide in Phosphate-Buffered Saline (PBS) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (22-39) and what is its primary function in research?

A1: ACTH (22-39) is a synthetic peptide fragment of the human Adrenocorticotropic Hormone. Unlike the full-length ACTH (1-39), which is a key regulator of cortisol and androgen production by the adrenal cortex, the biological activity of the (22-39) fragment is a subject of ongoing research. It is often used in studies to understand the specific functions of different domains of the ACTH molecule and to investigate its potential non-canonical effects.

Q2: What is the recommended solvent for reconstituting ACTH (22-39)?

A2: The primary recommended solvent for ACTH (22-39) is sterile, high-purity water.[1][2] For many biological applications, subsequent dilution into a physiological buffer like PBS is necessary.

Q3: Can I dissolve ACTH (22-39) directly in PBS?

A3: While direct dissolution in PBS is possible, it is often recommended to first reconstitute the peptide in a small amount of sterile water to create a concentrated stock solution. This stock can then be diluted to the final working concentration in PBS. This two-step process can improve solubility and minimize the risk of precipitation, as some peptides can be less soluble in buffered solutions compared to pure water.

Q4: What is the expected solubility of ACTH (22-39) in aqueous solutions?

A4: The solubility of ACTH (22-39) in water is reported to be as high as 50 mg/mL, though this may require sonication to achieve.[2] The solubility of a similar fragment, ACTH (18-39), in PBS (pH 7.2) is approximately 5 mg/mL. It is always advisable to consult the manufacturer's product data sheet for lot-specific solubility information.

Q5: How should I store the lyophilized peptide and the reconstituted solution?

A5: Lyophilized ACTH (22-39) should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. The reconstituted stock solution in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions diluted in PBS should ideally be used fresh.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve in PBS. The peptide has low solubility in the buffered solution at the desired concentration.1. Use a two-step dissolution process: First, dissolve the peptide in a small volume of sterile, deionized water to create a concentrated stock. Then, slowly add the stock solution to your PBS buffer while gently vortexing. 2. Sonication: Use a bath sonicator for short bursts (10-20 seconds) to aid dissolution. Avoid overheating the sample by keeping it on ice between sonications. 3. Adjust pH: Although PBS is a buffered solution, slight adjustments towards a more acidic or basic pH might improve solubility depending on the peptide's isoelectric point. However, ensure the final pH is compatible with your experimental system.
The reconstituted solution is cloudy or contains visible particles. The peptide has aggregated or precipitated out of solution.1. Centrifugation: Spin down the solution in a microcentrifuge to pellet the aggregates. Carefully collect the supernatant for your experiment, and consider re-quantifying the peptide concentration. 2. Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter to remove aggregates. 3. Re-dissolve at a lower concentration: The desired concentration may be above the peptide's solubility limit in PBS. Try preparing a more dilute solution.
Inconsistent experimental results. 1. Peptide degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Inaccurate concentration: Errors in reconstitution or loss of peptide due to aggregation can lead to an incorrect working concentration.1. Proper Storage: Always store lyophilized peptide at -20°C or -80°C and reconstituted aliquots at -80°C. Use aliquots promptly after thawing. 2. Fresh Preparations: Prepare fresh working solutions from a stock for each experiment. 3. Quantification: Consider quantifying the peptide concentration of your stock solution using a method like a BCA assay or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

Quantitative Data Summary

Peptide Fragment Solvent Reported Solubility Reference
ACTH (22-39)Water50 mg/mL (with sonication)[2]
ACTH (18-39)PBS (pH 7.2)~5 mg/mL

Experimental Protocols

Protocol for Reconstitution of ACTH (22-39) in PBS

This protocol provides a general guideline for reconstituting lyophilized ACTH (22-39) for use in in vitro experiments, such as cell-based assays.

Materials:

  • Lyophilized ACTH (22-39) peptide

  • Sterile, deionized, nuclease-free water

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Reconstitution:

    • Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.

    • Allow the vial to equilibrate to room temperature for 15-20 minutes to prevent condensation upon opening.

  • Preparation of Stock Solution (in Water):

    • Carefully open the vial in a sterile environment (e.g., a laminar flow hood).

    • To prepare a 1 mM stock solution, add the appropriate volume of sterile water. For example, for 1 mg of peptide (Molecular Weight ~2465.7 g/mol ), add 405.6 µL of water.

    • Gently vortex or pipette the solution up and down to dissolve the peptide completely. If necessary, use a bath sonicator for short intervals, keeping the vial on ice.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Preparation of Working Solution (in PBS):

    • Determine the final concentration of ACTH (22-39) required for your experiment.

    • In a sterile tube, add the required volume of sterile 1X PBS.

    • While gently vortexing the PBS, add the calculated volume of the aqueous stock solution to the PBS to achieve the desired final concentration.

    • For example, to prepare 1 mL of a 10 µM working solution from a 1 mM stock, add 10 µL of the stock solution to 990 µL of PBS.

  • Storage:

    • The aqueous stock solution should be aliquoted into single-use volumes and stored at -80°C.

    • The working solution in PBS should be prepared fresh for each experiment and used immediately. Avoid storing peptide solutions in PBS for extended periods, as this can increase the risk of degradation and aggregation.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (22-39) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Simplified signaling pathway of ACTH via the MC2R.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized ACTH (22-39) in Water (Stock Solution) start->reconstitute dilute Dilute Stock Solution in PBS to Working Concentration reconstitute->dilute treat_cells Treat Cells with ACTH (22-39) Working Solution dilute->treat_cells prepare_cells Prepare Adrenal Cell Culture prepare_cells->treat_cells incubate Incubate for Defined Time Period treat_cells->incubate assay Perform Downstream Assay (e.g., Cortisol ELISA, Gene Expression) incubate->assay analyze Analyze and Interpret Data assay->analyze end End analyze->end

Caption: General experimental workflow for a cell-based assay using ACTH (22-39).

References

Optimizing storage conditions for long-term stability of ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (22-39). This resource provides researchers, scientists, and drug development professionals with essential guidance on optimizing storage conditions for the long-term stability of ACTH (22-39), along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of ACTH (22-39).

Question: What are the optimal conditions for long-term storage of lyophilized ACTH (22-39)?

Answer: For long-term stability, lyophilized ACTH (22-39) should be stored at -20°C or, for extended periods (months to years), at -80°C.[1][2] The peptide should be kept in a tightly sealed container inside a desiccator to protect it from moisture, which can significantly reduce its long-term stability.[2][3][4] Protecting the peptide from light is also recommended.[1][3]

Question: I left the lyophilized peptide on the bench for a few hours. Is it still usable?

Answer: Yes. Lyophilized peptides are generally stable at room temperature for short periods (weeks).[1][4] However, for optimal long-term stability and to prevent degradation from moisture absorption, it is crucial to return it to recommended freezer conditions (-20°C or -80°C) as soon as possible.[5] Before opening the vial, always allow it to warm to room temperature in a desiccator to prevent condensation from forming on the cold peptide powder.[4][6]

Question: My reconstituted ACTH (22-39) solution has been stored in the refrigerator for a week. Can I still use it?

Answer: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[3] Storing peptide solutions, even at 4°C, is not recommended for more than a few days due to the risk of chemical degradation and bacterial contamination.[3][4] For storage longer than a day, it is best to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or below.[3][6] Avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation.[1][3]

Question: I am observing multiple peaks on my HPLC chromatogram when analyzing my peptide. What could be the cause?

Answer: Multiple peaks on an HPLC chromatogram typically indicate the presence of impurities or degradation products.[7][8] For ACTH (22-39), which is a fragment of ACTH, potential degradation pathways include:

  • Deamidation: The sequence of ACTH (22-39) contains an asparagine (Asn) residue, which is susceptible to deamidation, a common degradation pathway for peptides that can occur under neutral or alkaline conditions.[9][10]

  • Oxidation: While ACTH (22-39) does not contain the most susceptible residues like Met or Cys, oxidation can still occur over time, especially with improper storage (exposure to air).[1][10]

  • Hydrolysis: Improper handling, such as exposure to moisture or non-sterile solvents, can lead to the hydrolytic cleavage of peptide bonds.[10]

To troubleshoot, ensure you are using high-purity solvents, proper reconstitution techniques, and that the peptide has been stored correctly. An HPLC-MS analysis can help identify the mass of the impurity peaks to determine the nature of the degradation.[7]

Question: I'm having trouble dissolving the lyophilized ACTH (22-39) powder. What should I do?

Answer: Solubility issues can arise from the peptide's amino acid composition and secondary structure formation. While the exact sequence of ACTH (22-39) is Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe, its overall character will influence solubility.[11] If you encounter issues, first ensure you have allowed the vial to reach room temperature before opening. Attempt to dissolve the peptide in sterile, purified water or a buffer at a slightly acidic pH (e.g., pH 5-6), as this can improve the stability of peptides in solution.[3] If solubility remains an issue, sonication may help break up aggregates. Avoid using strong acids or bases unless your experimental protocol specifically requires it, as this can rapidly degrade the peptide.

Peptide Stability Data

While specific long-term stability data for ACTH (22-39) is not extensively published, the following tables provide general guidelines based on typical peptide stability profiles and data for the closely related ACTH (18-39) peptide.

Table 1: Recommended Storage Conditions for ACTH (22-39)

FormTemperatureDurationContainer Notes
Lyophilized Powder -20°C to -80°CMonths to Years[1][3]Tightly sealed, in a desiccator, protected from light.[2]
4°CWeeks to Months[1][6]For short-term storage only. Keep desiccated.
Room TemperatureDays to Weeks[4]Not recommended; for shipping or brief periods only.
In Solution -20°C to -80°CWeeks[6]Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[3]
4°CDays[4]Not recommended for long-term storage.

Table 2: Factors Influencing ACTH (22-39) Stability

FactorHigh Stability ConditionLow Stability Condition (Risk of Degradation)
Temperature Frozen (-20°C or -80°C)[2]Room Temperature or above; freeze-thaw cycles.[1]
Moisture Lyophilized, stored with desiccant.[2]Exposure to air (hygroscopic); non-anhydrous solvents.[6]
pH (in solution) pH 5-6[3]Neutral to alkaline pH can promote deamidation.[9]
Oxygen Stored under inert gas (Argon/Nitrogen).[1][4]Repeated exposure to air.
Light Stored in an opaque or amber vial.[2]Exposure to direct light.

Experimental Protocols & Workflows

Protocol 1: Reconstitution of Lyophilized ACTH (22-39)

Objective: To properly dissolve lyophilized peptide for experimental use while minimizing contamination and degradation.

Materials:

  • Vial of lyophilized ACTH (22-39)

  • Sterile, high-purity solvent (e.g., sterile deionized water, PBS, or a buffer at pH 5-6)

  • Sterile, low-retention pipette tips

  • Vortex mixer and/or sonicator

  • Desiccator

Procedure:

  • Equilibration: Remove the peptide vial from the freezer and place it in a desiccator at room temperature. Allow it to warm completely to ambient temperature for at least 20-30 minutes before opening. This prevents moisture from condensing inside the vial.[4][6]

  • Solvent Addition: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Under sterile conditions, add the predetermined volume of your chosen cold solvent.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If aggregation is suspected, a brief sonication in a water bath can be used.

  • Aliquoting & Storage: Once fully dissolved, immediately aliquot the solution into single-use, tightly sealed tubes. Store these aliquots at -20°C or -80°C.[3] Label each aliquot clearly with the peptide name, concentration, and date.

Protocol 2: Assessment of Peptide Purity by RP-HPLC

Objective: To determine the purity of an ACTH (22-39) sample and identify potential degradation products.

Materials:

  • Reconstituted ACTH (22-39) solution

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Prepare a sample of the reconstituted peptide at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[7]

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Set the column temperature (e.g., 30-45°C).[8]

    • Set the UV detector to monitor absorbance at 214 nm (for the peptide backbone) and optionally 280 nm (for aromatic residues like Tyr and Phe).[8][13]

  • Chromatographic Run: Inject the prepared sample. Run a linear gradient to elute the peptide. A typical gradient might be 5% to 60% Mobile Phase B over 20-30 minutes.[8]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[7][8]

    • The presence of significant secondary peaks may indicate impurities or degradation.

Visual Guides

G cluster_storage Long-Term Storage cluster_prep Experiment Preparation cluster_use Usage & Short-Term Storage n1 Receive Lyophilized Peptide n2 Store at -20°C / -80°C in Desiccator n1->n2 Immediate Action n3 Warm Vial to Room Temp in Desiccator n2->n3 Prepare for Use n4 Reconstitute with Sterile Buffer (pH 5-6) n3->n4 n5 Vortex / Sonicate to Dissolve n4->n5 n6 Use Immediately in Experiment n5->n6 n7 Aliquot into Single-Use Tubes n5->n7 If Not Using All n8 Store Aliquots at -20°C / -80°C n7->n8

G cluster_check Initial Checks cluster_analysis Purity Analysis start Inconsistent or Unexpected Experimental Results c1 Review Storage Conditions (Temp, Moisture, Light) start->c1 c2 Verify Handling Protocol (Reconstitution, Aliquoting) start->c2 c3 Check Solvent/Buffer Quality (pH, Sterility) start->c3 a1 Perform RP-HPLC Analysis c2->a1 If protocols are correct a2 Multiple Peaks Observed? a1->a2 a3 Consider Degradation: - Deamidation - Oxidation - Hydrolysis a2->a3 Yes a4 Use Fresh Peptide Stock or Order New Lot a2->a4 No (Purity >95%) a3->a4

References

Technical Support Center: Addressing Lot-to-Lot Variability of Synthetic ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the challenges associated with lot-to-lot variability of synthetic Adrenocorticotropic Hormone (ACTH) (22-39).

Frequently Asked Questions (FAQs)

Q1: What is synthetic ACTH (22-39) and what is its function?

A1: Synthetic ACTH (22-39) is a peptide fragment corresponding to the amino acid sequence 22-39 of the full-length Adrenocorticotropic Hormone. While the full ACTH (1-39) peptide is well-characterized for its role in stimulating the adrenal cortex to produce cortisol, the specific biological function of the (22-39) fragment is still under investigation. Some studies suggest it may not act as an agonist at melanocortin receptors but could be involved in other cellular processes. Full-length ACTH binds to the Melanocortin 2 Receptor (MC2R), a G protein-coupled receptor, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3]

Q2: What causes lot-to-lot variability in synthetic peptides like ACTH (22-39)?

A2: Lot-to-lot variability in synthetic peptides is a common issue that can arise from several factors during the manufacturing process.[4][5] These include:

  • Incomplete reactions: Not all peptide chains may be fully synthesized to the target length, resulting in truncated sequences.

  • Side reactions: Modifications to amino acid side chains can occur during synthesis.

  • Impurities in raw materials: The purity of the amino acids and reagents used can affect the final product.

  • Cleavage and purification differences: Variations in the process of cleaving the peptide from the solid-phase resin and subsequent purification can lead to different impurity profiles.[6]

  • Storage and handling: Improper storage conditions can lead to degradation of the peptide over time.[7][8][9][10][11]

Q3: What are the potential consequences of using different lots of ACTH (22-39) with significant variability?

A3: Using different lots of a synthetic peptide with significant variability can lead to inconsistent and unreliable experimental results.[4] This can manifest as changes in biological activity, altered binding affinities, or unexpected off-target effects, ultimately compromising the reproducibility of your research.[5]

Q4: How can I assess the quality and consistency of a new lot of synthetic ACTH (22-39)?

A4: It is crucial to perform quality control checks on each new lot of synthetic peptide. The most common analytical techniques for this are:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.[6][12][13]

  • Mass Spectrometry (MS): To confirm the identity and molecular weight of the peptide.[14][15]

  • Amino Acid Analysis (AAA): To verify the amino acid composition and quantify the peptide.

Always request a Certificate of Analysis (CoA) from the supplier for each lot, which should provide data from these analyses.[16]

Q5: What should I do if I observe inconsistent results between different lots of ACTH (22-39)?

A5: If you suspect lot-to-lot variability is affecting your experiments, it is recommended to:

  • Re-qualify the new lot: Perform your own analytical checks (HPLC, MS) if possible, or request detailed CoA from the supplier.

  • Perform a bridging study: Directly compare the performance of the new lot against a previously validated, well-performing lot in a key functional assay.

  • Contact the supplier: Discuss the observed discrepancies and provide them with your comparative data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity Incorrect peptide concentration: The net peptide content of the lyophilized powder may be lower than stated due to the presence of water and counter-ions.Determine the net peptide content using Amino Acid Analysis to prepare accurate stock solutions.
Peptide degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or moisture) can lead to peptide degradation.[7][8][9][10][11]Store lyophilized peptide at -20°C or -80°C.[7][8] Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable sterile buffer and aliquot into single-use volumes to avoid freeze-thaw cycles.
Peptide oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation.Store the peptide under an inert gas (e.g., argon or nitrogen) and use de-gassed solvents for reconstitution.
Inconsistent results between experiments Lot-to-lot variability: Different batches of the synthetic peptide can have varying purity levels and impurity profiles.[4][5]Always obtain a Certificate of Analysis (CoA) for each new lot.[16] If possible, test new batches against a previous, well-performing batch in a functional assay before use in critical experiments.
Peptide aggregation: Hydrophobic peptides can aggregate in aqueous solutions, reducing their effective concentration.Test the solubility of a small aliquot first. Use appropriate solvents for reconstitution (e.g., DMSO for hydrophobic peptides followed by dilution in aqueous buffer). Sonication may help to dissolve aggregates.
Unexpected or off-target effects Presence of impurities: Synthesis-related impurities (e.g., truncated sequences, protecting groups) can have their own biological activity.Use highly purified peptide (≥95% purity for most cell-based assays). Analyze the impurity profile of the peptide lot by HPLC and MS.
Contamination with TFA: Trifluoroacetic acid (TFA) is often used in peptide purification and can be toxic to cells at high concentrations.If your cells are sensitive to TFA, consider purchasing the peptide as an acetate (B1210297) or HCl salt, or perform a salt exchange.

Data Presentation: Understanding Lot-to-Lot Variability

While specific quantitative data for lot-to-lot variability of ACTH (22-39) is not publicly available, the following table provides a representative example of the types of variations that can be observed between different lots of a synthetic peptide based on typical quality control parameters.

Table 1: Representative Example of Lot-to-Lot Variability in a Synthetic Peptide

ParameterLot ALot BLot CAcceptable Range
Purity (by HPLC) 98.2%95.5%97.1%≥ 95%
Major Impurity 1 0.8%2.1%1.3%≤ 2.0%
Major Impurity 2 0.5%1.1%0.9%≤ 1.5%
Molecular Weight (by MS) 2098.4 Da2098.5 Da2098.3 Da2098.4 ± 1.0 Da
Net Peptide Content (by AAA) 75%82%78%70-85%

Disclaimer: This table is for illustrative purposes only and does not represent actual data for ACTH (22-39).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthetic ACTH (22-39) peptide.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in an appropriate solvent (e.g., 0.1% TFA in water or a water/acetonitrile (B52724) mixture) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.[13]

  • HPLC System and Column:

    • Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm.

    • Column Temperature: 30°C.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.[12]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic ACTH (22-39) peptide.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide as described in the HPLC protocol.

    • Dilute the stock solution to a final concentration of 10-100 µM in an appropriate solvent compatible with the mass spectrometer (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS).

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 400-2000 m/z).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic molecular weight of the peptide.

    • Compare the experimentally determined molecular weight to the theoretical molecular weight of ACTH (22-39). The theoretical molecular weight can be calculated based on its amino acid sequence.

Protocol 3: Cell-Based Functional Assay (Example: cAMP Measurement)

Objective: To assess the biological activity of different lots of ACTH (22-39) by measuring its effect on intracellular cAMP levels in a relevant cell line. Note: As the specific receptor and function of ACTH (22-39) are not fully established, this is a generic protocol that may need adaptation based on the hypothesized target.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., a cell line endogenously expressing or transfected with a potential receptor for ACTH (22-39)) in appropriate growth medium until they reach 80-90% confluency.

  • Assay Preparation:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

  • Peptide Treatment:

    • Prepare serial dilutions of the different lots of ACTH (22-39) in serum-free medium.

    • Add the peptide dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium only) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Generate a dose-response curve for each lot of the peptide by plotting the cAMP concentration against the peptide concentration.

    • Compare the EC50 values (the concentration of peptide that elicits a half-maximal response) between the different lots to assess for any significant shifts in potency.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (Cortisol Production) CREB->Steroidogenesis Promotes Transcription

Caption: Signaling pathway of full-length ACTH (1-39).

Experimental_Workflow cluster_QC Quality Control of New Lot cluster_Bridging Bridging Study cluster_Decision Decision CoA Request Certificate of Analysis (CoA) HPLC Perform HPLC (Purity) CoA->HPLC MS Perform Mass Spec (Identity) HPLC->MS AAA Perform Amino Acid Analysis (Concentration) MS->AAA Assay Compare New Lot vs. Old Lot in a Functional Assay AAA->Assay Analysis Analyze Potency (e.g., EC50) Assay->Analysis Accept Accept Lot Analysis->Accept Consistent Results Reject Reject Lot & Contact Supplier Analysis->Reject Inconsistent Results New_Lot Receive New Lot of Synthetic ACTH (22-39) New_Lot->CoA

Caption: Workflow for qualifying a new lot of synthetic peptide.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Peptide Is it a new lot of peptide? Start->Check_Peptide Check_Storage Check Storage and Handling Procedures Check_Peptide->Check_Storage No Qualify_Lot Qualify New Lot (See Workflow Diagram) Check_Peptide->Qualify_Lot Yes Check_Solubility Assess Peptide Solubility and Aggregation Check_Storage->Check_Solubility Contact_Supplier Contact Peptide Supplier Qualify_Lot->Contact_Supplier Check_Impurities Investigate Potential Impurities (e.g., TFA) Check_Solubility->Check_Impurities Optimize_Assay Re-optimize Assay Parameters Check_Impurities->Optimize_Assay

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Detection of Endogenous ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of endogenous adrenocorticotropic hormone (ACTH) fragment (22-39).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting endogenous ACTH (22-39)?

Detecting the endogenous ACTH (22-39) fragment presents several significant challenges:

  • Low Physiological Concentrations: Endogenous levels of ACTH fragments are often very low, requiring highly sensitive assays for detection.

  • Rapid Degradation: ACTH and its fragments are susceptible to rapid degradation by proteases in plasma. Proper and swift sample handling is critical.

  • Cross-Reactivity: Antibodies used in immunoassays may cross-react with the full-length ACTH (1-39), its precursor pro-opiomelanocortin (POMC), and other related fragments, leading to inaccurate quantification.

  • Lack of Commercial Assays: There is a scarcity of commercially available kits specifically designed and validated for the detection of the ACTH (22-39) fragment.

  • Pulsatile Secretion: Like full-length ACTH, its fragments are likely released in a pulsatile manner, leading to variability in measured concentrations.[1][2]

Q2: What is the recommended sample type and handling procedure for ACTH (22-39) detection?

To ensure the stability and integrity of ACTH (22-39) in samples, the following procedures are recommended:

  • Sample Type: EDTA plasma is the preferred sample type. Do not use serum or heparinized plasma.

  • Collection: Blood should be collected in pre-chilled EDTA tubes.

  • Processing: Immediately after collection, the tubes should be placed on ice. Plasma should be separated from cells by centrifugation in a refrigerated centrifuge as soon as possible (ideally within one hour).

  • Storage: The separated plasma should be immediately frozen at -20°C or lower, and for long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q3: Which detection methods are most suitable for ACTH (22-39)?

The two primary methods for the detection of ACTH (22-39) are immunoassays and mass spectrometry.

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays can be highly sensitive but are prone to cross-reactivity. A competitive ELISA format is often used for small peptides. The development of a highly specific monoclonal or polyclonal antibody that targets the unique C-terminal sequence of ACTH (22-39) is crucial.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish between ACTH (22-39) and other closely related fragments. However, it may be less sensitive than immunoassays and requires specialized equipment and expertise. A hybrid approach combining immunoaffinity capture with LC-MS/MS can enhance sensitivity.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
ProblemPossible CauseSuggested Solution
No or Weak Signal Low concentration of ACTH (22-39) in the sample.Concentrate the sample using solid-phase extraction (SPE).
Antibody concentration is too low.Increase the concentration of the primary or secondary antibody.
Inefficient antibody binding.Increase incubation times; for example, incubate overnight at 4°C.[3]
Degraded ACTH (22-39) in the sample.Ensure proper sample collection and handling on ice.
High Background Non-specific antibody binding.Use a high-quality blocking buffer (e.g., BSA or commercial blockers).
Insufficient washing.Increase the number and duration of wash steps.
Cross-reactivity of antibodies.Use highly specific monoclonal antibodies and test for cross-reactivity with related peptides.
High Variability Between Replicates Pipetting errors.Ensure accurate and consistent pipetting. Use calibrated pipettes.
Inconsistent coating of the ELISA plate.Ensure the plate is evenly coated and use a plate sealer during incubation to prevent evaporation.
Improper mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
Mass Spectrometry (LC-MS/MS) Troubleshooting
ProblemPossible CauseSuggested Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of the peptide.Optimize mass spectrometer source parameters (e.g., electrospray voltage, temperature).
Poor fragmentation.Optimize collision energy for the specific peptide.
Sample matrix interference.Improve sample cleanup using solid-phase extraction (SPE) or immunoaffinity purification.
High Background Noise Contaminants from the sample matrix.Use a more rigorous sample preparation method.
Contaminated LC system or column.Flush the LC system and use a new or thoroughly cleaned column.
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate.
Adsorption of the peptide to vials or tubing.Use low-binding tubes and plates.
Inconsistent Retention Time Fluctuations in LC pump pressure or temperature.Ensure the LC system is stable. Use a column oven for temperature control.
Column degradation.Replace the analytical column.

Data Presentation

Table 1: Comparison of Immunoassay and Mass Spectrometry for ACTH (22-39) Detection

FeatureImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio measurement
Specificity Can be affected by cross-reactivity with other ACTH fragments and precursors.High, can differentiate between closely related peptides.
Sensitivity Potentially very high (pg/mL range).Generally lower than ELISA, but can be improved with techniques like nano-LC.
Throughput High (96-well plate format).Lower, sample by sample analysis.
Development Effort Requires development and validation of specific antibodies.Requires method development and optimization on the mass spectrometer.
Cost Generally lower cost per sample.Higher initial instrument cost and cost per sample.

Experimental Protocols

Note: Detailed, validated protocols for the specific detection of endogenous ACTH (22-39) are not widely available. The following are generalized protocols that can be adapted and optimized for this purpose.

Protocol 1: Immunoaffinity Purification of ACTH (22-39) from Plasma

This protocol is a crucial first step for both ELISA and LC-MS/MS to increase the concentration and purity of the target peptide.

  • Antibody Conjugation: Covalently couple a highly specific anti-ACTH (22-39) antibody to magnetic beads or agarose (B213101) resin according to the manufacturer's instructions.

  • Sample Preparation: Thaw frozen EDTA plasma samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Immunocapture: Add the plasma sample to the antibody-conjugated beads and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing: Pellet the beads using a magnetic stand or centrifugation. Wash the beads 3-5 times with a cold wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.

  • Elution: Elute the bound ACTH (22-39) from the beads using an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluate immediately with a neutralization buffer (e.g., 1 M Tris, pH 8.5).

  • Desalting: Desalt the eluted sample using a C18 spin column or similar solid-phase extraction method.

  • Analysis: The purified peptide is now ready for analysis by ELISA or LC-MS/MS.

Protocol 2: Competitive ELISA for ACTH (22-39)
  • Coating: Coat a 96-well microplate with a known amount of synthetic ACTH (22-39) or an anti-ACTH (22-39) capture antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Add standards (synthetic ACTH (22-39) at various concentrations) and purified samples to the wells, followed immediately by the addition of a biotinylated anti-ACTH (22-39) detection antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of ACTH (22-39) in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Immunoaffinity Purification cluster_detection Detection blood_collection Blood Collection (Iced EDTA tubes) centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-80°C) plasma_separation->storage immunocapture Immunocapture with anti-ACTH(22-39) beads storage->immunocapture washing Washing immunocapture->washing elution Elution washing->elution desalting Desalting (SPE) elution->desalting elisa Competitive ELISA desalting->elisa lcms LC-MS/MS desalting->lcms

Caption: Experimental workflow for the detection of endogenous ACTH (22-39).

signaling_pathway acth_fragment ACTH (22-39) receptor Putative Receptor (e.g., MC4R - No direct activation, other unknown GPCR) acth_fragment->receptor Binding downstream Potential Downstream Effects receptor->downstream Signal Transduction (?) feeding Modulation of Feeding Behavior (Orexigenic effect in fasted state) downstream->feeding

Caption: Hypothetical signaling pathway for ACTH (22-39).[4]

References

Technical Support Center: Interpreting Unexpected Results in ACTH (22-39) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH (22-39). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (22-39) and what are its known biological activities?

A1: ACTH (22-39), also known as β-cell trophin, is a C-terminal fragment of the full-length Adrenocorticotropic Hormone (ACTH). Unlike the full-length hormone, which primarily stimulates cortisol production by binding to melanocortin type 2 receptors (MC2R), ACTH (22-39) exhibits distinct biological activities, including:

  • Insulin (B600854) Secretion: It acts as a potent insulin secretagogue, stimulating insulin release from pancreatic β-cells.[1][2]

  • Neuroprotection: Studies suggest it has neuroprotective properties, potentially by modulating inflammatory and apoptotic pathways.

  • Appetite Regulation: In contrast to the N-terminal fragments of ACTH which tend to suppress appetite, ACTH (22-39) has been shown to have an orexigenic (appetite-stimulating) effect, particularly in fasted states.[3]

Q2: I am not observing the expected biological effect of ACTH (22-39) in my cell-based assay. What are the possible reasons?

A2: Several factors could contribute to a lack of response in your assay. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include problems with the peptide itself (purity, solubility, stability), cell culture conditions, or the assay protocol.

Q3: Does ACTH (22-39) bind to the same receptors as full-length ACTH?

A3: No, current evidence suggests that ACTH (22-39) does not bind to the known melanocortin receptors (MC1R, MC3R, MC4R, MC5R) that other ACTH fragments and α-MSH interact with. This indicates that its biological effects are mediated through a different, as-yet-unidentified receptor or signaling pathway. This is a critical consideration when designing experiments and interpreting results.

Q4: Are there known issues with the stability of ACTH (22-39) in experimental conditions?

A4: While specific stability data for ACTH (22-39) is limited, peptides, in general, can be susceptible to degradation by proteases present in serum-containing media. The C-terminal region of the full ACTH molecule is known to be important for its stability.[4] It is recommended to handle the peptide according to best practices, including using protease inhibitors where appropriate and minimizing freeze-thaw cycles. For the full-length ACTH, it is stable in EDTA whole blood for up to 8 hours at 4°C.[5]

Troubleshooting Guides

Issue 1: No or Low Bioactivity of ACTH (22-39) in Cell-Based Assays
Potential Cause Troubleshooting Step
Peptide Quality Issues Verify Peptide Purity and Integrity: Request the certificate of analysis (CofA) from the supplier. Consider having the peptide independently analyzed by HPLC-MS to confirm its identity and purity. Impurities from synthesis can interfere with biological activity.
Assess Peptide Solubility: Ensure the peptide is fully dissolved. Test different solvents recommended by the supplier. Sonication may aid in dissolving difficult peptides. Insoluble peptide will lead to inaccurate concentrations and lack of biological effect.
Evaluate Peptide Stability: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Consider the stability of the peptide in your specific cell culture medium and incubation conditions.
Cellular Response Issues Confirm Cell Health and Passage Number: Ensure cells are healthy, within a low passage number, and not contaminated with mycoplasma. High passage numbers can lead to altered cellular responses.
Optimize Cell Seeding Density: Titrate the cell seeding density to ensure an optimal response. Both too few and too many cells can lead to a diminished signal.
Check for Receptor Expression (if known): Although the specific receptor for ACTH (22-39) is not yet identified, ensure your cell line is appropriate for the expected biological effect (e.g., pancreatic islets for insulin secretion studies).
Assay Protocol Issues Review Incubation Times and Concentrations: Optimize the incubation time and the concentration range of ACTH (22-39). A full dose-response curve should be performed.
Check Assay Reagents: Ensure all assay reagents are fresh and properly prepared.
Issue 2: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Step
Inconsistent Peptide Preparation Standardize Dissolution and Dilution: Use a consistent and validated protocol for dissolving and diluting the peptide. Ensure complete mixing before use.
Inconsistent Cell Culture Maintain Consistent Cell Culture Practices: Use the same media, serum, and supplements for all experiments. Standardize cell seeding and handling procedures.
Assay Execution Ensure Uniform Treatment of Wells: Be meticulous with pipetting to ensure all wells receive the same volume of reagents. Pay attention to potential edge effects in multi-well plates.
Peptide Aggregation Visually Inspect Peptide Solution: Look for precipitates or cloudiness in the stock solution. Consider using aggregation-reducing agents if aggregation is suspected.

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay using Pancreatic Islets

This protocol is a representative method for assessing the insulin secretagogue activity of ACTH (22-39).

1. Islet Isolation and Culture:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion.
  • Culture the isolated islets for 24-48 hours in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Insulin Secretion Assay:

  • Hand-pick islets of similar size and place them in a multi-well plate (e.g., 10-15 islets per well).
  • Pre-incubate the islets for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
  • Remove the pre-incubation buffer and replace it with fresh KRB buffer containing:
  • Basal glucose (2.8 mM) as a negative control.
  • Stimulatory glucose (e.g., 16.7 mM) as a positive control.
  • Basal glucose (2.8 mM) + varying concentrations of ACTH (22-39) (e.g., 0.1 nM to 1 µM).
  • Incubate for 1-2 hours at 37°C.
  • Collect the supernatant for insulin measurement.
  • Lyse the islets to measure total insulin content.
  • Measure insulin concentration in the supernatant and lysate using an ELISA or radioimmunoassay (RIA) kit.

3. Data Analysis:

  • Express secreted insulin as a percentage of total insulin content.
  • Compare the insulin secretion in the presence of ACTH (22-39) to the basal and stimulatory glucose controls.

Protocol 2: Neuroprotection Assay using a Neuronal Cell Line

This protocol provides a general framework for evaluating the neuroprotective effects of ACTH (22-39) against an induced stressor.

1. Cell Culture and Seeding:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in the recommended growth medium.
  • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

2. Treatment and Induction of Cell Death:

  • Pre-treat the cells with varying concentrations of ACTH (22-39) for a predetermined time (e.g., 1-24 hours).
  • Induce neuronal cell death using a relevant stressor, such as:
  • Oxidative stress (e.g., H₂O₂).
  • Excitotoxicity (e.g., glutamate).
  • Apoptosis induction (e.g., staurosporine).
  • Include appropriate controls: untreated cells, cells treated with the stressor alone, and cells treated with ACTH (22-39) alone.

3. Assessment of Cell Viability:

  • After the incubation period with the stressor, assess cell viability using a standard method, such as:
  • MTT assay.
  • LDH release assay.
  • Live/Dead staining with fluorescent microscopy.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine if pre-treatment with ACTH (22-39) significantly increases cell viability in the presence of the stressor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the known biological activities of ACTH (22-39). These are for illustrative purposes and actual experimental results may vary.

Table 1: Effect of ACTH (22-39) on Insulin Secretion from Isolated Pancreatic Islets

TreatmentGlucose (mM)ACTH (22-39) (nM)Insulin Secretion (% of total)
Basal2.801.5 ± 0.2
Stimulated16.708.2 ± 0.9
Test 12.812.8 ± 0.3
Test 22.8104.5 ± 0.5
Test 32.81006.1 ± 0.7

Table 2: Neuroprotective Effect of ACTH (22-39) on Neuronal Cells Exposed to Oxidative Stress

Pre-treatmentH₂O₂ (µM)Cell Viability (%)
Vehicle0100 ± 5
Vehicle10045 ± 6
ACTH (22-39) (10 nM)10062 ± 7
ACTH (22-39) (100 nM)10078 ± 8
ACTH (22-39) (1000 nM)10085 ± 9

Visualizations

Signaling Pathways and Workflows

ACTH_22_39_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH_22_39 ACTH (22-39) Unknown_Receptor Unknown Receptor ACTH_22_39->Unknown_Receptor Binds Second_Messenger Second Messenger Cascade Unknown_Receptor->Second_Messenger Activates Downstream_Effectors Downstream Effectors (e.g., Kinases) Second_Messenger->Downstream_Effectors Activates Biological_Response Biological Response (e.g., Insulin Secretion, Neuroprotection) Downstream_Effectors->Biological_Response Leads to

Caption: Proposed signaling pathway for ACTH (22-39).

Experimental_Workflow_Insulin_Secretion Islet_Isolation Isolate Pancreatic Islets Pre_incubation Pre-incubate in low glucose Islet_Isolation->Pre_incubation Treatment Treat with ACTH (22-39) and controls Pre_incubation->Treatment Incubation Incubate for 1-2 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Islet_Lysis Lyse Islets Incubation->Islet_Lysis Insulin_Measurement Measure Insulin (ELISA/RIA) Supernatant_Collection->Insulin_Measurement Islet_Lysis->Insulin_Measurement Data_Analysis Analyze Data Insulin_Measurement->Data_Analysis

Caption: Workflow for an in vitro insulin secretion assay.

Troubleshooting_Logic Start Unexpected Result (No/Low Activity) Check_Peptide Verify Peptide Quality (Purity, Solubility, Stability) Start->Check_Peptide Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Check_Protocol Review Assay Protocol (Concentrations, Times) Start->Check_Protocol Result_Peptide Peptide Issue Identified Check_Peptide->Result_Peptide Result_Cells Cellular Issue Identified Check_Cells->Result_Cells Result_Protocol Protocol Issue Identified Check_Protocol->Result_Protocol Solution_Peptide Source New Peptide/ Optimize Handling Result_Peptide->Solution_Peptide Yes Solution_Cells Optimize Cell Culture/ Use New Batch Result_Cells->Solution_Cells Yes Solution_Protocol Optimize Assay Parameters Result_Protocol->Solution_Protocol Yes

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: In Vivo Studies with ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing in vivo control experiments for studying the adrenocorticotropic hormone fragment, ACTH (22-39).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (22-39) and why is it studied?

A1: ACTH (22-39) is a peptide fragment derived from the C-terminus of the full-length adrenocorticotropic hormone (ACTH). Unlike the full-length hormone, which is a potent stimulator of the adrenal cortex, ACTH (22-39) has been investigated for its distinct biological activities, including potential roles in modulating feeding behavior and other metabolic processes. It is often studied to understand the structure-function relationships of ACTH and to explore potential therapeutic applications independent of steroidogenesis.

Q2: What are the essential control groups for an in vivo experiment with ACTH (22-39)?

A2: To ensure the validity and interpretability of your in vivo experiments with ACTH (22-39), the following control groups are essential:

  • Vehicle Control: This group receives the same solution used to dissolve the ACTH (22-39) peptide, administered via the same route and volume. This controls for any effects of the solvent or the injection procedure itself.

  • Negative Control: This group can receive a scrambled peptide with the same amino acid composition as ACTH (22-39) but in a random sequence. This helps to demonstrate that the observed effects are specific to the unique sequence of ACTH (22-39) and not due to non-specific peptide effects.

  • Positive Control: Depending on the specific research question, a relevant positive control should be included. For instance, if investigating effects on feeding, a known orexigenic or anorexigenic compound could be used. If assessing potential weak steroidogenic activity, full-length ACTH (1-39) or the active fragment ACTH (1-24) would be an appropriate positive control.[1][2]

Q3: How should I prepare and store ACTH (22-39) for in vivo use?

A3: ACTH (22-39) is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability. For in vivo experiments, reconstitute the peptide in a sterile, appropriate vehicle such as sterile saline or a mixture of DMSO and phosphate-buffered saline (PBS). To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. Before administration, thaw the aliquot and bring it to room temperature.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable effect of ACTH (22-39) 1. Peptide Degradation: Improper storage or handling. 2. Incorrect Dosage: The dose used may be too low to elicit a response. 3. Route of Administration: The chosen route may not be optimal for reaching the target tissue. 4. Biological Variability: High individual variation in animal response.1. Ensure proper storage of lyophilized peptide and reconstituted solutions. Prepare fresh solutions for each experiment. 2. Conduct a dose-response study to determine the optimal effective dose. 3. Consider alternative routes of administration (e.g., intravenous, intracerebroventricular) based on the target and research question. 4. Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and experimental conditions.
High variability in results between animals 1. Inconsistent Administration: Variation in injection volume or technique. 2. Animal Stress: Stress from handling or the experimental procedure can influence physiological responses. 3. Peptide Aggregation: The peptide may not be fully solubilized or may aggregate in the vehicle.1. Ensure all personnel are properly trained in the administration technique. Use precise-volume syringes. 2. Acclimate animals to the experimental procedures and handling. Perform experiments at the same time of day to minimize circadian variations. 3. Visually inspect the peptide solution for any precipitates. Consider using a different vehicle or adding a small amount of a solubilizing agent like DMSO.
Unexpected or off-target effects 1. Peptide Impurities: The peptide preparation may contain impurities from the synthesis process. 2. Non-specific Binding: The peptide may be interacting with unintended receptors or targets.1. Use high-purity (≥95%) peptides. Confirm the purity and identity of the peptide using techniques like HPLC and mass spectrometry. 2. Include a scrambled peptide control to differentiate between sequence-specific and non-specific effects.

Experimental Protocols

Protocol 1: In Vivo Assessment of ACTH (22-39) on Food Intake in Mice

Objective: To determine the effect of peripherally administered ACTH (22-39) on food consumption in mice.

Materials:

  • ACTH (22-39) peptide (lyophilized)

  • Scrambled ACTH (22-39) peptide (lyophilized)

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Metabolic cages for individual housing and food intake monitoring

  • Micro-centrifuge tubes

  • Sterile syringes and needles (27-30G)

Procedure:

  • Animal Acclimation: House mice individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the new environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Peptide Preparation:

    • On the day of the experiment, reconstitute ACTH (22-39) and scrambled ACTH (22-39) in sterile 0.9% saline to the desired stock concentration. Gently vortex to ensure complete dissolution.

    • Prepare the required doses by diluting the stock solution with sterile saline.

  • Experimental Groups:

    • Group 1: Vehicle control (0.9% saline)

    • Group 2: Scrambled ACTH (22-39) (e.g., 100 nmol/kg)

    • Group 3: ACTH (22-39) (e.g., 10 nmol/kg)

    • Group 4: ACTH (22-39) (e.g., 30 nmol/kg)

    • Group 5: ACTH (22-39) (e.g., 100 nmol/kg)

  • Administration:

    • At the beginning of the dark cycle, administer the respective treatments via subcutaneous (SC) injection in a volume of 100 µL.

  • Data Collection:

    • Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.

    • Measure body weight before the injection and at 24 hours post-injection.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare food intake and body weight changes between the groups.

Protocol 2: In Vivo Assessment of ACTH (22-39) on Corticosterone (B1669441) Release in Rats

Objective: To determine if ACTH (22-39) has any effect on adrenal steroidogenesis by measuring plasma corticosterone levels in rats.

Materials:

  • ACTH (22-39) peptide (lyophilized)

  • ACTH (1-24) peptide (lyophilized, as a positive control)

  • Sterile 0.9% saline

  • Male Sprague-Dawley rats (250-300 g)

  • Catheters for blood collection (optional, for serial sampling)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Corticosterone ELISA kit

Procedure:

  • Animal Preparation: If performing serial blood sampling, surgically implant carotid artery or jugular vein catheters and allow rats to recover for at least 3-4 days. House rats individually.

  • Peptide Preparation:

    • Reconstitute ACTH (22-39) and ACTH (1-24) in sterile 0.9% saline to the desired concentrations.

  • Experimental Groups:

    • Group 1: Vehicle control (0.9% saline)

    • Group 2: ACTH (22-39) (e.g., 100 µg/kg)

    • Group 3: ACTH (1-24) (e.g., 10 µg/kg)

  • Administration and Blood Sampling:

    • Administer the treatments via intravenous (IV) injection.

    • Collect blood samples at baseline (0 min) and at 15, 30, 60, and 120 minutes post-injection.

    • Immediately place blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Corticosterone Measurement:

    • Measure plasma corticosterone concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using a two-way repeated measures ANOVA to compare corticosterone levels over time between the different treatment groups.

Data Presentation

Table 1: Effect of Intracerebroventricular (ICV) Injection of ACTH Fragments on Cumulative Food Intake in Fasted Rats

Treatment (Dose)1-hour Food Intake (g)2-hour Food Intake (g)4-hour Food Intake (g)
Vehicle (Saline)4.5 ± 0.56.2 ± 0.78.1 ± 0.9
ACTH (1-39) (1 nmol)2.1 ± 0.33.5 ± 0.45.2 ± 0.6
ACTH (22-39) (10 nmol)5.8 ± 0.67.9 ± 0.810.3 ± 1.1
Scrambled ACTH (10 nmol)4.7 ± 0.56.5 ± 0.78.3 ± 0.9
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. (Data are illustrative and based on qualitative findings from literature).

Table 2: Effect of Intravenous (IV) Injection of ACTH Fragments on Plasma Corticosterone Levels in Rats

Treatment (Dose)Baseline (0 min) (ng/mL)30 min (ng/mL)60 min (ng/mL)120 min (ng/mL)
Vehicle (Saline)52 ± 855 ± 953 ± 750 ± 8
ACTH (1-24) (10 µg/kg)55 ± 7280 ± 25250 ± 22180 ± 19
ACTH (22-39) (100 µg/kg)53 ± 660 ± 858 ± 755 ± 6
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. (Data are illustrative and based on qualitative findings from literature).

Visualizations

Caption: Experimental workflow for in vivo studies of ACTH (22-39).

HPA_Axis_Signaling cluster_fragment ACTH (22-39) Interaction Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH (1-39) Cortisol Cortisol Adrenal->Cortisol Stimulates Production Cortisol->Hypothalamus - Cortisol->Pituitary - ACTH ACTH (1-39) CRH CRH ACTH_22_39 ACTH (22-39) Target Potential Central & Peripheral Targets ACTH_22_39->Target ?

Caption: Simplified diagram of the HPA axis and the putative role of ACTH (22-39).

Control_Logic cluster_controls Control Groups cluster_interpretation Interpretation Observed_Effect Observed Effect Vehicle Vehicle Control Observed_Effect->Vehicle Compare Negative Negative Control (Scrambled Peptide) Observed_Effect->Negative Compare Positive Positive Control (e.g., ACTH 1-24) Observed_Effect->Positive Compare Specific_Effect Specific Effect of ACTH (22-39) Vehicle->Specific_Effect If different from Observed Effect NonSpecific_Effect Non-Specific Effect Vehicle->NonSpecific_Effect If similar to Observed Effect Negative->Specific_Effect If different from Observed Effect Negative->NonSpecific_Effect If similar to Observed Effect Positive->Specific_Effect If expected effect is observed No_Effect No Effect Positive->No_Effect If no effect, assay may be invalid

Caption: Logical framework for interpreting results using control experiments.

References

Validating the purity and identity of commercial ACTH (22-39) peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Validating Commercial ACTH (22-39) Peptides

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity and identity of commercially sourced Adrenocorticotropic hormone (ACTH) fragment (22-39).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ACTH (22-39) and what are its key properties?

A1: ACTH (22-39) is an 18-amino acid fragment of the full-length Adrenocorticotropic hormone.[1][2] It is also known as beta-cell trophin.[3][4] Key physicochemical properties are summarized in the table below.

Q2: My HPLC chromatogram shows multiple peaks for my peptide. What could they be?

A2: Multiple peaks in an HPLC chromatogram suggest the presence of impurities. For synthetic peptides like ACTH (22-39), these impurities often arise during the solid-phase peptide synthesis (SPPS) process or during storage.[5][6] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to inefficient coupling during synthesis.[5][7]

  • Truncated Sequences: Fragments of the main peptide.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups used during synthesis.[5][8]

  • Oxidized Peptides: Certain amino acid residues are susceptible to oxidation.[5][7]

  • Deamidated Peptides: Asparagine (Asn) residues can deamidate to aspartic acid (Asp), resulting in a mass increase of approximately 1 Da.[6]

  • Peptide Aggregates: Both covalent and non-covalent aggregates can form, especially during storage.[7]

Each of these will have a different retention time on a reverse-phase HPLC column, resulting in multiple peaks.

Q3: The observed molecular weight from my mass spectrometry (MS) analysis does not match the theoretical weight. What should I do?

A3: A discrepancy between the observed and theoretical mass is a common issue. Here’s a troubleshooting workflow:

  • Check for Common Adducts: In electrospray ionization (ESI) mass spectrometry, peptides can readily form adducts with ions present in the sample or solvent, such as sodium (Na+) or potassium (K+). This will increase the observed mass.[9] Refer to Table 2 for common adduct mass shifts.

  • Verify the Charge State: ESI-MS often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Ensure you are correctly deconvoluting the mass-to-charge ratio (m/z) to determine the molecular weight.

  • Consider Post-Translational or Chemical Modifications: Look for mass shifts that correspond to common modifications like oxidation (+16 Da) or deamidation (+1 Da).[6]

  • Review Synthesis Impurities: The mass difference might correspond to a known synthesis-related impurity, such as a deletion or insertion of an amino acid.[5][8]

  • Calibrate the Mass Spectrometer: If the issue persists, ensure your mass spectrometer is properly calibrated using a known standard.[10]

Q4: I am seeing very low signal or no peptide identification in my LC-MS results. What went wrong?

A4: Low or no signal can be due to issues in sample preparation or the LC-MS system itself.[10][11]

  • Improper Sample Desalting: Peptides bind poorly to C18 desalting columns at neutral pH. Acidify the sample to a pH <3 with formic acid or trifluoroacetic acid (TFA) before desalting.[10] Salts in the final sample can suppress the MS signal.[9]

  • Sample Loss: Low-abundance peptides can be lost during sample preparation steps.[11]

  • Poor Ionization: Ensure the mobile phase composition is appropriate for electrospray ionization. The use of TFA, while excellent for chromatography, can sometimes suppress the MS signal compared to formic acid.[6][9]

  • Instrument Contamination: Contaminants like polymers (e.g., PEG) can compete with peptide ionization.[10][12] A system clean may be necessary.

Q5: What purity level should I expect for a commercial ACTH (22-39) peptide?

A5: Commercial synthetic peptides are typically sold at various purity grades. For research applications, a purity of >95% as determined by HPLC is common and generally sufficient.[13][14] Always refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Quantitative Data Summary

Table 1: Physicochemical Properties of ACTH (22-39)

Property Value Source
Amino Acid Sequence Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe [1][15][16]
One-Letter Sequence VYPNGAEDESAEAFPLEF [1][15]
Molecular Formula C₉₀H₁₂₅N₁₉O₃₂ [1][15][16]
Average Molecular Weight 1985.09 g/mol [1][16]

| CAS Number | 37548-29-1 |[1][15][16] |

Table 2: Common Adducts in ESI-Mass Spectrometry

Adduct Ion Mass Shift (Da) Notes
Sodium (Na⁺) +22.99 Very common; can see [M+Na]⁺, [M+2Na]²⁺, etc.
Potassium (K⁺) +39.10 Common if potassium salts are present.
Ammonium (NH₄⁺) +18.03 Can be seen with ammonium-based buffers.

| Trifluoroacetic Acid (TFA) | +114.02 | Can form ion pairs, sometimes observed as [M+TFA+H]⁺. |

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of ACTH (22-39). Optimization may be required based on the specific column and HPLC system used.

  • Sample Preparation:

    • Reconstitute the lyophilized ACTH (22-39) peptide in HPLC-grade water or a suitable buffer to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm filter before injection to remove particulates.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Injection Volume: 10-20 µL.

  • Gradient Elution (Example):

    Time (min) % Mobile Phase B
    0 5
    25 65
    30 95
    35 95
    36 5

    | 40 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of ACTH (22-39) using LC-MS with Electrospray Ionization (ESI).

  • Sample Preparation:

    • Prepare the peptide sample as described in the HPLC protocol. For direct infusion, dilute the sample to ~10-100 pmol/µL in a solution of 50% acetonitrile, 50% water, and 0.1% formic acid.[9]

    • Note: Formic acid is preferred over TFA for MS as it causes less signal suppression.[6]

  • LC-MS Conditions:

    • Use an LC method similar to the one above, but replace TFA with 0.1% formic acid in both mobile phases.

    • Divert the flow to the mass spectrometer after the initial void volume.

  • Mass Spectrometer Settings (ESI-Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: Scan a range appropriate for the expected multiply charged ions (e.g., 400-2000 m/z).

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: Optimize based on instrument manufacturer's recommendations (e.g., 500°C).[17]

  • Data Analysis:

    • Examine the mass spectrum for peaks corresponding to the expected m/z values of the protonated peptide ([M+nH]ⁿ⁺). For ACTH (22-39) (MW ≈ 1985.1 Da), expect to see ions such as:

      • [M+2H]²⁺ ≈ 993.5 m/z

      • [M+3H]³⁺ ≈ 662.7 m/z

      • [M+4H]⁴⁺ ≈ 497.3 m/z

    • Use the deconvolution software provided with the instrument to calculate the intact molecular weight from the observed m/z peaks.

    • Compare the observed molecular weight to the theoretical weight (Table 1).

Visualizations

Peptide_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Validation cluster_results Data Interpretation cluster_conclusion Conclusion Receive Receive Commercial ACTH (22-39) Reconstitute Reconstitute Lyophilized Peptide (1 mg/mL) Receive->Reconstitute Filter Filter Sample (0.22 µm) Reconstitute->Filter HPLC Purity Check: RP-HPLC Filter->HPLC MS Identity Check: LC-MS Filter->MS Purity_Eval Evaluate Purity: >95%? HPLC->Purity_Eval Mass_Eval Evaluate Mass: Match Theoretical MW? MS->Mass_Eval Pass Peptide Validated: Proceed with Experiment Purity_Eval->Pass Yes Fail Validation Failed: Contact Supplier/ Troubleshoot Purity_Eval->Fail No Mass_Eval->Pass Yes Mass_Eval->Fail No

Caption: Workflow for validating commercial ACTH (22-39) peptides.

Mass_Spec_Troubleshooting Start Observed Mass ≠ Theoretical Mass CheckAdducts Check for common adducts (e.g., +23 Da for Na+) Start->CheckAdducts CheckCharge Verify correct charge state (m/z deconvolution) CheckAdducts->CheckCharge No Adducts Found Result Mass Identified? CheckAdducts->Result Adduct Found CheckMods Check for modifications (e.g., +1 Da Deamidation, +16 Da Oxidation) CheckCharge->CheckMods Charge State Correct CheckCharge->Result Error Corrected Calibrate Calibrate Mass Spectrometer CheckMods->Calibrate No Mods Found CheckMods->Result Modification ID'd Calibrate->Result

Caption: Troubleshooting logic for mass spectrometry discrepancies.

References

Dealing with proteolytic degradation of ACTH fragments in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the proteolytic degradation of Adrenocorticotropic Hormone (ACTH) and its fragments in plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the collection, processing, and analysis of plasma samples for ACTH measurement.

Question: My ACTH concentrations are consistently lower than expected. What could be the cause?

Answer: Lower-than-expected ACTH concentrations are a common issue, often stemming from preanalytical variables that lead to peptide degradation. Consider the following factors:

  • Sample Handling Temperature: ACTH is highly susceptible to enzymatic degradation at room temperature.[1][2][3] Blood samples should be collected in pre-chilled tubes and kept on ice.[4][5][6][7] Transport to the laboratory should also be under refrigerated conditions.[1][8]

  • Time to Centrifugation: Prompt separation of plasma from blood cells is crucial to minimize proteolytic activity.[1] Ideally, centrifugation should occur as soon as possible after collection.[4][5][6]

  • Inadequate Protease Inhibition: The type and concentration of anticoagulants and protease inhibitors used are critical. EDTA is a standard anticoagulant that inhibits metalloproteases.[1] For enhanced stability, the addition of a serine protease inhibitor like aprotinin (B3435010) may be considered, although its effectiveness can be temperature-dependent.[1][8]

  • Sample Storage: If not analyzed immediately, plasma samples should be frozen to halt enzymatic activity.[4][6]

Question: I am observing high variability between replicate ACTH measurements from the same sample. What are the potential sources of this variability?

Answer: High variability in replicate measurements can be attributed to inconsistent sample processing and the inherent instability of ACTH.

  • Inconsistent Thawing: If samples are frozen, ensure they are thawed uniformly and quickly before analysis. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

  • Assay Specificity: Different immunoassays may have varying cross-reactivity with ACTH fragments.[9][10] The presence of different fragments due to degradation can lead to inconsistent results depending on the antibody epitopes recognized by the assay.[9][11][12] Consider using a highly specific assay, such as a sandwich ELISA or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which can differentiate between intact ACTH and its fragments.[9][11]

  • Pulsatile Secretion: ACTH is secreted in a pulsatile manner, leading to physiological variations in its plasma concentration.[13] While this is a biological factor, inconsistent timing of sample collection can contribute to variability in measurements.

Question: Can the type of collection tube affect my ACTH stability?

Answer: Yes, the choice of collection tube is a critical preanalytical factor.

  • Anticoagulant: EDTA-containing tubes (lavender top) are recommended as EDTA chelates divalent cations, thereby inhibiting metalloproteases.[1]

  • Protease Inhibitors: For maximum stability, especially when immediate processing is not possible, collection tubes containing a protease inhibitor cocktail or a specific inhibitor like aprotinin can be used.[1][14]

  • Material: Using plastic or siliconized glass tubes is advisable as ACTH can adhere to non-siliconized glass surfaces, leading to falsely low measurements.[13][15]

Frequently Asked Questions (FAQs)

What is ACTH and why is it unstable in plasma?

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland that stimulates the production of cortisol by the adrenal glands.[13][16][17] In blood, ACTH is susceptible to degradation by various endogenous proteases, such as serine proteases, cysteine proteases, and metalloproteases.[1][14] This proteolytic activity begins immediately after blood collection and leads to the cleavage of ACTH into smaller, often inactive, fragments.[18][19]

What are the primary cleavage sites of ACTH in plasma?

Endogenous proteases can cleave ACTH at multiple sites. A common degradation pathway involves the N-terminal region, leading to the formation of fragments like α-melanocyte-stimulating hormone (α-MSH, residues 1-13) and corticotropin-like intermediate peptide (CLIP, residues 18-39).[18] The biological activity of ACTH resides primarily in the N-terminal 1-24 sequence.[18]

How do temperature and time affect ACTH stability?

Both temperature and the time between blood collection and plasma separation significantly impact ACTH stability. Lower temperatures slow down the activity of proteolytic enzymes.[1] Studies have shown that ACTH is more stable when samples are kept at 4°C compared to room temperature.[1][2] The duration of exposure to these temperatures is also critical; the longer the sample remains unchilled and uncentrifuged, the greater the extent of degradation.[2][3][20]

What is the role of protease inhibitors in stabilizing ACTH?

Protease inhibitors are compounds that block the activity of proteases. In the context of ACTH analysis, they are used to prevent its degradation in plasma samples. EDTA, a common anticoagulant, inhibits metalloproteases.[1] Aprotinin is a serine protease inhibitor that can provide additional protection.[1] For comprehensive inhibition, a cocktail of different protease inhibitors may be used.[14]

How do different analytical methods (Immunoassay vs. LC-MS/MS) affect the measurement of ACTH and its fragments?

Immunoassays, such as ELISA, use antibodies to detect ACTH. The specificity of these assays depends on the epitope recognized by the antibodies. Some immunoassays may cross-react with ACTH fragments, leading to an overestimation of intact, biologically active ACTH.[9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific method that can distinguish between intact ACTH and its various fragments based on their mass-to-charge ratio, providing a more accurate quantification of the full-length hormone.[9][11]

Quantitative Data Summary

The following tables summarize the stability of ACTH under various preanalytical conditions as reported in the literature.

Table 1: Stability of ACTH in Whole Blood Under Different Storage Conditions

Anticoagulant/InhibitorStorage TemperatureDuration of StabilityReference
EDTA4°C8 hours[8]
EDTA + Aprotinin4°C4 hours[8]
EDTA + Aprotinin22°C (Room Temperature)2 hours[8]
EDTARoom Temperature6 hours[3][20]
EDTA4°CAt least 8 hours[2][3][20]

Table 2: Effect of Delayed Centrifugation on ACTH Concentration

Storage Temperature Before CentrifugationDelay in CentrifugationChange in ACTH ConcentrationReference
4°CUp to 8 hours<5% change[2]
Room Temperature4 hours8.1 ± 5.0% decrease (centrifuged immediately) vs. 12.4 ± 2.9% decrease (uncentrifuged)[2]
Room TemperatureUp to 4 hoursNo significant impact with Roche Elecsys immunoassay[21]

Experimental Protocols

Protocol 1: Optimal Blood Collection and Plasma Processing for ACTH Analysis

  • Preparation: Label pre-chilled plastic lavender-top (EDTA) tubes.[4][5][6][7]

  • Venipuncture: Collect blood directly into the pre-chilled EDTA tube.

  • Immediate Chilling: Immediately place the collected blood tube on ice or in a refrigerated rack.[5][6][7]

  • Transport: Transport the sample to the laboratory on ice as soon as possible.[1][4]

  • Centrifugation: Centrifuge the blood sample at 4°C within one hour of collection.[1][2][4] A refrigerated centrifuge is preferred.[4]

  • Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a pre-chilled, labeled polypropylene (B1209903) tube.

  • Storage: If not for immediate analysis, freeze the plasma sample at -20°C or -80°C.[4][6] Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of ACTH

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the plasma sample to remove larger proteins. Vortex briefly and incubate on ice.

  • Centrifugation: Centrifuge the sample at a high speed in a refrigerated centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the peptides to a new tube.

  • Evaporation: Evaporate the organic solvent from the supernatant using a vacuum centrifuge or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried peptide extract in a mobile phase-compatible solution.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

ACTH_Degradation_Pathway POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH Cleavage ACTH Intact ACTH (1-39) Biologically Active Pro_ACTH->ACTH Cleavage alpha_MSH α-MSH (1-13) ACTH->alpha_MSH Cleavage CLIP CLIP (18-39) ACTH->CLIP Cleavage Fragments Other Fragments ACTH->Fragments Cleavage Proteases Plasma Proteases (Serine, Cysteine, Metallo-) Proteases->ACTH

Caption: Proteolytic processing of POMC and subsequent degradation of ACTH.

Troubleshooting_Workflow Start Start: Inaccurate ACTH Results Check_Handling Review Sample Collection & Handling Start->Check_Handling Check_Storage Verify Sample Storage Conditions Start->Check_Storage Check_Assay Evaluate Assay Method Start->Check_Assay Temp_Time Temperature & Time Pre-Centrifugation? Check_Handling->Temp_Time Inhibitors Adequate Protease Inhibitors Used? Check_Handling->Inhibitors Freeze_Thaw Repeated Freeze-Thaw Cycles? Check_Storage->Freeze_Thaw Assay_Specificity Immunoassay or LC-MS/MS? Check_Assay->Assay_Specificity Optimize_Collection Action: Implement Strict Cold Chain & Timely Processing Temp_Time->Optimize_Collection Yes Use_Inhibitors Action: Use Tubes with Protease Inhibitors Inhibitors->Use_Inhibitors No Aliquot_Samples Action: Aliquot Plasma Before Freezing Freeze_Thaw->Aliquot_Samples Yes Consider_LCMS Action: Consider LC-MS/MS for Higher Specificity Assay_Specificity->Consider_LCMS Immunoassay (if issues persist)

Caption: Troubleshooting workflow for inaccurate ACTH measurements.

References

Validation & Comparative

A Comparative Analysis of the Steroidogenic Potency of ACTH (1-24) versus ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the steroidogenic activities of two distinct fragments of the adrenocorticotropic hormone (ACTH): the N-terminal fragment ACTH (1-24) and the C-terminal fragment ACTH (22-39). The following sections present a comprehensive analysis of their mechanisms of action, quantitative potency, and the experimental protocols used to elucidate their functions, supported by experimental data from peer-reviewed literature.

Executive Summary

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological regulator of glucocorticoid production in the adrenal cortex.[1] Its biological activity is primarily attributed to the N-terminal sequence. This guide demonstrates that while ACTH (1-24) is a potent agonist of steroidogenesis, ACTH (22-39) is functionally an inhibitor.

  • ACTH (1-24) (Tetracosactide/Cosyntropin): This fragment comprises the biologically active region of the native ACTH molecule.[1] It directly stimulates the synthesis and secretion of corticosteroids, such as cortisol and corticosterone (B1669441), from adrenocortical cells.[1] Its action is mediated through the melanocortin 2 receptor (MC2R).[1]

  • ACTH (22-39): This C-terminal fragment is a component of what is known as corticotropin-inhibiting peptide (CIP), which corresponds to ACTH (7-38).[2] Contrary to the stimulatory action of ACTH (1-24), this C-terminal portion of ACTH is devoid of intrinsic steroidogenic activity and acts as an antagonist, inhibiting the steroidogenic effects of full-length ACTH and its active fragments.[2][3]

Quantitative Comparison of Bioactivity

The following table summarizes the contrasting activities and potencies of ACTH (1-24) and C-terminal ACTH fragments. Direct quantitative data for ACTH (22-39) is limited; therefore, data for the well-characterized inhibitory fragment ACTH (7-38) is used as a proxy.

FeatureACTH (1-24)ACTH (22-39) / ACTH (7-38)
Primary Action Steroidogenesis AgonistSteroidogenesis Antagonist/Inhibitor
Target Receptor Melanocortin 2 Receptor (MC2R)Melanocortin 2 Receptor (MC2R)
Signaling Mechanism Activates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA).[1]Competitively inhibits ACTH binding to MC2R, preventing cAMP production.[2][4]
Potency (Agonist) Potent stimulator of corticosterone/cortisol production.Devoid of intrinsic stimulatory activity.[3]
Potency (Antagonist) Not ApplicableInhibits ACTH-induced corticosterone production at concentrations of 0.455 µM and 4.55 µM (for ACTH 7-38).[2]
Other Reported IC50 Not ApplicableOther peptide MC2R antagonists show IC50 values in the range of 38-66 nM for inhibition of cAMP or receptor activity.[4][5]

Signaling Pathways

The differential effects of ACTH (1-24) and ACTH (22-39) on adrenal cells are rooted in their distinct interactions with the MC2R and the subsequent intracellular signaling cascades.

cluster_EC_Space Extracellular Space cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion ACTH_1_24 ACTH (1-24) MC2R MC2R ACTH_1_24->MC2R Binds & Activates AC Adenylyl Cyclase MC2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA (inactive) cAMP->PKA Activates PKA_a PKA (active) Cholesterol Cholesterol Droplets PKA_a->Cholesterol Mobilizes StAR StAR Protein PKA_a->StAR Phosphorylates & Upregulates Cholesterol->StAR P450scc P450scc StAR->P450scc Transports Cholesterol Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Steroidogenesis Cascade Steroidogenesis Cascade Pregnenolone->Steroidogenesis Cascade Enters

Caption: Agonistic signaling pathway of ACTH (1-24) in adrenocortical cells.

cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ACTH_1_24 ACTH (1-24) MC2R MC2R ACTH_1_24->MC2R ACTH_22_39 ACTH (22-39) ACTH_22_39->MC2R Binds & Blocks AC Adenylyl Cyclase MC2R->AC Activation Blocked No_Signal No Signal Transduction

Caption: Antagonistic action of ACTH (22-39) at the MC2R, inhibiting ACTH (1-24) binding.

Experimental Protocols

The following is a detailed methodology for an in vitro assay designed to compare the steroidogenic effects of ACTH (1-24) and ACTH (22-39) using isolated rat adrenal cells.

Isolation of Rat Adrenocortical Cells

This protocol is adapted from established methods for preparing isolated rat adrenal cells.[6][7]

  • Materials:

    • Male Sprague-Dawley rats (200-250g)

    • Krebs-Ringer bicarbonate buffer with 0.2% glucose and 0.5% bovine serum albumin (KRBGA)

    • Collagenase type II (1 mg/mL in KRBGA)

    • Trypsin inhibitor (0.1 mg/mL in KRBGA)

    • 70 µm cell strainer

  • Procedure:

    • Euthanize rats and aseptically remove adrenal glands.

    • Trim away fat and connective tissue in cold KRBGA buffer.

    • Mince the adrenal glands into fine pieces.

    • Incubate the minced tissue in collagenase solution at 37°C for 30-40 minutes with gentle agitation.

    • Disperse the cells by gently pipetting the suspension up and down.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Wash the cells twice by centrifugation (100 x g for 10 minutes) and resuspension in fresh KRBGA buffer.

    • Resuspend the final cell pellet in KRBGA containing trypsin inhibitor.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust cell density to 2-5 x 10^5 cells/mL.

Steroidogenesis Assay
  • Materials:

    • Isolated adrenal cell suspension

    • ACTH (1-24) stock solution

    • ACTH (22-39) stock solution

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Pipette 100 µL of the adrenal cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of ACTH (1-24) to test a range of concentrations (e.g., 10^-12 M to 10^-8 M) to determine its EC50.

    • For the inhibition assay, select a concentration of ACTH (1-24) that produces a submaximal but robust response (e.g., its EC80).

    • Prepare serial dilutions of the antagonist, ACTH (22-39) (e.g., 10^-9 M to 10^-5 M).

    • Add the various concentrations of ACTH (22-39) to the wells, followed shortly by the fixed concentration of ACTH (1-24).

    • Include control wells: cells only (basal production), cells with ACTH (1-24) only (stimulated production), and cells with ACTH (22-39) only.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 2 hours.

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for corticosterone measurement.

Quantification of Corticosterone

The concentration of corticosterone in the supernatant can be measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[8][9] Commercial ELISA kits are widely available and offer a non-radioactive method for quantification.[10]

  • General ELISA Principle:

    • The assay is based on the competition between corticosterone in the sample and a known amount of enzyme-labeled corticosterone for a limited number of binding sites on an antibody-coated plate.

    • The amount of enzyme-labeled corticosterone bound to the antibody is inversely proportional to the concentration of corticosterone in the sample.

    • A substrate is added, and the resulting color development is measured using a microplate reader.

    • A standard curve is generated using known concentrations of corticosterone, from which the concentrations in the experimental samples are interpolated.

cluster_prep Cell Preparation cluster_assay Steroidogenesis Assay cluster_quant Quantification A Adrenal Gland Excision B Mincing & Digestion (Collagenase) A->B C Cell Filtration & Washing B->C D Cell Counting & Resuspension C->D E Plate Cells (2-5x10^5/mL) D->E F Add Peptides: 1. ACTH(1-24) Dose-Response 2. ACTH(22-39) + ACTH(1-24) E->F G Incubate (2h, 37°C, 5% CO2) F->G H Centrifuge & Collect Supernatant G->H I Corticosterone ELISA/RIA H->I J Data Analysis: - EC50 for ACTH(1-24) - IC50 for ACTH(22-39) I->J

References

Differential Effects of ACTH (22-39) and alpha-MSH on the Melanocortin 4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of two peptides, Adrenocorticotropic Hormone (22-39) (ACTH (22-39)) and alpha-Melanocyte Stimulating Hormone (α-MSH), on the melanocortin 4 receptor (MC4R). The MC4R is a pivotal G protein-coupled receptor (GPCR) in the central nervous system, playing a crucial role in regulating energy homeostasis, appetite, and body weight. Understanding how different ligands interact with and modulate this receptor is paramount for the development of therapeutics targeting obesity and other metabolic disorders.

This comparison reveals a stark contrast in the activity of these two peptides at the MC4R. While α-MSH is a well-established endogenous agonist, experimental evidence indicates that the C-terminal fragment of ACTH, ACTH (22-39), is inactive as an agonist for MC4R-mediated signaling.

Quantitative Comparison of Ligand Effects at MC4R

The following tables summarize the quantitative data on the binding affinity and functional potency of α-MSH at the human MC4R. In contrast, ACTH (22-39) has been shown to lack agonist activity in key signaling pathways.

Table 1: Binding Affinity at Human MC4R

LigandBinding Affinity (Ki)RadioligandCell TypeReference
α-MSH51 nM[125I]NDP-α-MSHNot Specified[1][2]
ACTH (22-39)Not Determined (Inactive)--

Table 2: Functional Activity at Human MC4R - Gs/cAMP Signaling

LigandPotency (EC50)Assay TypeCell TypeReference
α-MSH~14 nM - 23 nMcAMP AccumulationN2AHA-MC4R-GFP, HEK293[3][4]
ACTH (22-39)No Agonist ActivitycAMP AccumulationNot Specified

Table 3: Functional Activity at Human MC4R - β-Arrestin-2 Recruitment

LigandPotency (EC50)Assay TypeCell TypeReference
α-MSH~450 nMNanoluciferase ComplementationNot Specified
ACTH (22-39)Not Determined (Inactive)--

Note: Discrepancies in reported EC50 values for α-MSH can arise from different experimental conditions, cell lines, and assay technologies.

Signaling Pathways and Experimental Workflows

The differential effects of α-MSH and ACTH (22-39) stem from their distinct interactions with the MC4R, leading to the activation or lack thereof of downstream signaling cascades.

MC4R Signaling Pathway Activated by α-MSH

α-MSH binding to the MC4R primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, ultimately leading to a reduction in food intake and an increase in energy expenditure.[5] The MC4R can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[5][6]

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates beta_arrestin β-Arrestin MC4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts alpha_MSH α-MSH alpha_MSH->MC4R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Food Intake, Increased Energy Expenditure) PKA->Response Phosphorylates Downstream Targets

Caption: Signaling pathway of MC4R activation by α-MSH.

Experimental Workflow: GPCR Functional Assay (cAMP Accumulation)

The following diagram illustrates a typical workflow for a cell-based assay to measure cAMP production upon GPCR activation.

Experimental_Workflow start Start cell_culture Culture cells expressing MC4R start->cell_culture seeding Seed cells into assay plate cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 stimulation Stimulate cells with α-MSH or ACTH (22-39) at various concentrations incubation1->stimulation incubation2 Incubate for a defined period stimulation->incubation2 lysis Lyse cells and add detection reagents incubation2->lysis measurement Measure cAMP levels (e.g., luminescence, fluorescence) lysis->measurement analysis Data analysis: Generate dose-response curves and calculate EC50 measurement->analysis end End analysis->end

Caption: General workflow for a cAMP accumulation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of ligands with the MC4R.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) expressing the human MC4R.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the cell membrane preparation, a constant concentration of a radiolabeled MC4R ligand (e.g., [125I]NDP-α-MSH), and varying concentrations of the unlabeled competitor ligand (α-MSH or ACTH (22-39)).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the competitor ligand concentration.

  • Determine the IC50 value (the concentration of competitor ligand that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the Gs-cAMP signaling pathway.

1. Cell Culture and Seeding:

  • Culture cells expressing the human MC4R (e.g., HEK293 or CHO cells) in a suitable medium.

  • Seed the cells into a 96-well or 384-well assay plate and incubate overnight.

2. Agonist Stimulation:

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test ligand (α-MSH or ACTH (22-39)) to the wells.

  • Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), luminescence (e.g., GloSensor), or ELISA.

4. Data Analysis:

  • Plot the measured signal (proportional to cAMP concentration) against the ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response) and the Emax (the maximum response).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

1. Cell Line and Reagents:

  • Use a cell line engineered to express the MC4R fused to one component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component. Several commercial systems are available, such as PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific).

2. Assay Procedure:

  • Seed the engineered cells into an assay plate and incubate.

  • Add varying concentrations of the test ligand (α-MSH or ACTH (22-39)) to the wells.

  • Incubate the plate for a specified period to allow for β-arrestin recruitment.

  • Add the detection reagents provided with the assay kit.

3. Signal Detection and Analysis:

  • Measure the signal (e.g., luminescence or fluorescence) generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.

  • Plot the signal against the ligand concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

Conclusion

The evidence strongly indicates that α-MSH is a potent agonist of the MC4R, activating the canonical Gs/cAMP pathway and inducing β-arrestin recruitment. In stark contrast, the ACTH fragment (22-39) does not exhibit agonist activity at the MC4R. This differential effect underscores the high degree of specificity in the interaction between ligands and the MC4R. For researchers and drug development professionals, this distinction is critical. While α-MSH and its analogs represent a promising avenue for the development of MC4R agonists for conditions like obesity, ACTH (22-39) is not a candidate for direct MC4R activation. These findings highlight the importance of evaluating the activity of specific peptide fragments rather than assuming the properties of the parent molecule.

References

A Comparative Analysis of ACTH Fragments on Adrenal Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Steroidogenic Effects of Adrenocorticotropic Hormone (ACTH) Fragments

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of adrenal steroidogenesis, stimulating the production of glucocorticoids, mineralocorticoids, and androgens. While the full-length peptide, ACTH(1-39), and its biologically active fragment, ACTH(1-24) (tetracosactide), are well-characterized, various shorter ACTH fragments also exhibit distinct biological activities. This guide provides a comparative analysis of the effects of key ACTH fragments on adrenal steroid profiling, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Data Presentation: Comparative Steroidogenic Potency of ACTH Fragments

The steroidogenic activity of ACTH fragments is primarily mediated through the melanocortin-2 receptor (MC2R) in the adrenal cortex. The potency and efficacy of these fragments in stimulating the production of key adrenal steroids—cortisol, aldosterone, and dehydroepiandrosterone (B1670201) (DHEA)—can vary significantly.

While comprehensive head-to-head comparative data for all fragments on a full steroid panel in a single human cell line study is limited, the available evidence allows for a qualitative and semi-quantitative comparison. ACTH(1-24) is the most potent and efficacious fragment for stimulating the production of all major classes of adrenal steroids.[1][2][3] Shorter fragments, such as ACTH(1-17), retain significant steroidogenic activity, while fragments like ACTH(4-10) are generally considered to have minimal to no direct steroidogenic effects.

Below is a summary of the relative potencies based on available literature. It is important to note that absolute values can vary depending on the experimental system (e.g., primary cells vs. cell lines, species of origin).

ACTH FragmentRelative Potency for Cortisol ProductionRelative Potency for Aldosterone ProductionRelative Potency for DHEA ProductionKey Characteristics
ACTH(1-24) ++++++++++++Full agonist, considered the standard for adrenal stimulation.[1][2][3]
ACTH(1-17) ++++++++Significant steroidogenic activity, but generally less potent than ACTH(1-24).
ACTH(1-13) +++++Further reduced potency compared to ACTH(1-17).
ACTH(4-10) ---Generally considered inactive in terms of direct steroidogenesis.[4]

Relative potency is indicated on a scale from - (inactive) to ++++ (highest potency).

Dose-Response Characteristics of ACTH(1-24) on Adrenal Steroid Production in Humans:

A study in normal human volunteers demonstrated a clear dose-response relationship for ACTH(1-24) on the secretion of cortisol, aldosterone, and DHEA.[2] The minimal effective dose to stimulate all three steroids was found to be extremely low, with DHEA showing the highest sensitivity to corticotropin (B344483) stimulation.[2]

SteroidMinimal Effective Dose (µg)Maximal Effective Dose (µg)
Cortisol 0.031.0
Aldosterone 0.0325.0
DHEA 0.011.0

Data adapted from a study on normal human volunteers.[2]

Experimental Protocols

To enable researchers to replicate and build upon existing findings, detailed methodologies for key experiments are provided below.

In Vitro Adrenal Cell Steroidogenesis Assay

This protocol outlines a general procedure for assessing the steroidogenic response of primary human adrenal cells or the human adrenal carcinoma cell line NCI-H295R to ACTH fragments.

1. Cell Culture and Plating:

  • Primary Human Adrenal Cells: Isolate cells from adrenal tissue by enzymatic digestion (e.g., collagenase). Culture in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, and selenium). Plate cells in 24-well plates at a density of approximately 2-5 x 10^5 cells/well. Allow cells to adhere and recover for 24-48 hours.

  • NCI-H295R Cells: Maintain cells in DMEM/F12 supplemented with Nu-Serum or a similar serum replacement, and antibiotics. Plate cells in 24-well plates and grow to approximately 80% confluency.

2. Starvation/Pre-incubation:

  • Prior to stimulation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal steroid production.

3. Stimulation with ACTH Fragments:

  • Prepare a dilution series of the ACTH fragments (e.g., ACTH(1-24), ACTH(1-17), ACTH(4-10)) in the serum-free medium.

  • Remove the starvation medium from the cells and add the medium containing the different concentrations of ACTH fragments. Include a vehicle control (medium without ACTH fragment).

  • Incubate the cells for a specified period, typically 24 or 48 hours, at 37°C in a humidified incubator with 5% CO2.

4. Sample Collection:

  • After the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

5. Steroid Quantification:

  • Analyze the steroid concentrations in the supernatant using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the simultaneous and sensitive quantification of a wide range of steroids, including cortisol, aldosterone, DHEA, androstenedione, and their precursors.

cAMP Production Assay

This protocol measures the activation of the primary downstream signaling pathway of the MC2R.

1. Cell Culture and Plating:

  • Follow the same procedure as for the steroidogenesis assay.

2. Stimulation:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

  • Add the different concentrations of ACTH fragments to the cells and incubate for a short period, typically 15-30 minutes.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Normalize the cAMP levels to the total protein concentration in each well.

  • Plot the cAMP concentration against the log of the ACTH fragment concentration to determine the EC50 value (the concentration of the fragment that produces 50% of the maximal response). In normal human adrenocortical cells, the estimated EC50 for ACTH(1-24) for cAMP production is approximately 437 pg/ml.[1]

Mandatory Visualization

Signaling Pathways of ACTH Fragments on Adrenal Steroidogenesis

ACTH_Signaling cluster_intracellular Intracellular Space ACTH(1-24) ACTH(1-24) MC2R MC2R ACTH(1-24)->MC2R High Affinity ACTH(1-17) ACTH(1-17) ACTH(1-17)->MC2R Moderate Affinity ACTH(4-10) ACTH(4-10) ACTH(4-10)->MC2R No/Low Affinity AC Adenylyl Cyclase MC2R->AC MRAP MRAP cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates StAR StAR (Cholesterol Transport) PKA->StAR Phosphorylates & Upregulates Enzymes Steroidogenic Enzymes (P450scc, etc.) PKA->Enzymes Upregulates Transcription Steroids Cortisol, Aldosterone, Androgens StAR->Steroids Increases Substrate Availability Enzymes->Steroids Catalyzes Synthesis Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Adrenal Cells or NCI-H295R Cell Line Plate Plate Cells in 24-well Plates Culture->Plate Starve Serum Starvation (12-24h) Plate->Starve Prepare_Fragments Prepare Dilution Series of ACTH Fragments Stimulate Incubate Cells with ACTH Fragments (24-48h) Starve->Stimulate Prepare_Fragments->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant Quantify Quantify Steroids using LC-MS/MS Collect_Supernatant->Quantify Analyze_Data Data Analysis and Comparison Quantify->Analyze_Data

References

Unraveling the Melanocortin Receptor Selectivity of ACTH(22-39): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the melanocortin receptor selectivity profile of the adrenocorticotropic hormone (ACTH) fragment, ACTH(22-39). Experimental data for full-length ACTH(1-39) and other relevant fragments are presented to offer a comprehensive understanding of structure-activity relationships within the melanocortin system.

The C-terminal fragment of ACTH, spanning amino acids 22-39, demonstrates a stark lack of affinity and functional activity at the melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). This is in sharp contrast to the full-length peptide and its N-terminal fragments, which are known to be the primary determinants of melanocortin receptor activation.

Comparative Binding Affinity and Functional Activity

Experimental evidence strongly indicates that ACTH(22-39) does not interact with the melanocortin receptors that are responsive to α-melanocyte-stimulating hormone (α-MSH) and other ACTH fragments. A key study demonstrated that ACTH(22-39) did not displace the radioligand [¹²⁵I-Tyr2][Nle4,d-Phe7]α-MSH from MC1, MC3, MC4, or MC5 receptors, even at a high concentration of 100 µM. This suggests a negligible binding affinity.

Furthermore, functional assays have corroborated these findings. Research on the MC4 receptor has shown that ACTH(22-39) neither stimulates cyclic adenosine (B11128) monophosphate (cAMP) accumulation nor inhibits ACTH-stimulated cAMP production in cells expressing the MC4 receptor. This lack of agonistic or antagonistic activity underscores the inert nature of this C-terminal fragment at this particular receptor subtype.

In contrast, full-length ACTH(1-39) and its N-terminal fragment ACTH(1-24) exhibit broad-spectrum agonist activity across the melanocortin receptor family, with the notable exception that only ACTH peptides can activate the MC2 receptor. The first 13 amino acids of ACTH, which are identical to α-MSH, are crucial for the activation of MC1, MC3, MC4, and MC5 receptors. The biological activity of the ACTH molecule is primarily dependent on its first 24 amino-terminal amino acids, with fragments shorter than 20 amino acids being largely inactive. While the C-terminal portion (residues 25-39) is important for the stability and half-life of the ACTH molecule, it does not contribute to receptor binding and activation.

The following table summarizes the available quantitative data for the binding affinities (Ki) and functional activities (EC50) of ACTH(1-39), ACTH(1-24), and α-MSH at the human melanocortin receptors, highlighting the absence of data for ACTH(22-39) due to its lack of activity.

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
ACTH(1-39) hMC1R~1.0 - 10~0.1 - 1.0
hMC2R~0.057~0.057
hMC3R~10 - 100~1.0 - 10
hMC4R~10 - 100~1.0 - 10
hMC5R~100 - 1000~10 - 100
ACTH(1-24) hMC1R~0.1 - 1.0~0.01 - 0.1
hMC2RPotent AgonistPotent Agonist
hMC3R~1.0 - 10~0.1 - 1.0
hMC4R~1.0 - 10~0.1 - 1.0
hMC5R~10 - 100~1.0 - 10
α-MSH hMC1R~0.1 - 1.0~0.01 - 0.1
hMC2RNo ActivityNo Activity
hMC3R~1.0 - 10~0.1 - 1.0
hMC4R~1.0 - 10~0.1 - 1.0
hMC5R~10 - 100~1.0 - 10
ACTH(22-39) hMC1RNo significant bindingNo significant activity
hMC3RNo significant bindingNo significant activity
hMC4RNo significant bindingNo significant activity
hMC5RNo significant bindingNo significant activity

Note: The values presented are approximate ranges compiled from various sources and are intended for comparative purposes. Exact values can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of melanocortin receptor selectivity involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., ACTH(22-39)) to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype.

Methodology:

  • Cell Culture and Membrane Preparation: Cells stably or transiently expressing the melanocortin receptor of interest (e.g., HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I-Tyr2][Nle4,d-Phe7]α-MSH) is incubated with the cell membranes in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., ACTH(22-39)) are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to stimulate or inhibit the production of the second messenger cyclic adenosine monophosphate (cAMP) following receptor activation.

Methodology:

  • Cell Culture: Cells expressing the melanocortin receptor of interest are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compound. For antagonist testing, cells are co-incubated with a known agonist and the test compound.

  • cAMP Accumulation: The cells are incubated for a specific period to allow for cAMP production. The reaction is often performed in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the concentration of the compound that produces 50% of the maximal response (EC50) for agonists, or the concentration that inhibits 50% of the agonist response (IC50) for antagonists, is determined.

Signaling Pathway and Experimental Workflow Diagrams

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH MCR Melanocortin Receptor ACTH->MCR Binding G_protein Gs Protein MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Steroidogenesis, Pigmentation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Melanocortin Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (Expressing MCR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Filtration to Separate Bound/Unbound Ligand Incubation->Filtration Counting Gamma Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Absence of ACTH (22-39) Binding to MC1, MC3, and MC5 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the lack of binding affinity of the adrenocorticotropic hormone fragment, ACTH (22-39), to the melanocortin receptors MC1, MC3, and MC5. The data presented is based on competitive radioligand binding assays.

The melanocortin (MC) system, comprising five distinct G protein-coupled receptors (MC1R-MC5R), is a critical regulator of a wide range of physiological processes, including pigmentation, steroidogenesis, and energy homeostasis. While full-length ACTH (1-39) is the endogenous agonist for the MC2 receptor and can interact with other MC receptors, various fragments of ACTH exhibit differential binding profiles. This guide focuses on the C-terminal fragment ACTH (22-39) and its interaction with MC1, MC3, and MC5 receptors.

Comparative Binding Data

Experimental evidence from competitive binding assays demonstrates that the ACTH fragment (22-39) does not displace the potent, non-selective melanocortin agonist [¹²⁵I-Tyr2][Nle4, D-Phe7]α-MSH from MC1, MC3, or MC5 receptors.[1][2] This indicates a lack of a specific binding epitope for this fragment on these receptor subtypes.[1][3]

Receptor SubtypeLigandCell LineRadioligandResult
MC1ACTH (22-39)COS-1[¹²⁵I-Tyr2][Nle4, D-Phe7]α-MSHNo displacement at 100 µM concentration
MC3ACTH (22-39)COS-1[¹²⁵I-Tyr2][Nle4, D-Phe7]α-MSHNo displacement at 100 µM concentration
MC5ACTH (22-39)COS-1[¹²⁵I-Tyr2][Nle4, D-Phe7]α-MSHNo displacement at 100 µM concentration

Table 1: Summary of competitive binding assay results for ACTH (22-39) on MC1, MC3, and MC5 receptors. The data shows no competitive binding up to a concentration of 100 µM.[1][2]

Experimental Protocol: Competitive Radioligand Binding Assay

The validation of ACTH (22-39) binding, or lack thereof, was determined using a competitive radioligand binding assay. The following protocol provides a detailed methodology for this key experiment.[1]

  • Cell Culture and Transfection:

    • COS-1 cells were transiently and independently transfected with the human DNA for MC1, MC3, and MC5 receptors.[1]

  • Radioligand:

    • [¹²⁵I-Tyr2][Nle4, D-Phe7]α-MSH, a high-affinity, non-selective melanocortin receptor agonist, was used as the radioligand.[1]

  • Competitive Binding Assay:

    • Transfected COS-1 cells expressing the respective MC receptor subtypes were incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled competitor ligand, ACTH (22-39), were added to the incubation mixture, up to a concentration of 100 µM.[1][2]

    • The reaction was allowed to reach equilibrium.

  • Detection and Analysis:

    • Following incubation, the cells were washed to remove unbound radioligand.

    • The amount of bound radioactivity was quantified using a gamma counter.

    • The ability of ACTH (22-39) to displace the radioligand was measured. A lack of displacement indicates no binding to the receptor.

Visualizations

To further illustrate the experimental workflow and the relevant signaling pathway, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Analysis COS1 COS-1 Cells Transfection Transient Transfection (hMC1R, hMC3R, or hMC5R DNA) COS1->Transfection Expression Receptor Expression on Cell Surface Transfection->Expression Radioligand Add [¹²⁵I]NDP-α-MSH (Radioligand) Expression->Radioligand Competitor Add ACTH (22-39) (Unlabeled Competitor) Expression->Competitor Incubation Incubation to Equilibrium Radioligand->Incubation Competitor->Incubation Wash Wash Unbound Ligands Incubation->Wash Measure Measure Bound Radioactivity (Gamma Counter) Wash->Measure Result Determine Displacement Measure->Result

Figure 1. Experimental workflow for the competitive radioligand binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist α-MSH (Agonist) MC_Receptor MC1/MC3/MC5 Receptor Agonist->MC_Receptor Binds G_Protein Gαs Protein MC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 2. Canonical Gαs-coupled signaling pathway for MC1, MC3, and MC5 receptors activated by an agonist like α-MSH.

References

A Comparative Analysis of the In Vivo Metabolic Effects of ACTH (22-39) and Exenatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic effects of Adrenocorticotropic Hormone (22-39) (ACTH (22-39)), also known as β-cell tropin, and exenatide (B527673), a glucagon-like peptide-1 (GLP-1) receptor agonist. The information is compiled from preclinical and clinical studies to assist researchers and professionals in the fields of endocrinology, metabolism, and drug development in understanding the distinct mechanisms and metabolic consequences of these two peptides.

Introduction

Exenatide is a well-established therapeutic agent for type 2 diabetes, with a comprehensively characterized profile of metabolic benefits.[1][2][3] In contrast, ACTH (22-39) is a peptide fragment of ACTH that has been historically studied for its insulin (B600854) secretagogue and lipogenic properties, primarily in preclinical models.[1][3][4] This guide aims to juxtapose the known in vivo metabolic effects of these two molecules, highlighting the differences in their mechanisms of action and the breadth of supporting experimental data.

Comparative Data on In Vivo Metabolic Effects

The following tables summarize the key in vivo metabolic effects of ACTH (22-39) and exenatide based on available scientific literature.

Table 1: Effects on Glucose Homeostasis

ParameterACTH (22-39)Exenatide
Insulin Secretion Potent insulin secretagogue in rodents.[3][4][5]Enhances glucose-dependent insulin secretion.[1][2][3]
Glucagon (B607659) Secretion No significant data available.Suppresses inappropriately elevated glucagon secretion.[1][2][3]
Gastric Emptying No significant data available.Slows gastric emptying.[1][2][3]
Hepatic Glucose Production No significant data available.Reduces hepatic glucose production.[6]
Food Intake Stimulates feeding in fasted rats.[2]Reduces appetite and food intake.[1][2]
Body Weight Correlated with body weight in obese rhesus monkeys.[7]Promotes weight loss.[1][2]

Table 2: Effects on Lipid Metabolism

ParameterACTH (22-39)Exenatide
Lipogenesis Stimulates lipogenesis in rodent adipose tissue.[1][3]Reduces hepatic steatosis.[8][9]
Lipolysis No direct in vivo data; full-length ACTH has lipolytic effects.[6][10]Improves lipid profiles, including reductions in triglycerides and LDL cholesterol.[11]
Intramyocellular Lipids No significant data available.Ameliorates intramyocellular lipid deposition.[12][13]

Signaling Pathways and Mechanisms of Action

The mechanisms by which ACTH (22-39) and exenatide exert their metabolic effects are fundamentally different.

Exenatide acts as a GLP-1 receptor agonist.[1][2][3] Its effects are mediated through the activation of GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract. This activation leads to a cascade of downstream signaling events that regulate glucose and lipid metabolism.

exenatide_pathway cluster_pancreas Pancreatic β-cell cluster_brain Brain (Hypothalamus) cluster_stomach Stomach exenatide Exenatide glp1r GLP-1 Receptor exenatide->glp1r ac Adenylyl Cyclase glp1r->ac appetite ↓ Appetite glp1r->appetite gastric_emptying ↓ Gastric Emptying glp1r->gastric_emptying camp cAMP ac->camp pka Protein Kinase A camp->pka epac2 Epac2 camp->epac2 insulin ↑ Insulin Secretion pka->insulin epac2->insulin

Signaling pathway of exenatide via the GLP-1 receptor.

The signaling pathway for ACTH (22-39) is less defined. While it is known to stimulate insulin secretion, its specific receptor and downstream signaling cascade for its metabolic effects have not been fully elucidated. Historical research refers to it as "beta-cell-tropin," suggesting a direct action on pancreatic β-cells.[4][5] Its orexigenic effect appears to be independent of the melanocortin 4 receptor (MC4R).[2]

acth2239_pathway acth2239 ACTH (22-39) (β-cell tropin) receptor Unknown Receptor (Pancreatic β-cell) acth2239->receptor downstream Downstream Signaling receptor->downstream insulin ↑ Insulin Secretion downstream->insulin

Proposed mechanism of action for ACTH (22-39).

Experimental Protocols

Detailed experimental protocols for studying the in vivo metabolic effects of these compounds are crucial for data interpretation and replication.

Exenatide: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of exenatide on glucose tolerance in a mouse model.

ogtt_workflow start Fast mice overnight (12-16 hours) t0 t = -30 min: Administer Exenatide or Vehicle (subcutaneous) start->t0 t1 t = 0 min: Administer Glucose (oral gavage, e.g., 2 g/kg) t0->t1 t2 Collect blood samples at 0, 15, 30, 60, 90, 120 min post-glucose t1->t2 t3 Measure blood glucose levels t2->t3 t4 Analyze data (e.g., Area Under the Curve) t3->t4

Experimental workflow for an Oral Glucose Tolerance Test.

Materials:

  • Male C57BL/6J mice

  • Exenatide solution

  • Vehicle control (e.g., saline)

  • Glucose solution (e.g., 20% w/v in water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

Procedure:

  • Fasting: Mice are fasted overnight for 12-16 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein (t=0 min).

  • Drug Administration: Exenatide or vehicle is administered via subcutaneous injection 30 minutes prior to the glucose challenge.

  • Glucose Challenge: A glucose solution is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose bolus.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

ACTH (22-39): In Vivo Insulin Secretion in Rats (Historical Protocol)

This protocol is based on historical studies of "beta-cell-tropin" and is designed to assess its effect on insulin secretion.

Materials:

  • Male Wistar rats

  • ACTH (22-39) solution

  • Vehicle control

  • Anesthesia

  • Surgical instruments for pancreas perfusion (if applicable) or blood collection

  • Insulin ELISA kit

Procedure:

  • Animal Preparation: Rats are anesthetized. For in situ pancreas perfusion, the pancreas is surgically isolated and perfused with a buffered solution. For whole-animal studies, a catheter may be placed for blood sampling.

  • Drug Administration: ACTH (22-39) or vehicle is administered intravenously.

  • Blood/Perfusate Sampling: Blood or perfusate samples are collected at baseline and at various time points after administration of the peptide.

  • Insulin Measurement: Plasma or perfusate insulin concentrations are measured using an insulin-specific immunoassay.

  • Data Analysis: The change in insulin concentration from baseline is calculated to determine the secretagogue effect.

Conclusion

Exenatide and ACTH (22-39) both influence in vivo metabolism, but they operate through distinct mechanisms and have differing, and in some cases opposing, effects. Exenatide is a well-characterized GLP-1 receptor agonist with a broad spectrum of metabolic benefits, including improved glycemic control, weight loss, and favorable effects on lipid metabolism. Its mechanism of action is well-documented, and its clinical efficacy is supported by extensive research.

In contrast, the understanding of ACTH (22-39)'s metabolic role is based on more dated research. While identified as a potent insulin secretagogue and a lipogenic factor in preclinical models, its physiological relevance and therapeutic potential remain largely unexplored in a modern context. Furthermore, its reported effect of stimulating feeding contrasts with the appetite-suppressing action of exenatide. The lack of recent, comprehensive in vivo studies on ACTH (22-39) limits a direct and detailed comparison with exenatide.

For researchers and drug development professionals, this guide underscores the importance of mechanistic understanding and robust preclinical and clinical data in evaluating the therapeutic potential of metabolic modulators. While exenatide represents a successful example of a targeted, multi-faceted metabolic therapy, ACTH (22-39) remains a molecule of historical interest with an incompletely defined metabolic profile. Further research would be necessary to elucidate the full spectrum of its in vivo metabolic effects and to determine if it holds any therapeutic relevance in the current landscape of metabolic drug discovery.

References

Unraveling the Metabolic Ballet: Synergistic and Antagonistic Effects of ACTH(22-39) with Key Metabolic Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive investigation into the metabolic effects of the adrenocorticotropic hormone fragment ACTH(22-39), also known as β-cell tropin, reveals a complex interplay with key metabolic hormones—insulin (B600854), glucagon (B607659), and leptin. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these interactions, offering insights into potential therapeutic avenues for metabolic disorders.

Executive Summary

ACTH(22-39) exhibits significant, yet nuanced, interactions with major metabolic hormones. While it demonstrates insulin-like and insulin-secretagogue properties, its effects are not simply additive with insulin, suggesting a shared or overlapping signaling pathway. In contrast, ACTH(22-39) acts as a potent inhibitor of leptin expression and secretion in adipocytes, indicating an antagonistic relationship. The direct synergistic or antagonistic effects of ACTH(22-39) with glucagon on hepatic glucose output remain an area requiring further investigation, though their individual roles in glucose homeostasis are well-established. This guide will delve into the experimental evidence supporting these interactions, present quantitative data in a comparative format, and provide detailed experimental protocols for further research.

Comparative Analysis of Hormonal Interactions

The metabolic influence of ACTH(22-39) is most pronounced in its interaction with insulin and its effects on adipose tissue. The following sections and tables summarize the current understanding of these synergistic and antagonistic relationships.

ACTH(22-39) and Insulin: A Complex Synergy

ACTH(22-39) has been identified as a potent insulin secretagogue, stimulating the release of insulin from pancreatic β-cells.[1][2] Furthermore, it exhibits direct insulin-like activity on adipocytes, promoting lipogenesis.[1][3] However, a key finding is that the lipogenic effects of ACTH(22-39) and insulin are not additive, suggesting that they may converge on a common signaling pathway to regulate lipid metabolism.[1][3]

Table 1: Comparison of the Effects of ACTH(22-39) and Insulin on Adipocyte Metabolism

ParameterACTH(22-39) EffectInsulin EffectCombined Effect (ACTH(22-39) + Insulin)
Insulin Secretion Stimulates-Increased insulin levels due to ACTH(22-39) stimulation
Glucose Uptake Increases in brown adipocytes[4]IncreasesFurther investigation needed
Lipogenesis Stimulates[1][3]StimulatesNot additive, suggesting a shared pathway[1][3]
Lipolysis Full ACTH molecule induces lipolysis in rodents, but not humans[5]Inhibits-
ACTH(22-39) and Leptin: An Antagonistic Relationship

In contrast to its relationship with insulin, ACTH demonstrates a clear antagonistic effect on leptin, a key hormone in regulating appetite and energy expenditure. Studies have shown that ACTH and other pro-opiomelanocortin (POMC)-derived peptides are potent inhibitors of leptin expression and secretion in adipocytes.[6] This inhibition is mediated through melanocortin receptors and suggests a feedback loop where stress (which elevates ACTH) could suppress the satiety signals from leptin.

Table 2: Comparison of the Effects of ACTH and Leptin on Adipocyte Function

ParameterACTH EffectLeptin EffectCombined Effect
Leptin Expression Inhibits[6]-ACTH-mediated inhibition
Leptin Secretion Inhibits[6]-ACTH-mediated inhibition
Lipolysis Induces in rodents[5]ModulatesComplex interaction
ACTH(22-39) and Glucagon: An Indirect Interaction

Direct experimental evidence for a synergistic or antagonistic interaction between ACTH(22-39) and glucagon on hepatic glucose output is currently limited. However, their individual roles in glucose homeostasis are well-defined. Glucagon stimulates hepatic glucose production, while the full ACTH molecule can contribute to hyperglycemia in certain conditions, partly through cortisol release.[7] Given that ACTH(22-39) can stimulate insulin secretion, it may indirectly counteract the hyperglycemic effects of glucagon. Further research is necessary to elucidate the direct interplay between these two hormones at the hepatic level.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental approaches, the following diagrams are provided in Graphviz DOT language.

cluster_ACTH_Insulin ACTH(22-39) and Insulin Signaling ACTH_22_39 ACTH(22-39) Pancreatic_Beta_Cell Pancreatic β-Cell ACTH_22_39->Pancreatic_Beta_Cell stimulates ACTH_Receptor ACTH/MC Receptor ACTH_22_39->ACTH_Receptor Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Pancreatic_Beta_Cell->Insulin secretes Adipocyte Adipocyte Signaling_Cascade Shared Signaling Cascade Insulin_Receptor->Signaling_Cascade ACTH_Receptor->Signaling_Cascade Lipogenesis Lipogenesis Signaling_Cascade->Lipogenesis promotes

Caption: Signaling pathway of ACTH(22-39) and Insulin on adipocyte lipogenesis.

cluster_workflow Experimental Workflow: Investigating Synergistic Effects cluster_params Parameters Start Isolate Adipocytes or Pancreatic Islets Incubation Incubate with: - ACTH(22-39) - Insulin - Glucagon - Leptin - Combinations Start->Incubation Measurement Measure Key Parameters Incubation->Measurement Data_Analysis Analyze for Synergy, Antagonism, or Additive Effects Measurement->Data_Analysis p1 - Insulin/Leptin Secretion (ELISA) p2 - Glucose Uptake (Radiolabeled Glucose) p3 - Lipogenesis (Radiolabeled Precursors) p4 - Gene Expression (RT-qPCR)

Caption: Generalized experimental workflow for studying hormonal interactions.

Detailed Experimental Protocols

To facilitate further research, the following are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Measurement of Lipogenesis in Isolated Adipocytes

Objective: To determine the effect of ACTH(22-39) and insulin, alone and in combination, on the rate of lipid synthesis in primary adipocytes.

Materials:

  • Collagenase Type I

  • Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA) and 5 mM glucose

  • [3H]-glucose or [14C]-acetate

  • ACTH(22-39) peptide

  • Recombinant human insulin

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Adipocyte Isolation: Isolate primary adipocytes from rat epididymal fat pads by collagenase digestion.

  • Incubation: Resuspend isolated adipocytes in KRB buffer. Aliquot cell suspensions into vials and pre-incubate at 37°C.

  • Hormone Treatment: Add ACTH(22-39), insulin, or a combination of both to the respective vials. Include a control group with no hormone addition.

  • Radiolabeling: Add [3H]-glucose or [14C]-acetate to each vial and incubate for 2 hours at 37°C with gentle shaking.

  • Lipid Extraction: Terminate the incubation by adding Dole's reagent (isopropanol:heptane:1N H2SO4). Extract total lipids.

  • Quantification: Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Express results as nanomoles of glucose or acetate (B1210297) incorporated into lipids per 10^6 cells per hour. Compare the effects of individual hormones and their combination.

Protocol 2: Measurement of Leptin Secretion from Adipocyte Culture

Objective: To assess the inhibitory effect of ACTH on leptin secretion from cultured adipocytes.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Culture medium (DMEM with 10% FBS)

  • ACTH peptide

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for mouse leptin

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes to confluence and induce differentiation into mature adipocytes using the differentiation medium.

  • Hormone Treatment: Once differentiated, wash the cells with PBS and incubate in serum-free medium containing various concentrations of ACTH for 24 hours.

  • Sample Collection: Collect the culture medium from each well.

  • Leptin Quantification: Measure the concentration of leptin in the collected medium using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize leptin concentrations to the total protein content of the cells in each well. Express results as pg of leptin secreted per mg of cell protein.

Conclusion and Future Directions

The available evidence clearly positions ACTH(22-39) as a significant modulator of metabolic processes, with distinct synergistic and antagonistic relationships with insulin and leptin, respectively. The non-additive nature of its lipogenic effect with insulin warrants further investigation into the downstream signaling molecules. The potent inhibition of leptin by ACTH suggests a potential mechanism by which stress could contribute to metabolic dysregulation.

Future research should focus on elucidating the direct interaction between ACTH(22-39) and glucagon at the hepatic level. Furthermore, in vivo studies are needed to confirm the physiological relevance of the observed in vitro effects and to explore the therapeutic potential of targeting the ACTH(22-39) pathway in metabolic diseases such as obesity and type 2 diabetes. The experimental protocols provided herein offer a foundation for these future investigations.

References

Cross-Species Bioactivity of ACTH (22-39): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the adrenocorticotropic hormone fragment ACTH (22-39), also known as Corticotropin-Like Intermediate Lobe Peptide (CLIP) when referring to the slightly longer ACTH (18-39) fragment, across different species. While direct comparative studies are limited, this document synthesizes available experimental data to highlight known bioactivities and methodologies.

Introduction to ACTH (22-39)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating the adrenal cortex.[1][2][3] The biological activity for steroidogenesis is mainly located in the N-terminal region (1-24). The C-terminal fragment, ACTH (22-39), and the closely related CLIP (ACTH 18-39), have been investigated for other potential biological roles.[4][5] Research suggests that these peptides may have functions in the central nervous system and the pancreas.[6][7][8] However, their bioactivity and the mechanisms of action appear to vary between species, a critical consideration for translational research and drug development.

Comparative Bioactivity Data

Direct quantitative comparisons of ACTH (22-39) bioactivity across different species are scarce in the current scientific literature. The following tables summarize the available data, primarily focusing on activities in rats and providing context from studies on humans and mice where available.

Table 1: Pancreatic Bioactivity of ACTH Fragments

SpeciesPeptideBioactivityPotency/EfficacyExperimental System
RatCLIP (ACTH 18-39)Stimulates amylase and protein secretionDose-dependent, similar potency to secretin and carbamylcholineIsolated pancreatic lobules
RatACTH (25-39)No significant effect on amylase release-Isolated pancreatic lobules
MouseACTH (1-24) & (1-39)Stimulates insulin (B600854) secretionDose-dependentPrimary islets and MIN6 insulinoma cells[5][9][10]
HumanACTH (1-24)Stimulates insulin secretionTransient increase at basal glucosePerifused primary islets[5][9][10]

Table 2: Neuromodulatory Bioactivity of ACTH Fragments

SpeciesPeptideBioactivityEffect SizeExperimental System
RatCLIP (ACTH 18-39)Increases paradoxical sleep+20% increase at 10 ng (ICV)In vivo, intracerebroventricular injection
RatACTH (18-24)Increases paradoxical sleep+18% increaseIn vivo, intracerebroventricular injection
RatACTH (20-24)Increases paradoxical sleep+25% increaseIn vivo, intracerebroventricular injection
RatACTH (25-39)No effect on paradoxical sleep-In vivo, intracerebroventricular injection
HumanCLIP (ACTH 18-39)Implicated in behavioral, autonomic, and physiological functions-Immunohistochemical distribution in the brain[7]
RatCLIP (ACTH 18-39)Widespread immunoreactivity in the brain and hypophysis-Immunohistochemistry[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways and general experimental workflows used to assess the bioactivity of ACTH fragments.

ACTH_Pancreatic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH_Fragment ACTH (1-24)/ CLIP (18-39) MC2R MC2R (?) ACTH_Fragment->MC2R Mouse/Human (Insulin Secretion) GPCR Unknown GPCR ACTH_Fragment->GPCR Rat (Exocrine Secretion) AC Adenylyl Cyclase MC2R->AC Amylase_Secretion Amylase/Protein Secretion GPCR->Amylase_Secretion Stimulus-Secretion Coupling cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_influx Ca2+ Influx PKA->Ca_influx Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Ca_influx->Insulin_Secretion

Caption: Putative signaling pathways for ACTH fragments in pancreatic cells.

Pancreatic_Secretion_Workflow cluster_preparation Tissue Preparation cluster_incubation Incubation/Perifusion cluster_analysis Analysis Isolate_Pancreas Isolate Pancreas (Rat, Mouse, Human) Prepare_Lobules Prepare Pancreatic Lobules/Islets Isolate_Pancreas->Prepare_Lobules Incubate Static Incubation or Perifusion with ACTH (22-39)/CLIP Prepare_Lobules->Incubate Collect_Samples Collect Supernatant/ Perfusate Incubate->Collect_Samples Amylase_Assay Amylase Assay (e.g., Phadebas test) Collect_Samples->Amylase_Assay Protein_Assay Protein Assay (e.g., Radiolabeling) Collect_Samples->Protein_Assay Insulin_RIA Insulin Radioimmunoassay (RIA) or ELISA Collect_Samples->Insulin_RIA Data_Analysis Dose-Response Analysis Amylase_Assay->Data_Analysis Protein_Assay->Data_Analysis Insulin_RIA->Data_Analysis

Caption: General experimental workflow for assessing pancreatic secretion.

Sleep_Study_Workflow Animal_Prep Surgical Implantation of EEG/EMG Electrodes (Rat) Recovery Post-Surgical Recovery Animal_Prep->Recovery Baseline Baseline Sleep Recording Recovery->Baseline Injection Intracerebroventricular (ICV) Injection of ACTH (22-39)/ CLIP or Vehicle Baseline->Injection Recording Post-Injection Sleep Recording Injection->Recording Analysis Sleep Stage Scoring and Statistical Analysis Recording->Analysis

Caption: Experimental workflow for paradoxical sleep studies in rats.

Detailed Experimental Protocols

While complete, replicable protocols are not available in the reviewed literature, the following sections outline the general methodologies employed in key studies.

Pancreatic Secretion Assays

Objective: To determine the effect of ACTH (22-39) or CLIP on pancreatic exocrine (amylase, protein) or endocrine (insulin) secretion.

General Protocol (based on studies in rats, mice, and humans):

  • Tissue Preparation:

    • For exocrine secretion, the pancreas is isolated from the animal (e.g., male Wistar rats) and dissected into small lobules.[6]

    • For endocrine secretion, pancreatic islets are isolated by collagenase digestion from mice or human donors.[5][9][10] Alternatively, insulin-secreting cell lines like MIN6 can be used.[5][9][10]

  • Incubation/Perifusion:

    • Static Incubation: Pancreatic lobules or islets are placed in a buffer solution (e.g., Krebs-Henseleit) and incubated at 37°C with varying concentrations of the test peptide (e.g., CLIP at 10⁻⁹ to 10⁻⁶ M) for a defined period.[6]

    • Perifusion: Islets are placed in a perifusion chamber and continuously supplied with buffer. The test peptide is introduced into the buffer flow for a specific duration to observe the dynamics of secretion.[5][9][10]

  • Sample Collection: At the end of the incubation or at regular intervals during perifusion, the surrounding medium (supernatant or perfusate) is collected.

  • Quantification of Secreted Products:

    • Amylase: Amylase activity in the collected medium is measured using a chromogenic substrate assay (e.g., Phadebas amylase test).[6]

    • Protein: Total protein secretion can be quantified by measuring the release of radiolabeled proteins after pre-incubation with a labeled amino acid (e.g., ¹⁴C-leucine).[6]

    • Insulin: Insulin concentration is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][9][10]

  • Data Analysis: The amount of secreted product is normalized to the total tissue content or cell number and expressed as a percentage of the basal (unstimulated) secretion. Dose-response curves are generated to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Neuromodulatory Assays (Paradoxical Sleep)

Objective: To assess the effect of centrally administered ACTH (22-39) or CLIP on sleep patterns in rats.

General Protocol (based on studies in rats):

  • Animal Preparation: Male Wistar rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

  • Intracerebroventricular (ICV) Cannulation: A guide cannula is implanted into a cerebral ventricle (e.g., the lateral ventricle) to allow for direct administration of the peptide into the brain.

  • Experimental Procedure:

    • Following a recovery period, baseline sleep patterns are recorded for a set duration.

    • On the experimental day, a specific dose of the test peptide (e.g., 10 ng of CLIP) or vehicle is injected through the ICV cannula.

    • EEG and EMG are continuously recorded for several hours post-injection.

  • Data Analysis:

    • The recorded signals are visually or automatically scored to identify different sleep stages: wakefulness, slow-wave sleep (SWS), and paradoxical sleep (PS or REM sleep).

    • The duration and percentage of time spent in each sleep stage are calculated for the post-injection period and compared between the peptide-treated and vehicle-treated groups using statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The available evidence suggests that ACTH (22-39) and its related peptide, CLIP, exhibit bioactivity in the pancreas and the central nervous system. However, there is a significant lack of direct cross-species comparative studies. The effects observed in rats, such as the stimulation of pancreatic exocrine secretion and the modulation of paradoxical sleep, have not been quantitatively compared to other species, including humans. While studies in human and mouse islets show an effect of full-length ACTH on insulin secretion, the specific role of the C-terminal fragment remains to be elucidated and compared across species.

For drug development professionals and researchers, this highlights a critical knowledge gap. Future research should focus on:

  • Direct, quantitative comparisons of the bioactivity of ACTH (22-39) and CLIP in primary cells and tissues from different species.

  • Elucidation of the specific receptors and signaling pathways mediating the effects of these peptides in different species.

  • Investigation of the physiological relevance of these findings in vivo in various animal models.

A more comprehensive understanding of the species-specific bioactivity of ACTH (22-39) is essential for translating preclinical findings into potential therapeutic applications.

References

Differentiating Central and Peripheral Effects of ACTH (22-39): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the centrally-mediated versus peripheral effects of the adrenocorticotropic hormone fragment, ACTH (22-39). The information presented herein is based on available experimental data to assist researchers in understanding the distinct physiological roles of this peptide fragment.

Executive Summary

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide primarily known for its role in stimulating the adrenal cortex. However, specific fragments of ACTH can elicit distinct biological activities. This guide focuses on the C-terminal fragment ACTH (22-39), revealing a significant divergence in its effects depending on its site of action. Centrally, ACTH (22-39) has been demonstrated to be a potent stimulator of food intake in animal models, an effect that is notably independent of the well-characterized melanocortin 4 receptor (MC4R) pathway associated with full-length ACTH and its N-terminal fragments. In stark contrast, current evidence suggests that ACTH (22-39) is peripherally inactive, lacking the steroidogenic effects characteristic of full-length ACTH. This differentiation is critical for researchers investigating the therapeutic potential of ACTH-derived peptides.

Central vs. Peripheral Effects: A Tabular Comparison

The following tables summarize the known effects of ACTH (22-39) when administered centrally versus the current understanding of its peripheral actions, which are largely inferred from the lack of evidence for any effect.

Table 1: Effects on Feeding Behavior

FeatureCentral Administration (Intracerebroventricular)Peripheral Administration
Effect on Food Intake Orexigenic (stimulates food intake), particularly in fasted states[1]No reported effect
Onset of Action Delayed onset, with significant effects observed hours post-administration[1]Not applicable
Duration of Action Long-lasting increase in feeding behavior[2]Not applicable
Effective Dose (Rats) 2.5 nmol (intracerebroventricularly)[1]Not applicable

Table 2: Endocrine and Metabolic Effects

FeatureCentral Administration (Intracerebroventricular)Peripheral Administration
Adrenal Steroidogenesis No direct evidence of altering adrenal steroidogenesis from central administration.Considered inactive. The N-terminal sequence of ACTH is required for binding to the MC2R and stimulating steroidogenesis.[3] Fragments lacking the N-terminus, such as ACTH (22-39), are not expected to have this effect.
Corticosterone (B1669441) Levels No significant change in plasma corticosterone levels reported following central administration in the primary feeding study.No reported effect.
Melanocortin Receptor Binding Does not bind to or activate the MC4 receptor.[1][2]Does not displace radioligands from MC1, MC3, MC4, or MC5 receptors, suggesting no interaction with these peripheral melanocortin receptors.[4][5]

Experimental Protocols

Central Administration: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is based on methodologies described for studying the central effects of neuropeptides.[6][7][8]

Objective: To administer ACTH (22-39) directly into the cerebral ventricles to assess its central effects on feeding behavior.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula (26-gauge)

  • Dental cement and anchor screws

  • Injection pump and Hamilton syringe

  • ACTH (22-39) peptide

  • Artificial cerebrospinal fluid (aCSF) as vehicle

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Shave and clean the surgical area on the scalp.

  • Cannula Implantation: Incise the scalp to expose the skull. Using predetermined coordinates relative to bregma (typically targeting a lateral ventricle), drill a small hole in the skull.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • Intracerebroventricular Injection: On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Connect a Hamilton syringe containing the ACTH (22-39) solution (dissolved in aCSF) to an injection cannula that extends slightly beyond the guide cannula.

  • Insert the injection cannula into the guide cannula and infuse the solution at a slow, controlled rate (e.g., 1 µL/min).

  • Following injection, leave the injection cannula in place for a short period to allow for diffusion before replacing the dummy cannula.

  • Behavioral Monitoring: Monitor food and water intake at regular intervals post-injection.

Data Analysis:

  • Cumulative food intake is typically measured at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) and compared between the ACTH (22-39) treated group and a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Peripheral Administration

Objective: To determine if peripheral administration of ACTH (22-39) has any effect on adrenal steroidogenesis.

Materials:

  • Rats or isolated adrenal cells

  • ACTH (22-39) peptide

  • Saline (for in vivo) or appropriate cell culture medium (for in vitro)

  • Full-length ACTH (1-39) as a positive control

  • Blood collection supplies or cell culture plates

  • Corticosterone assay kit (e.g., RIA or ELISA)[9][10][11][12]

In Vivo Procedure:

  • Administer ACTH (22-39) via a peripheral route (e.g., intravenous or intraperitoneal injection) at various doses.

  • Include a positive control group receiving full-length ACTH (1-39) and a vehicle control group.

  • Collect blood samples at baseline and at various time points post-injection.

  • Measure plasma corticosterone concentrations using a validated assay.

In Vitro Procedure:

  • Isolate and culture adrenal cells.

  • Treat cells with varying concentrations of ACTH (22-39), full-length ACTH (1-39) (positive control), and vehicle.

  • After an incubation period, collect the cell culture supernatant.

  • Measure corticosterone levels in the supernatant.

Expected Outcome: Based on current knowledge, it is hypothesized that ACTH (22-39) would not significantly increase corticosterone levels compared to the vehicle control in either the in vivo or in vitro model.

Signaling Pathways and Mechanisms of Action

Central Signaling Pathway of ACTH (22-39)

The central mechanism of action for the orexigenic effects of ACTH (22-39) is not yet fully elucidated. However, experimental evidence has definitively shown that it does not involve the MC4 receptor, which is a key mediator of the anorectic effects of full-length ACTH and α-MSH.[1][2] This suggests the existence of a novel, as-yet-unidentified receptor or signaling pathway in the central nervous system that is responsive to C-terminal ACTH fragments.

Central_Signaling_Hypothesis cluster_neuron Hypothalamic Neuron ACTH_22_39 ACTH (22-39) Unknown_Receptor Unknown Receptor (?) ACTH_22_39->Unknown_Receptor Binds Downstream_Signaling Intracellular Signaling Cascade Unknown_Receptor->Downstream_Signaling Activates Orexigenic_Effect Increased Food Intake Downstream_Signaling->Orexigenic_Effect Leads to

Caption: Hypothesized central signaling of ACTH (22-39) leading to increased food intake.

Peripheral Signaling Pathway of Full-Length ACTH

For comparative purposes, the well-established peripheral signaling pathway of full-length ACTH (1-39) in the adrenal cortex is presented below. ACTH (22-39) is not known to activate this pathway.

Peripheral_ACTH_Signaling cluster_adrenal Adrenal Cortical Cell ACTH_1_39 ACTH (1-39) MC2R MC2R ACTH_1_39->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Cholesterol -> Cortisol PKA->Steroidogenesis Stimulates

Caption: Peripheral signaling of full-length ACTH in the adrenal cortex.

Conclusion

The available scientific literature clearly delineates a functional dichotomy between the central and peripheral actions of the ACTH fragment (22-39). Centrally, it acts as an orexigenic peptide through a novel, MC4R-independent pathway, presenting a potential area for research into appetite regulation. Peripherally, it appears to be biologically inactive, lacking the steroidogenic properties of its parent molecule. This stark difference in activity underscores the importance of considering peptide fragments as distinct entities with unique pharmacological profiles and highlights the need for further investigation into the specific receptors and signaling pathways that mediate their effects. Drug development professionals should be cognizant of these distinct effects when designing and evaluating ACTH-based therapeutics.

References

Evaluating ACTH (22-39) as a Melanocortin Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the adrenocorticotropic hormone fragment, ACTH (22-39), as a potential antagonist for melanocortin receptors (MCRs). The melanocortin system, comprising five G protein-coupled receptors (MC1R through MC5R), plays a crucial role in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and steroidogenesis.[1][2] The identification of selective antagonists for these receptors is a key objective in the development of targeted therapeutics. This document synthesizes available data on the interaction of ACTH (22-39) with MCRs and outlines the standard experimental protocols used to assess receptor antagonism.

Executive Summary

Contrary to the exploration of various ACTH fragments for melanocortin receptor activity, experimental evidence indicates that the C-terminal fragment ACTH (22-39) does not exhibit binding affinity for the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. A key study demonstrated that ACTH (22-39) failed to displace the radiolabeled agonist [¹²⁵I-Tyr2][Nle4,ᴅ-Phe7]α-MSH from these receptors at concentrations as high as 100 µM, suggesting a lack of significant interaction.[3] This finding positions ACTH (22-39) as an ineffective candidate for antagonizing these specific melanocortin receptor subtypes. In contrast, other ACTH fragments and synthetic molecules have been successfully developed as potent and selective MCR antagonists.

Comparative Data

Given the lack of binding of ACTH (22-39) to MC1R, MC3R, MC4R, and MC5R, a quantitative comparison of its antagonistic potential (e.g., IC₅₀ or Kᵢ values) with known antagonists is not applicable. The table below summarizes the observed interaction of ACTH (22-39) in comparison to a well-characterized non-selective peptide antagonist, SHU9119, and the endogenous antagonist, Agouti-related protein (AgRP).

LigandTarget ReceptorsAntagonistic Activity (Qualitative)Reference
ACTH (22-39) MC1R, MC3R, MC4R, MC5RNo significant binding observed [3]
SHU9119 MC3R, MC4R (potent antagonist); MC1R, MC5R (agonist)Potent antagonist at MC3R and MC4R
Agouti-related protein (AgRP) MC3R, MC4RPotent endogenous antagonist/inverse agonist

Signaling Pathways and Antagonism

Melanocortin receptors primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is the principal mechanism through which melanocortin agonists exert their effects. Receptor antagonists function by binding to the receptor and preventing the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) or ACTH, thereby inhibiting the downstream signaling cascade.

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR Binds & Activates Antagonist Antagonist (e.g., SHU9119) Antagonist->MCR Binds & Blocks Gs->AC Activates ATP ATP ATP->AC Response Cellular Response cAMP->Response Initiates

Figure 1: Simplified melanocortin receptor signaling pathway and mechanism of antagonism.

Experimental Protocols

The determination of a compound's antagonistic potential at melanocortin receptors involves a series of standardized in vitro assays. The primary methods are radioligand binding assays to assess affinity for the receptor and functional assays to measure the inhibition of agonist-induced signaling.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the melanocortin receptor. A lack of displacement, as observed with ACTH (22-39), indicates no significant binding affinity.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific melanocortin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human melanocortin receptor of interest (e.g., MC4R).

  • Radioligand: Typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.

  • Test compound: ACTH (22-39) or other potential antagonists.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Incubate Incubate Membranes, Radioligand, and Test Compound Start->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC₅₀ and Kᵢ Determination) Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (cAMP Measurement)

This assay determines the ability of a test compound to inhibit the agonist-induced production of intracellular cAMP.

Objective: To determine the functional potency (IC₅₀) of an antagonist in blocking agonist-stimulated signaling.

Materials:

  • Whole cells stably expressing the melanocortin receptor of interest.

  • A known MCR agonist (e.g., α-MSH).

  • Test compound: ACTH (22-39) or other potential antagonists.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC₅₀ value for antagonism.

cAMP_Assay_Workflow Start Plate Cells Expressing Melanocortin Receptor Preincubate Pre-incubate with Test Compound Start->Preincubate Stimulate Stimulate with Agonist (e.g., α-MSH) Preincubate->Stimulate Incubate Incubate to Allow cAMP Production Stimulate->Incubate Detect Lyse Cells and Measure cAMP Levels Incubate->Detect Analyze Data Analysis (IC₅₀ Determination) Detect->Analyze

Figure 3: Workflow for a functional cAMP antagonism assay.

Conclusion

The available scientific literature strongly indicates that the ACTH fragment (22-39) does not bind to melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Consequently, it lacks antagonistic potential at these receptors. For researchers and drug development professionals seeking to modulate the melanocortin system, focusing on established antagonists or novel chemical entities with demonstrated binding and functional activity is a more promising strategy. The experimental protocols detailed in this guide represent the standard methodologies for rigorously evaluating the antagonistic properties of candidate molecules at melanocortin receptors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of synthetic peptides such as Adrenocorticotropic hormone (22-39) (ACTH (22-39)) is a critical component of laboratory safety and environmental responsibility. Due to the biological activity of peptides, all materials contaminated with ACTH (22-39) must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

General Handling and Storage

Before disposal, it is crucial to handle and store ACTH (22-39) correctly to maintain its stability and prevent accidental exposure. Peptides should be stored in a dry, cool, and dark place to preserve their integrity.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[2] When preparing to use or dispose of the peptide, allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling ACTH (22-39).[3][4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of ACTH (22-39) waste, including liquid solutions and solid materials.

  • Waste Segregation and Collection :

    • Liquid Waste : Collect all solutions containing ACTH (22-39), including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware, in a dedicated, clearly labeled hazardous waste container.[5][6]

    • Solid Waste : Place all solid materials that have come into contact with ACTH (22-39), such as gloves, pipette tips, and other disposable labware, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5][6]

  • Chemical Inactivation (Recommended) :

    • Before collection for final disposal, it is recommended to inactivate the biological activity of the peptide waste.[6] A common and effective method is treatment with sodium hypochlorite (B82951) (bleach).[5][7] A detailed protocol for this process is provided below.

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "ACTH (22-39)," and any other components of the solution.[6]

  • Storage :

    • Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.[6]

  • Final Disposal :

    • Never pour peptide solutions down the sink.[3][8]

    • Coordinate with your institution's EHS department for the scheduled pickup and compliant disposal of the hazardous waste through a licensed contractor.[3]

Experimental Protocol: Chemical Inactivation of ACTH (22-39) Waste

This protocol describes the chemical degradation of ACTH (22-39) in liquid and solid waste streams using a sodium hypochlorite solution.

Objective : To neutralize the biological activity of ACTH (22-39) waste prior to final disposal.

Materials :

  • Liquid or solid ACTH (22-39) waste

  • Household bleach (5-6% sodium hypochlorite) or a prepared 10% bleach solution

  • Appropriate hazardous waste containers

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Chemical fume hood

Procedure for Liquid Waste :

  • Perform all steps in a designated chemical fume hood.

  • To the liquid peptide waste, add a 10% bleach solution to achieve a final bleach-to-waste ratio of at least 1:10.[5] This will result in a final concentration of approximately 0.5-1.0% sodium hypochlorite.[6]

  • For waste with a high organic content, a 1:5 (v/v) dilution of bleach to liquid waste is recommended.[9][10]

  • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.[6]

  • After the inactivation period, if required by local wastewater regulations, neutralize the bleach solution.

  • Dispose of the neutralized solution as chemical waste according to your institution's guidelines.[5]

Procedure for Solid Waste :

  • Collect all contaminated solid waste in a designated, leak-proof container.

  • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[5]

  • After decontamination, carefully decant the bleach solution and manage it as described for liquid waste.

  • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[5]

Quantitative Data for Chemical Inactivation

ParameterValueReference
Inactivating AgentSodium Hypochlorite (Bleach)[5][7]
Recommended Bleach Concentration10% solution[5]
Final Sodium Hypochlorite Concentration (General Waste)0.5% (approx. 5000 ppm)[9][10]
Final Sodium Hypochlorite Concentration (High Organic Load)1.0% (approx. 10000 ppm)[9][10]
Minimum Contact Time30-60 minutes[6]
Bleach to Liquid Waste Ratio (General)1:10 (v/v)[9]
Bleach to Liquid Waste Ratio (High Organic Load)1:5 (v/v)[9][10]

Disposal Workflow Diagram

ACTH_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_inactivation Chemical Inactivation (Recommended) cluster_collection Collection cluster_final_disposal Final Disposal Waste_Gen ACTH (22-39) Waste (Liquid & Solid) Segregate Segregate into Liquid and Solid Waste Streams Waste_Gen->Segregate Inactivate_Liquid Treat Liquid Waste with 10% Bleach Solution (30-60 min contact time) Segregate->Inactivate_Liquid Inactivate_Solid Soak Solid Waste in 10% Bleach Solution (30-60 min contact time) Segregate->Inactivate_Solid Collect_Liquid Collect Inactivated Liquid in Labeled Hazardous Waste Container Inactivate_Liquid->Collect_Liquid Collect_Solid Decant Bleach from Solid Waste. Collect Solids in Labeled Hazardous Waste Container Inactivate_Solid->Collect_Solid Store Store Sealed Containers in Satellite Accumulation Area Collect_Liquid->Store Collect_Solid->Store EHS_Pickup Arrange for Pickup by Institutional EHS Store->EHS_Pickup Final_Disposal Compliant Disposal by Licensed Contractor EHS_Pickup->Final_Disposal

Caption: Workflow for the safe disposal of ACTH (22-39) waste.

References

Essential Safety and Handling Protocols for ACTH (22-39)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Adrenocorticotropic hormone (ACTH) fragment (22-39) must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, and operational and disposal plans.

Personal Protective Equipment (PPE)

When handling ACTH (22-39), particularly in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, dermal contact, and eye exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields should be worn to protect against dust particles and splashes.
Hand Protection Chemically resistant gloves, such as nitrile rubber, are recommended. It is advised to change gloves immediately if they become contaminated.
Respiratory Protection For handling the lyophilized powder, a dust mask, such as a US-certified N95 or an EU-certified P1 respirator filter, is essential to prevent inhalation of fine particles.[1]
Body Protection A lab coat or impervious clothing should be worn to protect the skin.[2]

It is also recommended to work in a well-ventilated area, ideally within a fume hood, and to have an accessible safety shower and eye wash station.[2]

Operational Handling and Disposal Plan

Proper handling and disposal of ACTH (22-39) are critical for laboratory safety and environmental protection. All waste should be treated as laboratory chemical waste and disposed of in accordance with institutional and local regulations.[2][3]

The following diagram outlines the standard procedure for handling and disposing of ACTH (22-39) in a laboratory setting.

ACTH_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare designated workspace (e.g., fume hood) A->B C Weigh lyophilized ACTH (22-39) D Reconstitute peptide with appropriate solvent C->D E Perform experimental procedures D->E F Collect unused solutions in designated chemical waste container E->F G Dispose of contaminated consumables (gloves, tips, etc.) in biohazard or chemical waste bags E->G H Decontaminate workspace surfaces F->H G->H I Remove and dispose of PPE in designated waste stream H->I

Workflow for safe handling and disposal of ACTH (22-39).

Key Procedural Steps

  • Handling : Always wear appropriate PPE as outlined in the table above. When working with lyophilized peptides, handle them in a way that minimizes dust generation.[4] Use a fume hood or other ventilated enclosure.

  • Reconstitution : When preparing solutions, use sterile water or an appropriate buffer. For peptides that are prone to oxidation, it is advisable to use oxygen-free solvents.

  • Disposal of Unused Solutions : Never pour peptide solutions down the sink.[3] All unused solutions should be collected in a designated and clearly labeled chemical waste container.

  • Disposal of Contaminated Materials : Any materials that come into contact with ACTH (22-39), such as pipette tips, tubes, and gloves, should be disposed of in designated biohazard or chemical waste bags.[3]

  • Decontamination : After handling is complete, thoroughly decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol.

  • Compliance : Always adhere to your institution's specific guidelines and local regulations for chemical and biohazardous waste disposal.[2]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。